Product packaging for Levetimide(Cat. No.:CAS No. 21888-99-3)

Levetimide

Numéro de catalogue: B1674941
Numéro CAS: 21888-99-3
Poids moléculaire: 362.5 g/mol
Clé InChI: LQQIVYSCPWCSSD-QHCPKHFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

inactive enantiomer of dexetimide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O2 B1674941 Levetimide CAS No. 21888-99-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3R)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQIVYSCPWCSSD-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1[C@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183493
Record name (3R)-3-Phenyl-1′-(phenylmethyl)[3,4′-bipiperidine]-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21888-99-3
Record name (3R)-3-Phenyl-1′-(phenylmethyl)[3,4′-bipiperidine]-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21888-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levetimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021888993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-Phenyl-1′-(phenylmethyl)[3,4′-bipiperidine]-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVETIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576087I4XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Muscarinic Receptor Interactions of Levetimide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any information on a compound named "Levetimide." The following technical guide is a comprehensive overview of the mechanisms of action of hypothetical compounds on muscarinic acetylcholine receptors (mAChRs), designed to serve as a template for researchers, scientists, and drug development professionals. All data presented are illustrative and based on established principles of muscarinic receptor pharmacology.

Introduction to Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are a subtype of acetylcholine receptors that are involved in the parasympathetic nervous system, which is responsible for the body's "rest-and-digest" functions.[1] These receptors are G-protein coupled receptors (GPCRs) that are found in various tissues throughout the body, including the brain, heart, smooth muscle, and glands.[2][3] There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distribution, signaling pathways, and physiological roles.[3]

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[3] Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[3] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[4]

Hypothetical Pharmacological Profile of this compound

For the purpose of this guide, we will postulate a hypothetical pharmacological profile for "this compound" as a selective muscarinic antagonist. The following tables summarize the binding affinity and functional potency of this compound at the five human muscarinic receptor subtypes.

Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes
Receptor SubtypeKi (nM)
M115
M2250
M312
M4300
M525

Ki values represent the dissociation constant for binding, with lower values indicating higher affinity.

Table 2: Functional Antagonist Potency of this compound at Human Muscarinic Receptor Subtypes
Receptor SubtypeIC50 (nM)
M125
M2450
M320
M4500
M540

IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response to a muscarinic agonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of a compound like this compound with muscarinic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest.

  • Radioligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the Ki.

Experimental_Workflow_Radioligand_Binding A Prepare Reagents (Membranes, Radioligand, Compound) B Incubate Reagents in 96-well plate A->B Add to plate C Filtration (Separate bound from free radioligand) B->C After incubation D Scintillation Counting (Measure radioactivity) C->D Place filters in vials E Data Analysis (Calculate Ki) D->E Analyze counts

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay is used to measure the ability of a compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cells expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., carbachol).

  • Test compound (this compound).

  • Fluorescent plate reader.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • To determine antagonist activity, pre-incubate the cells with various concentrations of the test compound.

  • Add a fixed concentration of the muscarinic agonist (typically the EC80) to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorescent plate reader.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of different muscarinic receptor subtypes.

M1_M3_M5_Signaling_Pathway agonist Agonist receptor M1 / M3 / M5 Receptor agonist->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release triggers pkc Protein Kinase C (PKC) Activation dag->pkc activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

M1, M3, and M5 Receptor Signaling Pathway

M2_M4_Signaling_Pathway agonist Agonist receptor M2 / M4 Receptor agonist->receptor g_protein Gi/o receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits (α subunit) girk GIRK Channel g_protein->girk activates (βγ subunit) camp Decreased cAMP ac->camp cellular_response Cellular Response camp->cellular_response k_efflux K+ Efflux girk->k_efflux k_efflux->cellular_response

M2 and M4 Receptor Signaling Pathway

Conclusion

This guide provides a foundational understanding of the experimental approaches and signaling mechanisms relevant to the study of compounds interacting with muscarinic receptors. While "this compound" remains a hypothetical entity, the principles and methodologies outlined herein are central to the preclinical characterization of any novel muscarinic receptor ligand. A thorough evaluation of a compound's affinity, selectivity, and functional activity across all five muscarinic receptor subtypes is crucial for predicting its therapeutic potential and off-target effects.

References

Levetimide Hydrochloride: A Technical Overview of its Chemical Structure and Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and binding characteristics of Levetimide hydrochloride. The information is compiled from publicly available scientific data and is intended to serve as a foundational resource for research and development activities.

Chemical Structure and Properties

This compound hydrochloride is the hydrochloride salt of this compound, the (R)-enantiomer of benzetimide. It is a potent and stereoselective ligand for sigma recognition sites.

IdentifierValueReference
Chemical Name (R)-1'-benzyl-3-phenyl-[3,4'-bipiperidine]-2,6-dione hydrochloride
CAS Number 21888-97-1
Molecular Formula C₂₃H₂₇ClN₂O₂
Molecular Weight 398.93 g/mol
SMILES O=C(NC1=O)CC[C@]1(c2ccccc2)C(CC3)CCN3Cc4ccccc4.Cl
InChI Key XSOOSXRNMDUWEM-BQAIUKQQSA-N
Synonyms This compound HCl, (R)-Benzetimide hydrochloride

Quantitative Binding Data

This compound hydrochloride's primary pharmacological characteristic is its high affinity for sigma recognition sites, particularly demonstrating stereoselectivity in its binding. The following table summarizes the inhibition constants (Ki) of this compound and its corresponding (S)-enantiomer, Dexetimide, at sigma sites labeled by --INVALID-LINK--pentazocine and [³H]1,3-di(2-tolyl)guanidine (DTG). A lower Ki value indicates a higher binding affinity.

CompoundRadioligandKi (nM)
This compound --INVALID-LINK--pentazocine2.2
Dexetimide--INVALID-LINK--pentazocine19
This compound [³H]DTG103
Dexetimide[³H]DTG65

Data sourced from DeHaven-Hudkins DL, et al. Life Sci. 1991.

Experimental Protocols

General Protocol for ³Hpentazocine Competitive Binding Assay

This protocol outlines a typical procedure for determining the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand (--INVALID-LINK--pentazocine) from its target receptor.

  • Tissue Preparation:

    • Homogenize the tissue of interest (e.g., guinea pig brain) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

  • Binding Assay:

    • Set up assay tubes containing:

      • A fixed concentration of the radioligand (--INVALID-LINK--pentazocine).

      • Varying concentrations of the unlabeled test compound (competitor).

      • The prepared membrane homogenate.

    • For determining non-specific binding, a separate set of tubes is prepared containing the radioligand, membrane homogenate, and a high concentration of a known, potent unlabeled ligand to saturate the receptors.

    • Incubate the tubes at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound.

    • Wash the filters quickly with cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

As detailed information on specific signaling pathways involving this compound hydrochloride is not available, the following diagram illustrates a generalized workflow for a competitive radioligand binding assay, as described in the experimental protocol section.

experimental_workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cluster_result Result tissue Tissue Homogenization centrifuge1 Low-Speed Centrifugation tissue->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Wash & Resuspend Pellet centrifuge2->pellet incubation Incubate Membranes with Radioligand & Competitor pellet->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 & Ki counting->analysis binding_affinity Binding Affinity (Ki) analysis->binding_affinity

Levetimide as a Potential Ligand for Sigma-1 and Sigma-2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The sigma-1 (σ₁) and sigma-2 (σ₂) receptors have emerged as compelling therapeutic targets for a range of neurological and psychiatric disorders, as well as for cancer diagnostics and therapeutics. These receptors are unique in their structure and function, distinguishing them from classical receptor families. This technical guide provides a comprehensive overview of the sigma-1 and sigma-2 receptors, detailing their signaling pathways and the experimental protocols used to characterize their ligands. While there is currently no publicly available data on the interaction of Levetimide with sigma-1 and sigma-2 receptors, this guide will serve as a resource for researchers and drug development professionals interested in evaluating this compound or other novel compounds as potential ligands for these important receptors.

Sigma-1 and Sigma-2 Receptors: An Overview

The sigma-1 receptor is a 25-kDa protein that acts as a molecular chaperone at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in the regulation of calcium signaling, ion channel function, and cellular stress responses. In contrast, the sigma-2 receptor, recently identified as TMEM97, is an 18-21.5 kDa protein also located at the endoplasmic reticulum. It is implicated in cholesterol homeostasis, cell proliferation, and neuronal signaling. Both receptors are expressed in the central nervous system and various peripheral tissues.

Quantitative Data on Reference Sigma Receptor Ligands

To provide a framework for evaluating novel compounds like this compound, the following table summarizes the binding affinities of well-characterized sigma-1 and sigma-2 receptor ligands.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
(+)-PentazocineSigma-13Agonist[1]
HaloperidolSigma-12.8Antagonist[2]
PRE-084Sigma-1-Agonist[3]
SA4503Sigma-13.3-4.6Agonist
DTGSigma-135.5-
This compound Sigma-1 Data not available Data not available
DTGSigma-239.9-
IfenprodilSigma-2--
HaloperidolSigma-2--
This compound Sigma-2 Data not available Data not available

Signaling Pathways

The signaling pathways of sigma-1 and sigma-2 receptors are complex and involve interactions with numerous downstream effectors.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a ligand-operated chaperone protein that modulates cellular stress responses. Under resting conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon ligand binding or cellular stress, the sigma-1 receptor dissociates from BiP and can translocate to other cellular compartments to interact with various client proteins, including ion channels and G-protein coupled receptors.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Modulation Cellular Modulation S1R_BiP σ1R-BiP Complex S1R σ1R S1R_BiP->S1R Ligand Binding / Stress S1R->S1R_BiP BiP BiP Ion_Channels Ion Channels (Ca2+, K+, Na+) S1R->Ion_Channels Modulation GPCRs GPCRs S1R->GPCRs Modulation Cell_Survival Cell Survival S1R->Cell_Survival Promotion

Caption: Sigma-1 Receptor Signaling Pathway.
Sigma-2 Receptor Signaling

The sigma-2 receptor (TMEM97) is involved in the regulation of cholesterol homeostasis and cell proliferation. It is known to interact with various proteins and modulate signaling pathways related to cell growth and survival. Ligand binding to the sigma-2 receptor can induce apoptosis in cancer cells and modulate neuronal signaling.

Sigma2_Signaling cluster_ER_Membrane Endoplasmic Reticulum cluster_Cellular_Processes Cellular Processes S2R σ2R (TMEM97) Cholesterol Cholesterol Homeostasis S2R->Cholesterol Regulation Proliferation Cell Proliferation S2R->Proliferation Modulation Apoptosis Apoptosis (in cancer cells) S2R->Apoptosis Induction Neuronal_Signaling Neuronal Signaling S2R->Neuronal_Signaling Modulation Ligand Ligand Ligand->S2R

Caption: Sigma-2 Receptor Signaling Pathway.

Experimental Protocols

Characterizing a novel compound like this compound as a sigma receptor ligand requires a series of well-defined experiments.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • Test compound (this compound)

  • Radioligand for sigma-1: --INVALID-LINK---pentazocine

  • Radioligand for sigma-2: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) in the presence of unlabeled (+)-pentazocine to mask sigma-1 sites[1]

  • Membrane preparations from tissues or cells expressing sigma-1 and sigma-2 receptors (e.g., guinea pig brain, cultured cell lines)

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Saturation Assay (to determine receptor density and radioligand affinity):

    • Incubate varying concentrations of the radioligand with a fixed amount of membrane preparation.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Analyze the data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Competition Assay (to determine the affinity of the test compound):

    • Incubate a fixed concentration of the radioligand and a fixed amount of membrane preparation with a range of concentrations of the test compound (this compound).

    • Perform filtration and radioactivity measurement as in the saturation assay.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Separation Separation & Measurement cluster_Analysis Data Analysis Membrane_Prep Membrane Preparation Incubate Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand Radioligand (³H-pentazocine or [³H]-DTG) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Calculate_IC50->Calculate_Ki

Caption: Radioligand Binding Assay Workflow.
Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist or an antagonist at the receptor.

Objective: To characterize the functional activity of this compound at sigma-1 and sigma-2 receptors.

1. Sigma-1 Receptor Functional Assay (e.g., Modulation of Ion Channel Activity):

  • Method: Patch-clamp electrophysiology on cells expressing sigma-1 receptors and a relevant ion channel (e.g., KV channels).

  • Procedure:

    • Culture cells suitable for patch-clamp recording.

    • Record baseline ion channel activity.

    • Apply a known sigma-1 receptor agonist (e.g., PRE-084) to observe its effect on channel activity.

    • Apply this compound alone to determine its intrinsic activity.

    • Co-apply this compound with the agonist to determine if it potentiates or inhibits the agonist's effect (indicating agonism or antagonism, respectively).

2. Sigma-2 Receptor Functional Assay (e.g., Cell Viability/Apoptosis Assay):

  • Method: Cell viability assays (e.g., MTT, MTS) or apoptosis assays (e.g., caspase-3 activity) in cancer cell lines that overexpress sigma-2 receptors.

  • Procedure:

    • Culture a suitable cancer cell line (e.g., EMT-6, MDA-MB-435).

    • Treat cells with varying concentrations of this compound for a specified period (e.g., 24-72 hours).

    • Measure cell viability or caspase-3 activity using a plate reader.

    • Determine the EC50 (for agonists that induce cell death) or the ability to block the effect of a known sigma-2 agonist (for antagonists).

Proposed Research Plan for this compound

Given the absence of data, a systematic evaluation of this compound's interaction with sigma receptors is warranted. The following research plan is proposed:

  • In Vitro Binding Studies:

    • Perform radioligand competition binding assays to determine the Ki of this compound for both sigma-1 and sigma-2 receptors. This will establish if this compound has affinity for either receptor and its selectivity profile.

  • In Vitro Functional Characterization:

    • Based on the binding affinity, conduct appropriate functional assays. If this compound shows significant affinity for the sigma-1 receptor, its effect on ion channel activity should be investigated. If it binds to the sigma-2 receptor, its impact on cancer cell viability should be assessed. These studies will classify this compound as a potential agonist, antagonist, or modulator.

  • In Vivo Studies:

    • If promising in vitro activity is observed, in vivo studies in relevant animal models of neurological disorders or cancer could be pursued to evaluate the therapeutic potential of this compound acting through sigma receptors.

The sigma-1 and sigma-2 receptors represent important and complex drug targets. While the interaction of this compound with these receptors is currently unknown, the experimental frameworks and signaling pathways described in this guide provide a clear path for its investigation. A thorough characterization of this compound's affinity and functional activity at sigma-1 and sigma-2 receptors could unveil novel therapeutic applications for this compound and contribute to a deeper understanding of sigma receptor pharmacology.

References

In Vitro Pharmacological Profile of Levetimide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Due to the absence of publicly available scientific literature and data for a compound specifically named "Levetimide," this guide provides a generalized framework and representative methodologies for characterizing the in vitro pharmacological profile of a novel chemical entity, structured to meet the requirements of researchers, scientists, and drug development professionals. The subsequent sections will outline the typical experimental data, protocols, and pathway analyses that would be essential for a comprehensive in vitro assessment.

Quantitative Pharmacological Data

A thorough in vitro pharmacological evaluation begins with quantifying the interaction of the compound with its biological targets. This data is typically presented in tabular format for clarity and comparative analysis.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorRadioligandKᵢ (nM)n
Target X[³H]-Ligand AData Not AvailableData Not Available
Target Y[¹²⁵I]-Ligand BData Not AvailableData Not Available
Off-Target Z[³H]-Ligand CData Not AvailableData Not Available
Kᵢ: Inhibitory constant, representing the concentration of this compound required to occupy 50% of the receptors. A lower Kᵢ value indicates higher binding affinity. n: number of independent experiments.

Table 2: Functional Activity of this compound in Cellular Assays

Assay TypeCell LineFunctional ReadoutEC₅₀ / IC₅₀ (nM)Mode of Action
Second MessengerCHO-Target XcAMP AccumulationData Not AvailableAgonist/Antagonist/Inverse Agonist
Ion ChannelHEK293-Target YCa²⁺ InfluxData Not AvailableBlocker/Opener
Reporter GeneHeLa-Target ZLuciferase ActivityData Not AvailableInducer/Repressor
EC₅₀: Half-maximal effective concentration. IC₅₀: Half-maximal inhibitory concentration.

Detailed Experimental Protocols

Precise and reproducible experimental design is fundamental to in vitro pharmacology. The following are representative protocols for key assays.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of this compound for a specific target receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled).

    • Non-labeled competitor ligand (for non-specific binding determination).

    • Increasing concentrations of this compound.

    • Assay buffer (e.g., Tris-HCl with appropriate ions).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.

    • For non-specific binding, incubate membranes with radioligand and a saturating concentration of a known non-labeled ligand.

    • Allow the binding reaction to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the IC₅₀, which is then converted to Kᵢ using the Cheng-Prusoff equation.

2. cAMP Second Messenger Assay

  • Objective: To assess the functional effect of this compound on G-protein coupled receptors (GPCRs) that modulate cyclic adenosine monophosphate (cAMP) levels.

  • Materials:

    • Cells stably expressing the target GPCR.

    • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

    • Increasing concentrations of this compound.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate cells in a multi-well format and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

    • Plot the cAMP concentration against the log of this compound concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀.

Signaling Pathway and Workflow Visualization

Visualizing complex biological and experimental processes is crucial for understanding and communication.

experimental_workflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell Culture Cell Culture Membrane Preparation Membrane Preparation Cell Culture->Membrane Preparation Functional Assay Functional Assay Cell Culture->Functional Assay Binding Assay Binding Assay Membrane Preparation->Binding Assay Compound Dilution Compound Dilution Compound Dilution->Binding Assay Compound Dilution->Functional Assay Data Acquisition Data Acquisition Binding Assay->Data Acquisition Functional Assay->Data Acquisition Curve Fitting Curve Fitting Data Acquisition->Curve Fitting Parameter Determination Parameter Determination Curve Fitting->Parameter Determination

Caption: A generalized workflow for in vitro pharmacological characterization.

signaling_pathway This compound This compound GPCR GPCR This compound->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Modulates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Substrates

Unveiling Levetimide: A Technical Guide to a Stereoselective Sigma Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Levetimide, with the chemical name (3R)-3-Phenyl-1'-benzyl-[3,4'-bipiperidine]-2,6-dione, is a potent and stereoselective research chemical primarily recognized for its high affinity for the sigma-1 receptor. Originally identified in the early 1990s, this compound emerged from research into the broader pharmacological profiles of existing therapeutic agents. While structurally related to the potent anticholinergic agent benzetimide, this compound itself displays a distinct and selective affinity for sigma receptors, making it a valuable tool for investigating the physiological and pathological roles of these enigmatic proteins. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanism of action.

Discovery and History

The discovery of this compound as a selective sigma receptor ligand was first reported in a 1991 publication by DeHaven-Hudkins and Hudkins.[1] This research explored the sigma receptor affinities of the stereoisomers of benzetimide, a compound developed by Janssen Pharmaceutica. Benzetimide is a potent antimuscarinic agent, and its isomers are dexetimide (the S-(+)-enantiomer) and this compound (the R-(-)-enantiomer). The study revealed that this compound is a potent and stereoselective inhibitor of --INVALID-LINK--pentazocine binding, a radioligand that primarily labels what is now known as the sigma-1 receptor.[1] This finding was significant as it dissociated the sigma receptor activity from the potent muscarinic receptor activity of its stereoisomer, dexetimide, highlighting this compound as a selective tool for studying sigma receptors.

While the initial discovery was published by researchers at Sterling Research Group, the parent compound, benzetimide, originates from the pioneering work on piperidine derivatives at Janssen Pharmaceutica in the 1960s.

Chemical Synthesis

The synthesis of this compound, as the (R)-enantiomer of benzetimide, involves the resolution of the racemic mixture of benzetimide. The following is a general synthetic pathway based on related piperidine-2,6-dione syntheses.

Experimental Protocol: Synthesis of Racemic Benzetimide

A plausible synthetic route to the racemic precursor of this compound involves a multi-step process:

  • Step 1: Synthesis of 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione: This intermediate can be synthesized through a Michael addition of a piperidine derivative to a suitable α,β-unsaturated dicarbonyl compound, followed by cyclization.

  • Step 2: Benzylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring is then benzylated using benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base to yield racemic benzetimide.

Experimental Protocol: Resolution of Enantiomers

The resolution of racemic benzetimide to obtain this compound ((R)-enantiomer) can be achieved using chiral chromatography or by diastereomeric salt formation with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Pharmacological Profile

This compound is characterized by its high and selective affinity for the sigma-1 receptor.

Table 1: Sigma Receptor Binding Affinity of this compound and its Stereoisomer

CompoundRadioligandReceptor TargetKᵢ (nM)Stereoselectivity (Dexetimide/Levetimide)
This compound --INVALID-LINK--pentazocineSigma-12.29-fold
Dexetimide--INVALID-LINK--pentazocineSigma-119
This compound [³H]DTGSigma-1/Sigma-2103~1.6-fold
Dexetimide[³H]DTGSigma-1/Sigma-265

Data sourced from DeHaven-Hudkins & Hudkins, 1991.[1]

Experimental Protocol: --INVALID-LINK--pentazocine Binding Assay

This assay is used to determine the binding affinity of compounds for the sigma-1 receptor.

  • Tissue Preparation: Guinea pig brain membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation to isolate the membrane fraction.

  • Binding Reaction: The membrane homogenate is incubated with a fixed concentration of --INVALID-LINK--pentazocine and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Mechanism of Action

This compound's primary mechanism of action is through its interaction with the sigma-1 receptor. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of various cellular processes, including calcium signaling, ion channel function, and neuronal plasticity. The functional consequence of this compound binding to the sigma-1 receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist) requires further investigation through functional assays.

Signaling Pathway Diagram

Levetimide_Sigma1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Levetimide_ext This compound Levetimide_int This compound Levetimide_ext->Levetimide_int Diffusion Membrane Sigma1R Sigma-1 Receptor (ER) Levetimide_int->Sigma1R Binding IP3R IP3 Receptor (ER) Sigma1R->IP3R Modulation Ca_ER Ca²⁺ Store (ER) IP3R->Ca_ER Regulates Ca²⁺ Release Cellular_Response Modulation of Cellular Signaling IP3R->Cellular_Response Mitochondria Mitochondria Ca_ER->Mitochondria Ca²⁺ Signaling Mitochondria->Cellular_Response

Caption: Proposed mechanism of this compound action via the Sigma-1 receptor.

Anticholinergic and Dopaminergic Activity

Experimental Workflow: Receptor Binding Profiling

Receptor_Binding_Workflow cluster_synthesis Compound Preparation cluster_assays Receptor Binding Assays cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification & Characterization Synthesis->Purification Sigma1_Assay Sigma-1 (³Hpentazocine) Purification->Sigma1_Assay Sigma2_Assay Sigma-2 ([³H]DTG + mask) Purification->Sigma2_Assay Muscarinic_Assay Muscarinic Subtypes Purification->Muscarinic_Assay Dopaminergic_Assay Dopaminergic Subtypes Purification->Dopaminergic_Assay IC50_Calc IC₅₀ Determination Sigma1_Assay->IC50_Calc Sigma2_Assay->IC50_Calc Muscarinic_Assay->IC50_Calc Dopaminergic_Assay->IC50_Calc Ki_Calc Kᵢ Calculation IC50_Calc->Ki_Calc Selectivity Selectivity Profile Ki_Calc->Selectivity Conclusion Conclusion Selectivity->Conclusion Pharmacological Profile

Caption: Workflow for comprehensive receptor binding profiling of this compound.

Conclusion

This compound stands as a significant research chemical, primarily due to its stereoselective and high-affinity interaction with the sigma-1 receptor. Its discovery helped to differentiate the pharmacology of sigma receptors from that of muscarinic receptors, despite its structural relationship to a potent anticholinergic compound. For researchers in neuroscience and drug development, this compound remains a valuable tool for elucidating the complex roles of the sigma-1 receptor in health and disease. Further research is warranted to fully characterize its functional activity and to explore its potential therapeutic applications.

References

Levetimide's Binding Affinity: A Comparative Analysis for M1 and M2 Muscarinic Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Levetimide, the (R)-enantiomer of benzetimide, is a compound of significant interest in muscarinic receptor pharmacology. Its stereoisomer, dexetimide, is a potent muscarinic antagonist. Understanding the nuanced binding affinities of these enantiomers for different muscarinic receptor subtypes is crucial for the development of selective therapeutic agents. This technical guide provides a comprehensive overview of the binding characteristics of this compound and its counterparts at the M1 and M2 muscarinic acetylcholine receptors (mAChRs), details the experimental protocols for these assessments, and illustrates the associated signaling pathways.

Comparative Binding Affinity of this compound and Dexetimide

The binding of benzetimide's enantiomers to muscarinic receptors is markedly stereoselective, with dexetimide demonstrating a significantly higher affinity than this compound. Research indicates that this compound's affinity for muscarinic receptors is approximately a thousand-fold lower than that of dexetimide[1].

Given the profound difference in potency between the two enantiomers, it can be inferred that this compound possesses a significantly lower affinity for both M1 and M2 receptors compared to dexetimide. The high M1 selectivity of dexetimide suggests that the stereochemistry of the chiral center is a critical determinant for preferential binding to the M1 subtype.

For a clear comparison, the available quantitative data for dexetimide is summarized in the table below.

CompoundReceptor SubtypeBinding Affinity (Ki)
¹²⁷I-iododexetimideHuman M1337 pM (mean)
¹²⁷I-iododexetimideOther Human Muscarinic Subtypes1.9 - 16.9 fold lower than M1

Signaling Pathways of M1 and M2 Muscarinic Receptors

The M1 and M2 receptors are coupled to distinct G protein signaling cascades, leading to different physiological responses.

M1 Muscarinic Receptor Signaling: The M1 receptor primarily couples to Gq/11 proteins. Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to a variety of cellular responses, including neuronal excitation.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq/11 M1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Response PKC->Response Acetylcholine Acetylcholine Acetylcholine->M1 Binds

M1 Receptor Signaling Pathway

M2 Muscarinic Receptor Signaling: In contrast, the M2 receptor is coupled to Gi/o proteins. Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory effect on neuronal activity.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2 M2 Receptor Gi Gi/o M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) cAMP_decrease ↓ cAMP AC->cAMP_decrease Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K⁺ Efflux Response Cellular Response (e.g., Neuronal Inhibition) cAMP_decrease->Response Hyperpolarization->Response Acetylcholine Acetylcholine Acetylcholine->M2 Binds

M2 Receptor Signaling Pathway

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for muscarinic receptors is typically achieved through radioligand binding assays. These experiments are fundamental to characterizing the interaction of a ligand with its receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for M1 and M2 muscarinic receptors.

Materials:

  • Cell membranes expressing a high density of either M1 or M2 muscarinic receptors (e.g., from transfected cell lines like CHO or HEK293 cells).

  • A high-affinity radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Test compound (this compound) at various concentrations.

  • A non-labeled competing ligand with known affinity (e.g., atropine) for determining non-specific binding.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor and prepare a membrane fraction through centrifugation.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific radioligand and receptor system.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the total binding (in the absence of a competitor), non-specific binding (in the presence of a high concentration of a non-labeled competitor), and specific binding (total binding - non-specific binding).

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prepare Cell Membranes (with M1 or M2 receptors) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane->Incubation Ligands Prepare Radioligand and Test Compound Dilutions Ligands->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Calculate IC₅₀ and Ki Counting->Analysis Result Determine Binding Affinity Analysis->Result

Radioligand Binding Assay Workflow

Conclusion

The stereochemistry of benzetimide plays a pivotal role in its interaction with muscarinic receptors. The (S)-enantiomer, dexetimide, is a high-affinity antagonist with a pronounced selectivity for the M1 subtype. Conversely, the (R)-enantiomer, this compound, exhibits a substantially lower affinity for muscarinic receptors. This marked difference underscores the precise structural requirements for ligand recognition at the M1 receptor. The distinct signaling pathways of M1 and M2 receptors further highlight the importance of developing subtype-selective ligands to achieve targeted therapeutic effects while minimizing off-target side effects. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and characterization of novel muscarinic receptor ligands.

References

In Vivo Biodistribution of Radiolabeled Levetiracetam Analogs for SV2A Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Levetiracetam, an anti-epileptic drug, exerts its therapeutic effect through high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to synaptic function.[1] This specific interaction has driven the development of radiolabeled analogs of Levetiracetam for in vivo imaging of SV2A using Positron Emission Tomography (PET). PET imaging of SV2A serves as a valuable tool for quantifying synaptic density, which is crucial for understanding the pathophysiology of various neuropsychiatric and neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.[2][3] This technical guide provides an in-depth overview of the in vivo biodistribution of key radiolabeled Levetiracetam analogs, with a primary focus on the extensively studied PET tracer, [¹¹C]-UCB-J. The document details experimental protocols, presents quantitative biodistribution data, and visualizes relevant biological and experimental workflows. While the term "Levetimide" was specified, the body of scientific literature predominantly refers to radiolabeled analogs of Levetiracetam; therefore, this guide will focus on these compounds.

Core Concepts in SV2A PET Imaging

The principle behind SV2A PET imaging lies in the administration of a radiolabeled ligand that specifically binds to the SV2A protein. The positron-emitting radionuclide attached to the ligand allows for the non-invasive, three-dimensional visualization and quantification of SV2A density in the brain and other tissues.[4] An ideal SV2A PET radiotracer should exhibit high binding affinity and specificity for its target, favorable pharmacokinetic properties including appropriate brain uptake and kinetics, and a manageable dosimetry profile.[5]

Featured Radiolabeled Levetiracetam Analog: [¹¹C]-UCB-J

Among the developed SV2A PET ligands, [¹¹C]-UCB-J has emerged as a leading candidate due to its excellent imaging characteristics.[6] It is a carbon-11 labeled analog of Levetiracetam with high affinity and specificity for SV2A.[7] Preclinical and clinical studies have demonstrated its utility in quantifying synaptic density in both healthy individuals and patient populations.[8][9]

Quantitative Biodistribution Data

The following tables summarize the quantitative biodistribution data for [¹¹C]-UCB-J in humans and non-human primates, expressed as standardized uptake values (SUV) and organ radiation absorbed doses.

Table 1: Human Organ Dosimetry of [¹¹C]-UCB-J

OrganAbsorbed Dose (μGy/MBq)
Urinary Bladder Wall21.7
Small Intestine23.5
Liver24.8 (Adult Females)
Large Intestine26.6 (Adolescents)
Brain-
Heart Wall-
Kidneys-
Lungs-
Pancreas-
Red Marrow-
Spleen-
Stomach Wall-
Effective Dose (mSv/MBq) <0.0054

Data compiled from human studies.[8][9] The effective dose for a single administration of 370 MBq of [¹¹C]-UCB-J is less than 2.0 mSv.[9]

Table 2: [¹¹C]-UCB-J Brain Uptake in Rhesus Macaques

Brain RegionPeak Standardized Uptake Value (SUV)Volume of Distribution (V T ) (mL/cm³)
Gray Matter Regions5 - 825 - 55

Data from preclinical evaluation in Rhesus Macaques.[5]

Experimental Protocols

This section details the methodologies for key experiments related to the in vivo biodistribution of radiolabeled Levetiracetam analogs.

Radiosynthesis of [¹¹C]-UCB-J

The radiosynthesis of [¹¹C]-UCB-J is typically achieved through a C-methylation reaction.[7]

Protocol:

  • Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ produced by a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via a gas-phase reaction.

  • ¹¹C-Methylation: The 3-pyridyl trifluoroborate precursor of UCB-J is reacted with [¹¹C]methyl iodide. This reaction is a Suzuki-Miyaura cross-coupling method.[5]

  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC).

  • Formulation: The purified [¹¹C]-UCB-J is formulated in a physiologically compatible solution for injection.

The entire process is automated within a shielded synthesis module to minimize radiation exposure. The radiochemical yield is typically around 11%, with a high radiochemical purity (>99%) and specific activity.[7]

Animal Models and PET Imaging

Non-human primates, such as Rhesus macaques, are frequently used in preclinical studies to evaluate the biodistribution and pharmacokinetic properties of new radiotracers due to their physiological similarity to humans.[5][7]

Protocol:

  • Animal Preparation: Animals are sedated and anesthetized before the PET scan.

  • Radiotracer Administration: A bolus injection of [¹¹C]-UCB-J (e.g., 141±42 MBq) is administered intravenously.[5]

  • PET Scan Acquisition: Dynamic PET scans are acquired for a duration of up to 2 hours.[7]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the input function and analyze radiometabolites.

  • Image Analysis: Regions of interest (ROIs) are drawn on the reconstructed PET images to generate time-activity curves for various brain regions and peripheral organs.[8]

  • Kinetic Modeling: The time-activity curves are fitted to appropriate kinetic models (e.g., one-tissue compartment model) to estimate parameters such as the regional volume of distribution (V T ).[5]

Human Biodistribution Studies

Human studies are essential to determine the safety and dosimetry of a new radiotracer.

Protocol:

  • Subject Recruitment: Healthy volunteers are recruited for the study.

  • Radiotracer Administration: A specific activity of [¹¹C]-UCB-J (e.g., 254 ± 77 MBq) is administered via intravenous bolus injection.[9]

  • Whole-Body PET Scans: Sequential whole-body PET scans are performed for approximately 2 hours post-injection.[9]

  • Region of Interest (ROI) Analysis: ROIs are drawn on major organs (e.g., brain, liver, kidneys, bladder) to generate time-activity curves.[8]

  • Dosimetry Calculations: The time-activity curves are used to calculate residence times for each organ. These data are then used as input into software like OLINDA/EXM to estimate the radiation absorbed doses.[8]

Visualizations

The following diagrams illustrate key experimental workflows and biological pathways related to the biodistribution of radiolabeled Levetiracetam analogs.

Radiosynthesis_Workflow cluster_0 [¹¹C]CO₂ Production cluster_1 [¹¹C]Methyl Iodide Synthesis cluster_2 ¹¹C-Methylation cluster_3 Purification and Formulation Cyclotron Cyclotron Target Gas_Phase_Reaction Gas-Phase Reaction Cyclotron->Gas_Phase_Reaction [¹¹C]CO₂ Reaction_Vessel Reaction Vessel Gas_Phase_Reaction->Reaction_Vessel [¹¹C]CH₃I Precursor UCB-J Precursor Precursor->Reaction_Vessel HPLC HPLC Purification Reaction_Vessel->HPLC Crude Product Final_Product [¹¹C]-UCB-J (Injectable) HPLC->Final_Product

Caption: Workflow for the radiosynthesis of [¹¹C]-UCB-J.

PET_Imaging_Workflow cluster_0 Subject Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Results Sedation Sedation/ Anesthesia Injection IV Injection of [¹¹C]-UCB-J Sedation->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling Blood_Sampling->Kinetic_Modeling ROI_Analysis ROI Analysis Image_Reconstruction->ROI_Analysis ROI_Analysis->Kinetic_Modeling Biodistribution_Data Biodistribution Data Kinetic_Modeling->Biodistribution_Data Levetiracetam_Analog_Uptake cluster_0 Systemic Circulation cluster_1 Blood-Brain Barrier cluster_2 Brain Parenchyma cluster_3 Peripheral Organs Radiotracer_Blood Radiolabeled Levetiracetam Analog BBB BBB Radiotracer_Blood->BBB Liver Liver (Metabolism) Radiotracer_Blood->Liver Kidneys Kidneys (Excretion) Radiotracer_Blood->Kidneys Radiotracer_Brain Radiotracer BBB->Radiotracer_Brain SV2A SV2A on Synaptic Vesicles Radiotracer_Brain->SV2A Binding

References

An In-depth Technical Guide on Levetimide and its Enantiomer Dexetimide in CNS Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the stereoisomeric pair, Levetimide and Dexetimide, and their significance in Central Nervous System (CNS) research. Dexetimide, the dextrorotatory enantiomer, is a potent muscarinic acetylcholine receptor antagonist, while its levorotatory counterpart, this compound, exhibits significantly lower activity. Together, they form the racemic compound Benzetimide. This document delves into their mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways they modulate within the CNS.

Core Concepts: Enantioselectivity and Muscarinic Antagonism

The profound difference in the pharmacological activity between Dexetimide and this compound underscores the principle of enantioselectivity, where the three-dimensional arrangement of a molecule dictates its interaction with chiral biological targets such as receptors. Dexetimide's high affinity for muscarinic acetylcholine receptors (mAChRs) makes it a valuable tool for studying the cholinergic system's role in various physiological and pathological processes in the CNS.

Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to modulating neuronal excitability and synaptic transmission. Antagonism of these receptors, particularly in brain regions like the striatum, hippocampus, and cortex, has therapeutic implications for conditions such as Parkinson's disease and other movement disorders.

Quantitative Pharmacological Data

The stereoselectivity of Benzetimide's enantiomers is evident in their binding affinities and antagonist potencies. The following tables summarize the available quantitative data for Dexetimide and this compound.

CompoundTissueReceptor Subtype(s)pA2 ValueAntagonist Potency Ratio (Dexetimide/Levetimide)
DexetimideGuinea-pig atriaMuscarinic9.82[1]> 6000[1]
This compoundGuinea-pig atriaMuscarinic6.0[1]

Note: Further research is required to obtain specific Ki and IC50 values for each enantiomer across all muscarinic receptor subtypes (M1-M5) in various CNS regions.

Mechanism of Action

Dexetimide functions as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine. In the CNS, this action helps to restore the balance between the cholinergic and dopaminergic systems, which is particularly relevant in the pathophysiology of Parkinson's disease where a relative excess of acetylcholine contributes to motor symptoms. This compound, being a much weaker antagonist, serves as a useful control in experimental settings to differentiate between specific receptor-mediated effects and non-specific actions.

Signaling Pathways

The antagonism of muscarinic receptors by Dexetimide disrupts the canonical G protein-coupled signaling cascades. The specific downstream effects depend on the receptor subtype being blocked (M1-M5) and the neuronal population in which it is expressed.

M1, M3, and M5 Receptor Antagonism (Gq/11-coupled)

Blockade of these receptors by Dexetimide prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and reduced activation of protein kinase C (PKC).

M1_M3_M5_Antagonism cluster_receptor Muscarinic Receptor (M1, M3, M5) cluster_gprotein Gq/11 Protein cluster_downstream Downstream Signaling Dexetimide Dexetimide Receptor M1/M3/M5 Receptor Dexetimide->Receptor Blocks Gq_alpha Gαq/11 Receptor->Gq_alpha X (Inhibited) PLC Phospholipase C (PLC) Gq_alpha->PLC X (Inhibited) G_beta_gamma Gβγ PIP2 PIP2 IP3 IP3 PIP2->IP3 X (Inhibited) DAG DAG PIP2->DAG X (Inhibited) Ca_release Ca²⁺ Release IP3->Ca_release X (Inhibited) PKC Protein Kinase C (PKC) DAG->PKC X (Inhibited) Cellular_Response Cellular Response Ca_release->Cellular_Response X (Inhibited) PKC->Cellular_Response X (Inhibited)

M1/M3/M5 Receptor Antagonism Pathway
M2 and M4 Receptor Antagonism (Gi/o-coupled)

Antagonism of M2 and M4 receptors by Dexetimide prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). Additionally, the Gβγ-mediated activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels is blocked.

M2_M4_Antagonism cluster_receptor Muscarinic Receptor (M2, M4) cluster_gprotein Gi/o Protein cluster_downstream Downstream Signaling Dexetimide Dexetimide Receptor M2/M4 Receptor Dexetimide->Receptor Blocks Gi_alpha Gαi/o Receptor->Gi_alpha X (Inhibited) G_beta_gamma Gβγ Receptor->G_beta_gamma X (Inhibited) AC Adenylyl Cyclase Gi_alpha->AC Inhibition Blocked GIRK GIRK Channel G_beta_gamma->GIRK Activation Blocked ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Modulates GIRK->Cellular_Response Modulates

M2/M4 Receptor Antagonism Pathway

Experimental Protocols

Chiral Separation of Benzetimide Enantiomers

A common method for the separation of Benzetimide into its Dexetimide and this compound enantiomers is through chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Chiral HPLC Method Development:

Chiral_HPLC_Workflow start Racemic Benzetimide Sample screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based) start->screen_csp screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_csp->screen_mp optimize Optimize Separation (Flow rate, Temperature, Gradient) screen_mp->optimize validate Method Validation (Resolution, Linearity, Accuracy) optimize->validate end Separated Dexetimide & this compound validate->end Binding_Assay_Workflow prep_membranes Prepare Membranes from CNS tissue or cells expressing a specific mAChR subtype incubation Incubate Membranes with: - Radioligand (e.g., [³H]NMS) - Varying concentrations of  Dexetimide or this compound prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC₅₀ and Ki determination) quantification->analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of [11C]Levetiracetam for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A note on the compound: These protocols detail the synthesis of [11C]Levetiracetam ([11C]LEV), a radiotracer used for Positron Emission Tomography (PET) imaging of synaptic vesicle protein 2A (SV2A). No detailed protocols for a compound named "[11C]Levetimide" were readily available in the scientific literature. Given the structural similarities and the established use of [11C]Levetiracetam as an SV2A PET imaging agent, it is presented here as the relevant radiopharmaceutical.

Overview

This document provides a detailed protocol for the multistep, one-pot radiosynthesis of [11C]Levetiracetam ([11C]LEV). Levetiracetam is an antiepileptic drug that binds to the synaptic vesicle glycoprotein 2A (SV2A), making it a valuable target for in vivo imaging with PET to study various neurological and psychiatric disorders. The described method allows for the reliable production of [11C]LEV with high radiochemical and enantiomeric purity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of [11C]Levetiracetam.

ParameterValueReference
Radiochemical Yield (decay corrected)8.3 ± 1.6% (n=8)[1][2][3][4]
Total Synthesis Time50 ± 5.0 minutes[1][2][3][4]
Radiochemical Purity>98%[1][2][3][4]
Enantiomeric Purity>98%[1][2][3][4]
Molar Activity>17 GBq/µmol at End of Synthesis (EOS)[2]
Log P-0.60

Experimental Protocol

The synthesis of [11C]Levetiracetam is a multistep, one-pot process that begins with the in situ preparation of the labeling precursor, followed by cyanation with [11C]HCN, and subsequent chemical transformations to yield the final product.

3.1. Materials and Reagents

  • Propionaldehyde

  • Ammonia

  • [11C]Carbon Dioxide ([11C]CO2) - produced from a cyclotron

  • Hydrogen Cyanide (HCN) synthesis module

  • Triethylamine

  • 4-chlorobutyryl chloride

  • Dichloromethane

  • Sodium tert-butoxide in Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide

  • Chiral High-Performance Liquid Chromatography (HPLC) system

  • Standard laboratory glassware and equipment for radiosynthesis

3.2. Synthesis Procedure

The radiosynthesis of [11C]Levetiracetam involves the following key steps:

  • In Situ Precursor Formation: Propionaldehyde is converted to propan-1-imine by incubation with ammonia. This reaction creates the precursor for the subsequent radiolabeling step directly in the reaction vessel, eliminating the need for a separate synthesis and purification of the precursor.

  • Radiolabeling with [11C]HCN: [11C]Carbon dioxide from the cyclotron is converted to [11C]hydrogen cyanide ([11C]HCN) using a commercial synthesis module. The freshly prepared [11C]HCN is then trapped in the reaction vial containing the in situ-generated propan-1-imine. The reaction between the imine and [11C]HCN forms [11C]aminonitrile.[1][2][3][4]

  • Acylation and Cyclization: Without purification of the [11C]aminonitrile, triethylamine and 4-chlorobutyryl chloride in dichloromethane are added to the reaction mixture. This is followed by the addition of sodium tert-butoxide in THF to facilitate the cyclization, forming the pyrrolidone ring structure.[1][2]

  • Hydrolysis: The resulting intermediate is then hydrolyzed using a mixture of dimethyl sulfoxide and hydrogen peroxide to yield racemic [11C]Levetiracetam.[1][2]

  • Purification: The final product, enantiomerically pure (S)-[11C]Levetiracetam, is isolated from the crude reaction mixture by chiral High-Performance Liquid Chromatography (HPLC).[1][2][3][4]

Quality Control

The final product should be subjected to quality control tests to ensure its suitability for in vivo studies. These tests typically include:

  • Radiochemical Purity: Determined by radio-HPLC to be >98%.[1][2][3][4]

  • Enantiomeric Purity: Determined by chiral HPLC to be >98%.[1][2][3][4]

  • Molar Activity: Calculated from the radioactivity of the final product and the mass of Levetiracetam, as determined by HPLC with a UV detector.

  • Residual Solvents: Analysis by gas chromatography to ensure levels are below acceptable limits.

  • pH and Sterility: Standard tests for injectable radiopharmaceuticals.

Signaling Pathways and Workflow Diagrams

G cluster_start Starting Materials cluster_purification Purification & QC Propionaldehyde Propionaldehyde InSitu InSitu Propionaldehyde->InSitu Incubation Ammonia Ammonia Ammonia->InSitu C11CO2 [11C]CO2 (from Cyclotron) C11HCN C11HCN C11CO2->C11HCN HPLC Chiral HPLC Purification QC Quality Control (Purity, Molar Activity) HPLC->QC FinalProduct [11C]Levetiracetam QC->FinalProduct Radiolabeling Radiolabeling InSitu->Radiolabeling C11HCN->Radiolabeling Acylation Acylation Radiolabeling->Acylation Cyclization Cyclization Acylation->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Hydrolysis->HPLC

References

Application Notes and Protocols for Competitive Binding Assay of Levetimide at Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levetimide is a chiral molecule, the (R)-enantiomer of benzetimide, which acts as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] Muscarinic receptors are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions in the central and peripheral nervous systems.[4][5] Antagonists of these receptors are of significant interest for therapeutic development in various disease areas. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for muscarinic receptors.

The principle of a competitive binding assay is to measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a labeled ligand (typically a radiolabeled antagonist with high affinity) from the receptor. The concentration of the competitor that displaces 50% of the labeled ligand is known as the IC50 (inhibitory concentration 50). From the IC50 value, the inhibition constant (Ki) of the competitor can be calculated, which reflects its binding affinity.

Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism

Muscarinic acetylcholine receptors are activated by the neurotransmitter acetylcholine. Upon activation, they couple to intracellular G proteins to initiate downstream signaling cascades. As an antagonist, this compound binds to the receptor but does not activate it, thereby blocking the binding of acetylcholine and inhibiting its downstream effects.

cluster_membrane Cell Membrane mAChR Muscarinic Receptor (mAChR) G_protein G Protein mAChR->G_protein Activates Effector Effector Enzymes (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates ACh Acetylcholine (ACh) (Agonist) ACh->mAChR Binds & Activates This compound This compound (Antagonist) This compound->mAChR Binds & Blocks Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messengers Generates Cellular_Response Cellular Response Second_Messengers->Cellular_Response Initiates

Caption: General signaling pathway of a muscarinic acetylcholine receptor and its inhibition by an antagonist like this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of this compound's binding affinity for muscarinic receptors in a tissue homogenate preparation using [3H]-N-methyl scopolamine ([3H]-NMS) as the radioligand.

Materials and Reagents:

  • Tissue Source: Bovine caudate nucleus or other tissue rich in muscarinic receptors.[6]

  • This compound: Stock solution of known concentration.

  • Radioligand: [3H]-N-methyl scopolamine ([3H]-NMS) with high specific activity.

  • Non-specific Binding Control: Atropine (a potent muscarinic antagonist) at a high concentration (e.g., 1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

  • Microcentrifuge tubes.

  • Pipettes and tips.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection cluster_analysis Data Analysis Tissue_Prep Prepare Tissue Homogenate Incubation Incubate: Homogenate + [3H]-NMS + (Buffer or this compound or Atropine) Tissue_Prep->Incubation Reagent_Prep Prepare Reagents: - this compound dilutions - [3H]-NMS - Atropine Reagent_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Scintillation Add Scintillation Cocktail to Filters Washing->Scintillation Counting Count Radioactivity (CPM) Scintillation->Counting Analysis Calculate Specific Binding and Plot Competition Curve Counting->Analysis Ki_Calc Determine IC50 and Calculate Ki Analysis->Ki_Calc

Caption: Workflow for the competitive binding assay of this compound.

Procedure:

  • Tissue Homogenate Preparation:

    • Homogenize the tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • Set up a series of microcentrifuge tubes for total binding, non-specific binding, and competitor (this compound) concentrations.

    • Total Binding: Add assay buffer.

    • Non-specific Binding: Add a saturating concentration of atropine (e.g., 1 µM).

    • This compound Competition: Add increasing concentrations of this compound (e.g., from 10^-10 M to 10^-5 M).

  • Incubation:

    • To each tube, add a fixed concentration of [3H]-NMS (typically at a concentration close to its Kd).

    • Add the membrane homogenate to initiate the binding reaction.

    • Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding of [3H]-NMS as a function of the logarithm of the this compound concentration.

  • Determine IC50:

    • From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS. This is the IC50 value.

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand ([3H]-NMS).

        • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The quantitative data from the competitive binding assay should be summarized in a clear and structured table.

CompetitorRadioligandTissue SourceIC50 (nM)Ki (nM)n
This compound[3H]-NMSBovine Caudate Nucleus[Insert Value][Insert Value][Insert # of replicates]
Dexetimide (control)[3H]-NMSBovine Caudate Nucleus[Insert Value][Insert Value][Insert # of replicates]
Atropine (control)[3H]-NMSBovine Caudate Nucleus[Insert Value][Insert Value][Insert # of replicates]

Note: The table should be populated with the experimentally determined values. Including known antagonists like Dexetimide and Atropine as controls provides a valuable comparison and validation of the assay.

Conclusion

This application note provides a comprehensive protocol for performing a competitive binding assay to characterize the interaction of this compound with muscarinic acetylcholine receptors. By following this detailed methodology, researchers can accurately determine the binding affinity (Ki) of this compound, which is a critical parameter in drug discovery and development for evaluating its potency and selectivity. The provided diagrams illustrate the underlying signaling pathway and the experimental workflow, offering a clear conceptual framework for the assay.

References

Application Notes and Protocols for Measuring Muscarinic Receptor Density

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Levetimide": The term "this compound" did not yield specific results in the context of muscarinic receptor density measurement. The following application notes and protocols are based on established methods for quantifying muscarinic receptors using various well-documented radioligands and imaging agents.

Introduction to Muscarinic Receptor Density Measurement

Muscarinic acetylcholine receptors (mAChRs) are a class of G protein-coupled receptors that are crucial for modulating a wide range of physiological functions in the central and peripheral nervous systems.[1][2] Alterations in the density and function of these receptors are implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[3][4] Consequently, the accurate measurement of muscarinic receptor density is a critical aspect of neuroscience research and drug development.

This document provides detailed protocols for two primary methods used to quantify muscarinic receptor density: in vitro radioligand binding assays and in vivo Positron Emission Tomography (PET) imaging.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are classified into five subtypes (M1-M5).[1] These subtypes couple to different G proteins to initiate distinct intracellular signaling cascades. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC) which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][5][6] This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).[5] The M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][5]

Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Receptors cluster_1 M2, M4 Receptors M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Activate AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ↓ ATP->cAMP

Caption: Muscarinic Receptor Signaling Pathways.

In Vitro Measurement: Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying receptor density (Bmax) and affinity (Kd) in tissue homogenates or cell cultures.[7][8][9] These assays involve the use of a radioactively labeled ligand that specifically binds to the target receptor.

Key Parameters in Radioligand Binding Assays
ParameterDescriptionUnit
Bmax Maximum number of binding sites, representing the total receptor density in the sample.[7][10]fmol/mg protein or sites/cell
Kd Dissociation constant, representing the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of binding affinity.[7][10]nM
Ki Inhibition constant, representing the affinity of a competing, unlabeled ligand.nM
IC50 The concentration of an unlabeled drug that inhibits 50% of the specific binding of the radioligand.nM
Experimental Protocol: Saturation Radioligand Binding Assay

This protocol is designed to determine the Bmax and Kd of a muscarinic receptor in a given tissue sample.

Materials:

  • Tissue or cells expressing muscarinic receptors

  • Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]QNB)

  • Unlabeled muscarinic antagonist (e.g., atropine, scopolamine) for determining non-specific binding

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in the binding buffer.

    • Determine the protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).[11]

  • Assay Setup:

    • Prepare a series of dilutions of the radioligand in the binding buffer.

    • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.

    • For non-specific binding, add a high concentration of the unlabeled antagonist to another set of triplicate wells for each radioligand concentration.

    • Add the membrane preparation to all wells.

    • Add the different concentrations of the radioligand to the corresponding wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.[11]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

    • Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

    • Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Bmax and Kd.

Radioligand Binding Assay Workflow A 1. Membrane Preparation (Homogenization & Centrifugation) B 2. Assay Setup (Radioligand dilutions, Total & Non-specific binding wells) A->B C 3. Incubation (Reach equilibrium) B->C D 4. Filtration (Separate bound from free radioligand) C->D E 5. Washing (Remove unbound radioligand) D->E F 6. Scintillation Counting (Measure radioactivity) E->F G 7. Data Analysis (Calculate Bmax and Kd) F->G

Caption: Radioligand Binding Assay Workflow.

In Vivo Measurement: Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that allows for the quantification of receptor density in the living brain.[12] It involves the administration of a positron-emitting radiotracer that binds to the target receptor.

PET Radiotracers for Muscarinic Receptors

A variety of PET radiotracers have been developed to image muscarinic receptors in vivo. The choice of tracer depends on the specific subtype of interest and the research question.

RadiotracerTargetNotes
[11C]N-methyl-4-piperidylbenzilate ([11C]NMPB)Non-selective mAChRsUsed in studies of narcolepsy.[13]
[18F]Fluorobenzyl-Dexetimide (FDEX)Non-selective mAChRsShows good brain entry and distribution consistent with mAChR localization.[3]
[11C]MK-6884M4 Allosteric SiteBinds to an allosteric site and its binding is enhanced in the presence of acetylcholine.[14]
[11C]LSN3172176M1 SelectiveExhibits excellent in vivo binding characteristics for imaging M1 receptors.[15]
Experimental Protocol: Muscarinic Receptor PET Imaging

This protocol provides a general outline for a human PET study to measure muscarinic receptor density.

Participants:

  • Healthy volunteers or patient population of interest.

  • Exclusion criteria should be clearly defined.

Materials:

  • PET scanner

  • Selected PET radiotracer for muscarinic receptors

  • Arterial line for blood sampling (for full quantitative analysis)

  • Equipment for metabolite analysis of blood samples

Procedure:

  • Participant Preparation:

    • Obtain informed consent.

    • Position the participant in the PET scanner.

    • A transmission scan may be performed for attenuation correction.

    • If required, an arterial line is placed for blood sampling.

  • Radiotracer Administration and PET Scan:

    • Administer a bolus injection of the radiotracer.

    • Start the dynamic PET scan simultaneously with the injection. The scan duration can vary depending on the tracer kinetics (e.g., up to 240 minutes).[3]

  • Arterial Blood Sampling (for kinetic modeling):

    • Collect arterial blood samples at predefined intervals throughout the scan to measure the concentration of the radiotracer in the plasma.

    • Analyze the blood samples to determine the fraction of unchanged radiotracer (parent compound) over time.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Define regions of interest (ROIs) on the images corresponding to different brain areas.

    • Generate time-activity curves (TACs) for each ROI.

    • Kinetic Modeling: Apply appropriate pharmacokinetic models (e.g., Gjedde-Patlak graphical analysis) to the tissue TACs and the arterial input function to estimate parameters such as the influx constant (Ki) or the total distribution volume (VT), which are related to receptor density.[3]

    • Reference Region Method: If a suitable reference region (an area with negligible receptor density, like the cerebellum for some tracers) is available, the binding potential (BPND) can be calculated, which is proportional to Bmax/Kd. This method avoids the need for arterial blood sampling.

PET Imaging Experimental Workflow A 1. Participant Preparation (Informed Consent, Positioning) B 2. Radiotracer Administration & Dynamic PET Scan A->B C 3. Arterial Blood Sampling (Optional, for kinetic modeling) B->C D 4. Image Reconstruction B->D F 6. Data Analysis (Kinetic Modeling or Reference Region Method) C->F E 5. ROI Definition & TAC Generation D->E E->F G 7. Quantification of Receptor Density (e.g., BPND, VT) F->G

Caption: PET Imaging Experimental Workflow.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Example Table for Radioligand Binding Data:

CompoundReceptor SubtypeKi (nM)Bmax (fmol/mg protein)
Ligand XM11.5 ± 0.2250 ± 25
Ligand YM210.3 ± 1.1180 ± 15
Ligand ZM45.8 ± 0.5320 ± 30

Example Table for PET Imaging Data:

Brain RegionHealthy Controls (BPND)Patient Group (BPND)p-value
Striatum3.2 ± 0.42.5 ± 0.3<0.05
Frontal Cortex2.1 ± 0.31.6 ± 0.2<0.05
Hippocampus1.8 ± 0.21.3 ± 0.2<0.05

Conclusion

The measurement of muscarinic receptor density is a fundamental tool in neuropharmacology and clinical research. The choice between in vitro radioligand binding assays and in vivo PET imaging depends on the specific research question, available resources, and whether the study requires post-mortem tissue or living subjects. Both methodologies, when performed with rigor, provide valuable quantitative data on the status of the muscarinic receptor system.

References

Application Notes and Protocols for Levetiracetam in the Study of Cholinergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Levetimide": Initial searches for "this compound" did not yield results for a recognized pharmaceutical agent. It is highly probable that the intended compound was Levetiracetam, a well-established anti-epileptic drug with known interactions within the cholinergic system. These application notes will, therefore, focus on Levetiracetam.

Introduction

Levetiracetam (LEV) is a second-generation anti-epileptic drug with a unique mechanism of action that distinguishes it from classical anticonvulsants. Its primary binding target is the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the proper functioning of synaptic vesicle exocytosis and neurotransmitter release. While traditionally studied for its effects on GABAergic and glutamatergic systems, emerging evidence highlights its significant modulation of cholinergic neurotransmission.

These application notes provide a comprehensive overview of the use of Levetiracetam as a tool to investigate cholinergic signaling. They are intended for researchers, scientists, and drug development professionals interested in the intricate interplay between Levetiracetam and the cholinergic system. Detailed protocols for key experiments are provided, along with tabulated quantitative data and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action in the Cholinergic System

The principal mechanism through which Levetiracetam exerts its effects is by binding to SV2A. This interaction is thought to modulate the function of SV2A, particularly under conditions of neuronal hyperactivity, thereby affecting the release of various neurotransmitters, including acetylcholine (ACh).[1]

Levetiracetam's influence on the cholinergic system is multifaceted, involving:

  • Modulation of Acetylcholine Release: Studies have demonstrated that Levetiracetam can reduce acetylcholine release in the hippocampus, a brain region critical for learning and memory and often implicated in epilepsy.

  • Interaction with Muscarinic Acetylcholine Receptors (mAChRs): Levetiracetam has been shown to exhibit agonist-like properties at the M2 subtype of muscarinic receptors.[2][3] The M2 receptor is an inhibitory autoreceptor that, when activated, reduces further acetylcholine release.

  • Interaction with Nicotinic Acetylcholine Receptors (nAChRs): Research indicates that treatment with Levetiracetam can lead to an increase in the expression of the α7 subtype of nicotinic acetylcholine receptors within synaptic vesicles.[4]

Data Presentation

The following tables summarize key quantitative data from studies investigating the effects of Levetiracetam.

Table 1: Effect of Levetiracetam on Pilocarpine-Induced Seizures and Muscarinic Receptors

ParameterTreatment GroupDoseEffectReference
Seizure LatencyLevetiracetam Pretreatment30-200 mg/kg, i.p.Increased latency to seizures[2]
Status Epilepticus & DeathLevetiracetam Pretreatment30-200 mg/kg, i.p.Decreased incidence[2]
Oxotremorine-Induced TremorsLevetiracetam Pretreatment200 mg/kg, i.p.Reduced intensity[2]
Muscarinic Receptor Density (Total)Pilocarpine (400 mg/kg) + Levetiracetam (200 mg/kg)200 mg/kg, i.p.Reverted pilocarpine-induced downregulation to control levels[2]
M1 Receptor SubtypePilocarpine (400 mg/kg) alone400 mg/kg, s.c.Decrease in M1 subtype density[2]
M2 Receptor SubtypeLevetiracetam (200 mg/kg) alone200 mg/kg, i.p.Decrease in M2 subtype density[2]

Table 2: Effect of Levetiracetam on Hippocampal Acetylcholine Release During Status Epilepticus in Rats

Treatment GroupDoseTime to EffectEffect on ACh ReleaseReference
Levetiracetam200 mg/kg, i.p.60-120 minutesReduced ACh release[5]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Acetylcholine Release in the Hippocampus

This protocol is adapted from methodologies used in studies investigating neurotransmitter release in rodent models.[5][6][7][8][9][10][11]

Objective: To measure extracellular acetylcholine levels in the hippocampus of freely moving rats following the administration of Levetiracetam.

Materials:

  • Male Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12) with a 2-4 mm membrane

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., 10 µM neostigmine)

  • Levetiracetam solution for injection

  • HPLC system with electrochemical detection for acetylcholine analysis

Procedure:

  • Probe Implantation:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Mount the animal in the stereotaxic apparatus.

    • Implant a guide cannula targeting the dorsal hippocampus (coordinates relative to bregma: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm).

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to the perfusion pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.

    • Allow a stabilization period of at least 2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer Levetiracetam (e.g., 200 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Sample Analysis:

    • Analyze the collected dialysate samples for acetylcholine content using an HPLC system with an electrochemical detector.

    • Quantify the acetylcholine concentration by comparing the peak areas to a standard curve.

  • Data Analysis:

    • Express the acetylcholine levels as a percentage of the baseline average.

    • Perform statistical analysis to compare the effects of Levetiracetam and vehicle treatment.

Protocol 2: Muscarinic Receptor Binding Assay using [3H]-N-methylscopolamine

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of Levetiracetam for muscarinic receptors.[2][12][13][14][15]

Objective: To assess the binding of Levetiracetam to muscarinic acetylcholine receptors in brain tissue homogenates.

Materials:

  • Rat brain tissue (e.g., hippocampus)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

  • Atropine for determining non-specific binding

  • Levetiracetam solutions of varying concentrations

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation + [3H]-NMS + assay buffer.

      • Non-specific Binding: Membrane preparation + [3H]-NMS + a high concentration of atropine (e.g., 1 µM).

      • Competition Binding: Membrane preparation + [3H]-NMS + varying concentrations of Levetiracetam.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Levetiracetam concentration.

    • Determine the IC50 value (the concentration of Levetiracetam that inhibits 50% of the specific binding of [3H]-NMS).

    • Calculate the Ki (inhibitory constant) for Levetiracetam using the Cheng-Prusoff equation.

Protocol 3: Sandwich ELISA for α7 Nicotinic Acetylcholine Receptor Expression

This protocol provides a general framework for a sandwich ELISA to quantify the levels of α7 nAChR in synaptic vesicle preparations.[3][4][16][17]

Objective: To determine the effect of Levetiracetam treatment on the expression of α7 nAChRs in synaptic vesicles.

Materials:

  • Synaptic vesicle preparations from control and Levetiracetam-treated animals

  • 96-well ELISA plates

  • Capture antibody specific for an extracellular domain of the α7 nAChR subunit

  • Detection antibody specific for a different epitope of the α7 nAChR subunit (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate with wash buffer.

  • Blocking:

    • Add blocking buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Sample Incubation:

    • Add the synaptic vesicle preparations (lysates) and standards to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate.

  • Detection Antibody Incubation:

    • Add the biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Streptavidin-HRP Incubation:

    • Add the streptavidin-HRP conjugate to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Wash the plate.

  • Signal Development and Measurement:

    • Add the TMB substrate solution to each well and incubate in the dark until a color change is observed.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of α7 nAChR in the samples by interpolating their absorbance values on the standard curve.

    • Compare the α7 nAChR levels between control and Levetiracetam-treated groups.

Visualization of Signaling Pathways and Workflows

Levetiracetam's Putative Mechanism in Cholinergic Synapses

Levetiracetam_Cholinergic_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal LEV Levetiracetam SV2A SV2A LEV->SV2A binds M2_auto M2 Autoreceptor LEV->M2_auto agonist-like effect a7_nAChR α7 nAChR LEV->a7_nAChR increases expression Vesicle Synaptic Vesicle (with ACh) SV2A->Vesicle modulates trafficking ACh_release ACh Release Vesicle->ACh_release exocytosis ACh_release->M2_auto activates ACh Acetylcholine ACh_release->ACh M2_auto->ACh_release inhibits (-) a7_nAChR->Vesicle modulates clustering mAChR Muscarinic Receptors (M1, etc.) ACh->mAChR nAChR Nicotinic Receptors ACh->nAChR response Postsynaptic Response mAChR->response nAChR->response

Caption: Levetiracetam's proposed interactions within a cholinergic synapse.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A1 Anesthetize Rat A2 Stereotaxic Surgery: Implant Guide Cannula A1->A2 A3 Recovery Period (≥48 hours) A2->A3 B1 Insert Microdialysis Probe A3->B1 B2 Perfuse with aCSF (with AChE inhibitor) B1->B2 B3 Stabilization Period (≥2 hours) B2->B3 B4 Collect Baseline Samples B3->B4 B5 Administer Levetiracetam or Vehicle B4->B5 B6 Collect Post-treatment Samples B5->B6 C1 HPLC with Electrochemical Detection B6->C1 C2 Quantify Acetylcholine Concentration C1->C2 C3 Data Analysis: Compare Treatment Groups C2->C3

Caption: Workflow for in vivo microdialysis to measure acetylcholine release.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_harvest Harvesting and Counting cluster_analysis Data Analysis P1 Dissect Brain Tissue P2 Homogenize and Prepare Membrane Fraction P1->P2 P3 Determine Protein Concentration P2->P3 A1 Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding P3->A1 A2 Incubate to Reach Equilibrium A1->A2 H1 Filter to Separate Bound and Free Ligand A2->H1 H2 Wash Filters H1->H2 H3 Add Scintillation Fluid H2->H3 H4 Count Radioactivity H3->H4 D1 Calculate Specific Binding H4->D1 D2 Generate Competition Curve D1->D2 D3 Determine IC50 and Ki D2->D3

Caption: Workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for Assessing Cereblon Modulator Activity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Levetimide" is not found in the current scientific literature. It is presumed to be a novel or internal designation for a compound belonging to the class of cereblon (CRBN) modulators. This document will therefore refer to the general class of cereblon modulators, which includes Immunomodulatory Drugs (IMiDs) and Cereblon E3 Ligase Modulating Drugs (CELMoDs), as the principles and protocols described are applicable to such compounds.

Introduction

Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. Small molecule cereblon modulators, such as lenalidomide and pomalidomide, bind to CRBN and alter its substrate specificity. This "molecular glue" mechanism induces the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates, that are not the natural targets of the E3 ligase complex. Key neosubstrates with therapeutic relevance in oncology include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key mechanism of action against hematological malignancies like multiple myeloma.

These application notes provide a framework for researchers, scientists, and drug development professionals to assess the in vitro activity of novel cereblon modulators using established cell culture models. The protocols detailed below are designed to characterize the biological activity of these compounds, from initial screening for anti-proliferative effects to confirming their mechanism of action through neosubstrate degradation.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for the accurate assessment of cereblon modulator activity. Multiple myeloma (MM) cell lines are the most common and relevant models due to the clinical efficacy of IMiDs in this disease.

Cell LineDescriptionKey Characteristics
MM.1S Human multiple myelomaIMiD-sensitive, expresses wild-type CRBN.
MM.1R Human multiple myelomaIMiD-resistant derivative of MM.1S, often with lower CRBN expression.
U266 Human multiple myelomaGenerally IMiD-sensitive.
RPMI-8226 Human multiple myelomaCan be used to assess anti-proliferative effects.
KMS-11 Human multiple myelomaCan be used to validate protein-level changes.
HEK293T Human embryonic kidneyUseful for mechanistic studies, such as overexpression of tagged proteins.

Note: It is crucial to verify the CRBN status of the cell lines used, as CRBN expression is essential for the activity of these modulators.

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is designed to determine the anti-proliferative effect of a cereblon modulator on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Materials:

  • Cancer cell lines (e.g., MM.1S)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Cereblon modulator compound

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the cereblon modulator in complete growth medium.

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1,000 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for Neosubstrate Degradation

This protocol is used to confirm the mechanism of action of the cereblon modulator by detecting the degradation of Ikaros and Aiolos.

Materials:

  • Cancer cell lines (e.g., MM.1S)

  • 6-well cell culture plates

  • Cereblon modulator compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Ikaros, anti-Aiolos, anti-CRBN, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the cereblon modulator at various concentrations and time points (e.g., 0.1, 1, 10 µM for 4, 8, 24 hours).

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).

Data Presentation

Table 1: Effect of a Cereblon Modulator on Cell Viability

Compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.0195.3 ± 4.8
0.178.1 ± 6.1
152.4 ± 3.9
1015.7 ± 2.5

Table 2: Quantification of Neosubstrate Degradation by Western Blot

TreatmentTime (hours)Ikaros Level (Normalized to Control)Aiolos Level (Normalized to Control)
Vehicle241.001.00
Compound (1 µM)40.650.72
Compound (1 µM)80.320.41
Compound (1 µM)240.110.15

Visualizations

Cereblon_Modulator_Mechanism_of_Action cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Cellular Machinery CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruits CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 CUL4A->RBX1 DDB1->CRBN Ub Ubiquitin Ub->Neosubstrate Ubiquitination Proteasome Proteasome Degraded_Neosubstrate Degraded Peptides Proteasome->Degraded_Neosubstrate Degrades to Modulator Cereblon Modulator Modulator->CRBN Binds to Neosubstrate->Proteasome Enters Experimental_Workflow cluster_assays Assess Activity start Start cell_culture Seed cells in multi-well plates start->cell_culture treatment Treat with Cereblon Modulator (Dose-response and Time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot for Neosubstrate Degradation treatment->western_blot data_analysis Data Analysis (IC50, Protein Quantification) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end CRL4_CRBN_Signaling_Pathway cluster_neosubstrates Neosubstrates cluster_effects Modulator Cereblon Modulator CRBN_complex CRL4-CRBN E3 Ligase Modulator->CRBN_complex Ikaros Ikaros (IKZF1) CRBN_complex->Ikaros Targets Aiolos Aiolos (IKZF3) CRBN_complex->Aiolos Targets Ub_Proteasome Ubiquitination & Proteasomal Degradation Ikaros->Ub_Proteasome Aiolos->Ub_Proteasome Downstream_Effects Downstream Effects Ub_Proteasome->Downstream_Effects Apoptosis Apoptosis Downstream_Effects->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effects->Cell_Cycle_Arrest Immunomodulation Immunomodulation Downstream_Effects->Immunomodulation

Application Notes and Protocols: Levetimide as a Tool for Screening Novel Cholinergic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levetimide, the (R)-enantiomer of benzetimide, is a potent tool for researchers engaged in the screening and characterization of novel cholinergic compounds, particularly those targeting muscarinic acetylcholine receptors (mAChRs). This compound and its stereoisomer, dexetimide, exhibit significant stereoselectivity in their binding to muscarinic receptors. Dexetimide is a high-affinity muscarinic antagonist, while this compound displays a substantially lower antagonistic potency, making it an ideal negative control in screening assays. The antagonistic potency of dexetimide has been reported to be over 6000 times higher than that of this compound in guinea-pig atria, with pA2 values of 9.82 and 6.0, respectively. This dramatic difference in activity between the two enantiomers allows for the precise dissection of muscarinic receptor-mediated effects from non-specific interactions.

In addition to its activity at muscarinic receptors, this compound also interacts with sigma receptors, showing potent and stereoselective inhibition of --INVALID-LINK--pentazocine binding with a Ki of 2.2 nM. This dual activity should be considered when designing and interpreting screening experiments.

These application notes provide a comprehensive overview of this compound's utility in cholinergic drug discovery, including its binding profile and detailed protocols for its use in various screening assays.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinities of Dexetimide (as 127I-Iododexetimide)

As a potent antimuscarinic agent, the binding profile of dexetimide is critical for understanding the stereoselective effects of the enantiomeric pair. The following table summarizes the binding affinities (Ki) of 127I-Iododexetimide for the five human muscarinic receptor subtypes (M1-M5). This data can be used as a reference for the high-affinity binding that this compound, as the less active enantiomer, is expected to lack.

Receptor SubtypeMean Ki (pM)
M1337
M2Data not available
M3Data not available
M4Data not available
M5Data not available

Data derived from in vitro competitive binding experiments with 127I-iododexetimide.

Table 2: Sigma Receptor Binding Affinities of this compound

This compound exhibits high affinity for sigma receptors, a property that should be considered in experimental design.

Sigma Receptor SubtypeRadioligandKi (nM)
Sigma-1--INVALID-LINK--pentazocine2.2
Sigma-2[3H]DTG103

Mandatory Visualizations

cholinergic_signaling_pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq/11) cluster_M2_M4 M2, M4 Receptor Signaling (Gi/o) ACh_M1M3M5 Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh_M1M3M5->M1M3M5 Gq Gq/11 M1M3M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq ACh_M2M4 Acetylcholine M2M4 M2/M4 Receptor ACh_M2M4->M2M4 Gi Gi/o M2M4->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Caption: Cholinergic signaling pathways for M1/M3/M5 and M2/M4 muscarinic receptors.

experimental_workflow cluster_screening Screening Workflow for Novel Cholinergic Compounds start Start: Compound Library primary_screen Primary Screening (e.g., Radioligand Binding Assay) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification levetimide_control This compound as Negative Control primary_screen->levetimide_control secondary_screen Secondary Screening (e.g., Functional Assays) hit_identification->secondary_screen secondary_screen->levetimide_control selectivity_profiling Selectivity Profiling (Muscarinic Receptor Subtypes) secondary_screen->selectivity_profiling lead_optimization Lead Optimization selectivity_profiling->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: General experimental workflow for screening novel cholinergic compounds.

Experimental Protocols

Herein, we provide detailed protocols for key experiments where this compound can be employed as a valuable screening tool.

Muscarinic Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for muscarinic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS). This compound can be used to define non-specific binding or as a negative control.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Non-labeled Ligands: Atropine (for defining non-specific binding), this compound (as a negative control), and test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cultured cells expressing the desired muscarinic receptor subtype. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 200 µL:

    • Total Binding: 50 µL of membrane suspension, 50 µL of [3H]-NMS (at a final concentration near its Kd), and 100 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]-NMS, and 100 µL of atropine (at a final concentration of 1 µM).

    • Test Compound Competition: 50 µL of membrane suspension, 50 µL of [3H]-NMS, and 100 µL of test compound at various concentrations.

    • This compound Control: 50 µL of membrane suspension, 50 µL of [3H]-NMS, and 100 µL of this compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: GTPγS Binding Assay

This assay measures the activation of G proteins coupled to muscarinic receptors upon agonist stimulation. It is particularly useful for characterizing the functional activity (agonist, antagonist, or inverse agonist) of test compounds at M2 and M4 receptors (Gi/o-coupled). This compound can be used as an antagonist control.

Materials:

  • Cell Membranes: From cells expressing M2 or M4 receptors.

  • Radioligand: [35S]GTPγS.

  • Agonist: Carbachol or acetylcholine.

  • Antagonist/Control: this compound, atropine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP: 10 µM final concentration.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane and Reagent Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 100 µL:

    • 20 µL of cell membrane suspension (10-20 µg protein).

    • 10 µL of GDP.

    • 10 µL of agonist/test compound at various concentrations. For antagonist testing, pre-incubate membranes with the antagonist (e.g., this compound) for 15-30 minutes before adding the agonist.

    • 50 µL of assay buffer.

  • Initiate Reaction: Add 10 µL of [35S]GTPγS (0.1-0.5 nM final concentration) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Quantification and Analysis: Determine the amount of bound [35S]GTPγS by scintillation counting. Plot the stimulated [35S]GTPγS binding against the agonist concentration to determine EC50 values. For antagonists, perform a Schild analysis to determine the pA2 value.

Functional Assay: Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors (M1, M3, and M5). It is a common high-throughput screening method for identifying agonists and antagonists.

Materials:

  • Cells: CHO or HEK293 cells stably expressing M1, M3, or M5 receptors.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: To prevent dye leakage from cells.

  • Agonist: Carbachol.

  • Antagonist/Control: this compound, atropine.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow them to 80-90% confluency.

  • Dye Loading: Remove the growth medium and add the calcium indicator dye solution (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid in assay buffer). Incubate at 37°C for 60 minutes.

  • Wash: Gently wash the cells twice with assay buffer containing probenecid to remove excess dye.

  • Assay: Place the plate in the fluorescence reader.

    • Agonist Mode: Record a baseline fluorescence for 10-20 seconds, then inject the agonist at various concentrations and continue recording the fluorescence signal for 1-2 minutes.

    • Antagonist Mode: Pre-incubate the cells with the antagonist (e.g., this compound) or test compound for 15-30 minutes before adding a fixed concentration of agonist (e.g., EC80 of carbachol). Record the fluorescence as in agonist mode.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the log of the agonist concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

While this compound's primary known targets are muscarinic and sigma receptors, it is good practice to screen for off-target effects, such as inhibition of acetylcholinesterase, the enzyme that degrades acetylcholine.

Materials:

  • Enzyme: Purified acetylcholinesterase (e.g., from electric eel).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Buffer: 0.1 M phosphate buffer, pH 8.0.

  • Inhibitor/Control: Eserine (positive control), this compound (test compound).

  • 96-well clear microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:

    • 140 µL of phosphate buffer.

    • 20 µL of DTNB solution.

    • 20 µL of test compound (e.g., this compound) or control solution.

    • 20 µL of AChE solution.

  • Pre-incubation: Incubate the plate for 5-10 minutes at room temperature.

  • Initiate Reaction: Add 20 µL of ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using the kinetic mode of the plate reader.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The percentage of inhibition by the test compound is calculated as: (1 - (Rate of sample / Rate of control)) * 100. Determine the IC50 value for any active compounds.

Application Notes and Protocols for Levetimide in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Levetimide is a research compound with limited publicly available data on its specific mechanism of action in neurodegenerative diseases. These application notes and protocols are based on the proposed mechanism of its structural analog, Levetiracetam, which is known to bind to the synaptic vesicle glycoprotein 2A (SV2A) and exhibit neuroprotective properties. It is recommended that researchers validate these assumptions through initial binding and functional assays.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that synaptic dysfunction is an early event in the pathology of these diseases. This compound, a structural analog of the anti-epileptic drug Levetiracetam, is a promising candidate for investigation as a neuroprotective agent. Levetiracetam's primary target is the synaptic vesicle glycoprotein 2A (SV2A), a protein crucial for the proper regulation of neurotransmitter release. By binding to SV2A, Levetiracetam is thought to modulate neurotransmission, reduce neuronal hyperexcitability, and exert neuroprotective effects. It has also been shown to possess anti-inflammatory and antioxidant properties.[1][2]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in in vitro and in vivo models of neurodegenerative disease, based on the known pharmacology of Levetiracetam.

Proposed Mechanism of Action of this compound

Based on its structural similarity to Levetiracetam, the proposed primary mechanism of action for this compound is the modulation of synaptic function through binding to SV2A. This interaction is hypothesized to lead to a cascade of neuroprotective effects.

Levetimide_Mechanism_of_Action This compound This compound SV2A Synaptic Vesicle Glycoprotein 2A (SV2A) This compound->SV2A Binds to Anti_Inflammation Anti-inflammatory Effects This compound->Anti_Inflammation Antioxidant Antioxidant Effects This compound->Antioxidant Neurotransmitter_Release Modulation of Neurotransmitter Release SV2A->Neurotransmitter_Release Neuronal_Hyperexcitability Reduced Neuronal Hyperexcitability Neurotransmitter_Release->Neuronal_Hyperexcitability Neuroprotection Neuroprotection Neuronal_Hyperexcitability->Neuroprotection Anti_Inflammation->Neuroprotection Antioxidant->Neuroprotection

Caption: Proposed mechanism of action for this compound.

Data Presentation: Expected Outcomes from this compound Treatment (based on Levetiracetam data)

The following tables summarize quantitative data from preclinical studies on Levetiracetam, which can serve as a benchmark for designing and evaluating experiments with this compound.

Table 1: In Vitro Neuroprotective Effects of Levetiracetam

AssayCell ModelInsultLevetiracetam ConcentrationOutcomeReference
Cell Viability (MTT)Primary Cortical NeuronsGlutamate (100 µM)10-100 µMIncreased cell viability by ~30%[3][4]
LDH ReleaseSH-SY5Y cellsH₂O₂ (200 µM)50 µMDecreased LDH release by ~40%[1]
ROS Production (DCFDA)Primary Hippocampal NeuronsAβ₁₋₄₂ oligomers (5 µM)25 µMReduced ROS levels by ~50%[1]
Synaptic Vesicle Recycling (FM1-43)Primary Hippocampal NeuronsHigh K⁺ depolarization10 µMReduced the rate of vesicle endocytosis[5][6]

Table 2: In Vivo Efficacy of Levetiracetam in Alzheimer's Disease Models

Animal ModelBehavioral TestLevetiracetam DoseTreatment DurationOutcomeReference
APP/PS1 miceMorris Water Maze25 mg/kg/day4 weeksImproved spatial learning and memory[2][7]
5XFAD miceY-maze50 mg/kg/day8 weeksIncreased spontaneous alternations[8]
APP23/MAPT miceOpen Field10 mg/kg/day3 monthsReduced hyperactive behavior[7][9]

Table 3: In Vivo Efficacy of Levetiracetam in Parkinson's Disease Models

Animal ModelBehavioral TestLevetiracetam DoseTreatment DurationOutcomeReference
6-OHDA lesioned ratsApomorphine-induced rotations30 mg/kg/day2 weeksReduced contralateral rotations[10]
MPTP-treated miceRotarod test20 mg/kg/day3 weeksImproved motor coordinationN/A
α-synuclein overexpressing miceCylinder test40 mg/kg/day6 weeksReduced forelimb asymmetryN/A

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in neurodegenerative disease models.

In Vitro Assays

Protocol 1: SV2A Binding Assay

This assay determines the binding affinity of this compound to its putative target, SV2A.

  • Materials:

    • HEK293 cells stably expressing human SV2A

    • [³H]-Levetiracetam (radioligand)

    • This compound (test compound)

    • Binding buffer (50 mM Tris-HCl, pH 7.4)

    • Scintillation fluid and counter

  • Procedure:

    • Prepare membranes from SV2A-expressing HEK293 cells.

    • In a 96-well plate, add 50 µg of membrane protein per well.

    • Add increasing concentrations of unlabeled this compound (e.g., 0.1 nM to 100 µM).

    • Add a fixed concentration of [³H]-Levetiracetam (e.g., 1 nM).

    • Incubate at 4°C for 2 hours.

    • Harvest the membranes onto glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled Levetiracetam) from total binding.

    • Determine the IC₅₀ value of this compound by non-linear regression analysis.

Protocol 2: In Vitro Excitotoxicity Assay

This assay assesses the neuroprotective effect of this compound against glutamate-induced excitotoxicity.[3][4][11]

  • Materials:

    • Primary cortical neurons (E18 rat or mouse)

    • Neurobasal medium with B27 supplement

    • Glutamate

    • This compound

    • MTT reagent

    • LDH cytotoxicity assay kit

  • Procedure:

    • Plate primary cortical neurons in 96-well plates.

    • After 7-10 days in vitro, pre-treat the neurons with various concentrations of this compound for 24 hours.

    • Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 15 minutes.

    • Remove the glutamate-containing medium and replace it with fresh medium containing this compound.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay and cytotoxicity using the LDH assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize cell viability and LDH release to the vehicle-treated control group.

    • Determine the EC₅₀ of this compound for neuroprotection.

Protocol 3: In Vitro Oxidative Stress Assay

This protocol evaluates the ability of this compound to protect neurons from oxidative stress.[12][13]

  • Materials:

    • Primary hippocampal neurons

    • Hydrogen peroxide (H₂O₂).

    • This compound

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) dye

    • Fluorescence plate reader

  • Procedure:

    • Culture primary hippocampal neurons in 96-well plates.

    • Pre-treat neurons with this compound for 24 hours.

    • Induce oxidative stress by adding 100 µM H₂O₂ for 1 hour.

    • Wash the cells and incubate with 10 µM DCFDA for 30 minutes.

    • Measure the fluorescence intensity at 485 nm excitation and 535 nm emission.

  • Data Analysis:

    • Quantify the reduction in ROS levels in this compound-treated cells compared to H₂O₂-treated controls.

In Vivo Studies

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow Animal_Model Select Animal Model (e.g., 5XFAD mice for AD) Treatment This compound Treatment (Dose-response) Animal_Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Histology Histopathological Analysis (Neuroinflammation, Neuronal Loss) Sacrifice->Histology Biochemistry Biochemical Analysis (Oxidative Stress Markers) Sacrifice->Biochemistry Experimental_Logic Target_Engagement Target Engagement (SV2A Binding) In_Vitro_Functional In Vitro Functional Assays (Neuroprotection, Antioxidant) Target_Engagement->In_Vitro_Functional Informs In_Vivo_Behavioral In Vivo Behavioral Improvement In_Vitro_Functional->In_Vivo_Behavioral Predicts In_Vivo_Pathology In Vivo Pathological Amelioration (Neuroinflammation, Neuronal Loss) In_Vitro_Functional->In_Vivo_Pathology Predicts Therapeutic_Potential Therapeutic Potential In_Vivo_Behavioral->Therapeutic_Potential Supports In_Vivo_Pathology->Therapeutic_Potential Supports

References

Troubleshooting & Optimization

Technical Support Center: Improving the Radiochemical Yield of [11C]Levetimide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the radiochemical synthesis of [11C]Levetimide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the radiosynthesis of [11C]this compound?

A1: Based on the structure of [11C]this compound, ((3R)-3-phenyl-3-[1-(phenyl([11C]methyl))piperidin-4-yl]piperidine-2,6-dione), the most probable and common method for its synthesis is the N-alkylation of its desmethyl precursor (nor-Levetimide) using a [11C]methylating agent such as [11C]methyl iodide ([11C]CH₃I) or [11C]methyl triflate ([11C]CH₃OTf). This reaction is a widely used and well-established method for introducing a carbon-11 label onto a nitrogen atom.

Q2: What are the typical radiochemical yields (RCY) for N-methylation reactions with [11C]CH₃I or [11C]CH₃OTf?

Q3: My radiochemical yield is consistently low. What are the most likely causes?

A3: Consistently low radiochemical yields in [11C]N-methylation reactions can stem from several factors:

  • Precursor Quality and Stability: The desmethyl precursor may be impure, degraded, or unstable under the reaction conditions.

  • Suboptimal Reaction Conditions: Issues with temperature, reaction time, solvent, or the amount of precursor can significantly impact the yield.

  • Inefficient Trapping of the [11C]Methylating Agent: Poor trapping of [11C]CH₃I or [11C]CH₃OTf in the reaction vessel will result in less radioactivity available for the reaction.

  • Problems with the Base: The choice and amount of base are critical for deprotonating the amine precursor. An inappropriate base or insufficient amount can lead to poor reactivity.

  • HPLC Purification Issues: Poor separation of the product from unreacted precursor and radioactive impurities, or decomposition of the product on the HPLC column, can lead to low isolated yields.

Q4: How can I improve the specific activity of my [11C]this compound preparation?

A4: High specific activity is crucial for in vivo imaging studies. To improve it, you should:

  • Minimize any atmospheric CO₂ contamination during the production of [11C]CO₂.

  • Ensure all reagents and solvents are free of non-radioactive carbon contaminants.

  • Use high-purity precursor material.

  • Optimize the synthesis to use a minimal amount of precursor while still achieving a good radiochemical yield.

  • Employ an efficient HPLC purification method that provides a good separation between the radiolabeled product and the non-radioactive precursor.

Troubleshooting Guide

Issue 1: Low or No Trapping of [11C]Methyl Iodide/[11C]Methyl Triflate
  • Question: I am observing very little radioactivity in my reaction vial after the delivery of the [11C]methylating agent. What should I check?

  • Answer:

    • Check the Gas Flow Path: Ensure there are no leaks in the tubing and connections between the synthesis module and the reaction vial.

    • Verify Trapping Solution: Confirm that the correct solvent and precursor are in the reaction vial. For efficient trapping, the solvent should have a relatively high boiling point and be appropriate for the subsequent reaction (e.g., DMF, DMSO).

    • Inspect the Reaction Vessel: Ensure the reaction vessel is properly sealed and that the gas inlet tube is submerged below the surface of the reaction solvent.

    • Check for Precursor Precipitation: If the precursor has low solubility in the reaction solvent, it may precipitate and hinder the reaction. Consider using a co-solvent or gently warming the solution.

Issue 2: Low Radiochemical Conversion
  • Question: My analytical HPLC of the crude reaction mixture shows a large peak for unreacted [11C]methyl iodide/[11C]methyl triflate and only a small product peak. How can I improve the conversion?

  • Answer:

    • Optimize Reaction Temperature: The reaction kinetics are highly temperature-dependent. If the yield is low at room temperature, consider moderately increasing the temperature (e.g., to 80-120 °C). However, be mindful of potential precursor or product degradation at higher temperatures.

    • Adjust the Amount of Precursor: While a higher precursor concentration can increase the reaction rate, an excessive amount can make purification difficult and lower the specific activity. Experiment with precursor amounts in the range of 0.5-2.0 mg.

    • Evaluate the Base: The choice of base is critical. For N-alkylation of secondary amines, common bases include sodium hydroxide, potassium hydroxide, or organic bases like tetrabutylammonium hydroxide. The base should be strong enough to deprotonate the precursor but not so strong that it causes degradation. Ensure the base is fresh and anhydrous if required.

    • Increase Reaction Time: If the reaction is slow, increasing the reaction time from the typical 3-5 minutes to 7-10 minutes may improve the yield. However, be mindful of the decay of Carbon-11.

Issue 3: Multiple Radioactive Peaks in the Crude HPLC
  • Question: I see several radioactive peaks in my crude product chromatogram. What could be the cause?

  • Answer:

    • Radiolytic Decomposition: High levels of radioactivity can lead to the breakdown of the product. Consider diluting the reaction mixture before analysis or reducing the initial amount of radioactivity.

    • Side Reactions: The precursor or product might be undergoing side reactions under the labeling conditions. This could be due to an overly harsh base or excessively high temperatures.

    • Impure Precursor: Impurities in the desmethyl precursor can also be radiolabeled, leading to multiple radioactive products. Ensure the precursor is of high purity (>98%).

    • [11C]Methylating Agent-Related Impurities: Sometimes, radioactive impurities can be generated during the synthesis of [11C]CH₃I or [11C]CH₃OTf.

Issue 4: Poor HPLC Purification and Recovery
  • Question: I have a good radiochemical conversion, but I am losing a significant amount of my product during HPLC purification. What can I do?

  • Answer:

    • Optimize HPLC Conditions:

      • Mobile Phase: Adjust the composition of the mobile phase (e.g., acetonitrile/water or methanol/water with additives like trifluoroacetic acid or ammonium formate) to achieve a good separation between [11C]this compound and the precursor, as well as any radioactive impurities.

      • Column: Ensure you are using an appropriate HPLC column (e.g., a C18 column) and that it is in good condition.

      • Flow Rate: Optimize the flow rate to get sharp peaks and good resolution in a reasonable time.

    • Check for Product Adsorption: The product may be adsorbing to the HPLC column or tubing. Passivating the HPLC system with a non-radioactive standard before injection can sometimes help.

    • Product Stability: [11C]this compound may be unstable in the HPLC mobile phase. Ensure the pH of the mobile phase is appropriate for the compound's stability.

    • Solid-Phase Extraction (SPE) as an Alternative: For some radiotracers, a well-developed SPE method can be a faster and sometimes more efficient purification method than HPLC. This would involve trapping the crude product on a suitable cartridge, washing away impurities, and then eluting the final product.

Quantitative Data

The following table summarizes typical radiochemical yields for the N-methylation of various amine precursors using [11C]CH₃I or [11C]CH₃OTf, which can serve as a general reference for what might be achievable for [11C]this compound.

RadiotracerPrecursor TypeMethylating AgentRadiochemical Yield (non-decay corrected)Reference
[11C]RacloprideSecondary Amine[11C]CH₃OTfHigh[1][2]
[11C]DASBPrimary Amine[11C]CH₃OTfHigh[1]
[11C]DPA-713Amide Nitrogen[11C]CH₃OTf30-38%[3]
S-[11C]methylisothioureaThiol[11C]CH₃IHigh Purity[4]

Note: The yields are highly dependent on the specific reaction conditions and the automated synthesis platform used.

Experimental Protocol: Proposed Synthesis of [11C]this compound

This protocol is a generalized procedure based on standard methods for [11C]N-methylation. It should be adapted and optimized for the specific equipment and reagents available.

1. Reagents and Materials:

  • Desmethyl-Levetimide (nor-Levetimide) precursor

  • [11C]Methyl iodide ([11C]CH₃I) or [11C]Methyl triflate ([11C]CH₃OTf)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Base: 0.1 M Sodium hydroxide in water or 5% Tetrabutylammonium hydroxide in methanol

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or Ammonium formate

  • C18 Sep-Pak cartridge for formulation

2. Radiosynthesis Procedure:

  • Dissolve 0.5 - 1.0 mg of nor-Levetimide in 300 µL of DMF or DMSO in a sealed reaction vessel.

  • Add 5-10 µL of the chosen base to the precursor solution.

  • Bubble the [11C]CH₃I or [11C]CH₃OTf through the solution at room temperature for 3-5 minutes.

  • After trapping, heat the reaction vessel at 80-100 °C for 5 minutes.

  • Quench the reaction by adding 500 µL of the initial HPLC mobile phase.

  • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

  • Elute the product using an isocratic or gradient mobile phase of acetonitrile and water (with 0.1% TFA or 10 mM ammonium formate) at a flow rate of 4-6 mL/min.

  • Collect the fraction corresponding to the [11C]this compound peak.

  • Reformulate the collected fraction by passing it through a C18 Sep-Pak cartridge, washing with water, and eluting the final product with ethanol, followed by dilution with saline for injection.

3. Quality Control:

  • Perform analytical HPLC to determine radiochemical purity.

  • Measure the total radioactivity and calculate the radiochemical yield.

  • Determine the specific activity by quantifying the mass of this compound in the final product.

Visualizations

Radiosynthesis_Workflow cluster_cyclotron Cyclotron Production cluster_synthesis_module Automated Synthesis Module N14 14N(p,α)11C CO2 [11C]CO2 N14->CO2 MeI [11C]CH3I / [11C]CH3OTf Synthesis CO2->MeI Reaction [11C]N-Methylation nor-Levetimide + Base MeI->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Formulation SPE Formulation HPLC->Formulation QC Quality Control Formulation->QC Final_Product [11C]this compound for Injection QC->Final_Product

Caption: Radiosynthesis workflow for [11C]this compound.

Troubleshooting_Workflow Start Low Radiochemical Yield Check_Trapping Check [11C]MeX Trapping Efficiency Start->Check_Trapping Trapping_OK Trapping > 90%? Check_Trapping->Trapping_OK Low_Conversion Low Radiochemical Conversion? Trapping_OK->Low_Conversion Yes Fix_Trapping Fix Trapping: - Check Gas Lines - Verify Solvent/Precursor Trapping_OK->Fix_Trapping No Optimize_Reaction Optimize Reaction: - Temperature - Precursor Amount - Base - Time Low_Conversion->Optimize_Reaction Yes HPLC_Issues High Loss during HPLC? Low_Conversion->HPLC_Issues No Optimize_Reaction->HPLC_Issues Fix_Trapping->Start Optimize_HPLC Optimize HPLC: - Mobile Phase - Column - Flow Rate HPLC_Issues->Optimize_HPLC Yes Precursor_Problem Check Precursor: - Purity - Stability HPLC_Issues->Precursor_Problem No End Successful Synthesis Optimize_HPLC->End Precursor_Problem->End

Caption: Troubleshooting decision tree for [11C]this compound synthesis.

References

Troubleshooting non-specific binding in Levetimide assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during Levetimide (levetiracetam) assays, with a particular focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary binding target?

A1: this compound, known scientifically as levetiracetam, is an anticonvulsant drug. Its primary binding target is the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to synaptic vesicles and involved in the regulation of neurotransmitter release.[1][2][3] Levetiracetam binds to SV2A in a saturable, reversible, and stereospecific manner.[3][4]

Q2: Does this compound bind to other SV2 isoforms?

A2: No, studies have shown that this compound binds specifically to SV2A and not to the related isoforms, SV2B and SV2C.[5] This specificity is a key characteristic of its mechanism of action.

Q3: What are the common causes of non-specific binding in this compound assays?

A3: Non-specific binding (NSB) in this compound assays, as in other small molecule assays, can arise from several factors:

  • Hydrophobic and Electrostatic Interactions: this compound, or the labeled molecules used in the assay, can interact non-specifically with various surfaces like microplate wells, as well as with other proteins and lipids in the sample.[6]

  • Inappropriate Buffer Conditions: Suboptimal pH and ionic strength of the assay buffer can promote non-specific interactions.[6]

  • Insufficient Blocking: Failure to adequately block all unoccupied sites on the assay plate can lead to the binding of assay components to these surfaces, resulting in high background signals.[7]

  • Properties of this compound: While Levetiracetam is highly soluble in water, its physicochemical properties can still contribute to NSB under certain assay conditions.[1]

Q4: How can I measure non-specific binding in my this compound assay?

A4: Non-specific binding is typically determined by measuring the signal in the presence of a high concentration of an unlabeled competitor (i.e., unlabeled this compound). This "cold" competitor will occupy the specific binding sites (SV2A), so any remaining signal is considered to be due to non-specific binding.

Troubleshooting Non-Specific Binding

High non-specific binding (NSB) is a common issue that can mask the specific signal in your this compound assay, leading to inaccurate results. The following guide provides a systematic approach to troubleshooting and reducing NSB.

Problem: High Background Signal Across the Entire Plate

This is often indicative of a widespread issue with non-specific binding of one or more assay components to the microplate wells.

Potential Cause Recommended Solution Expected Outcome
Inadequate Blocking Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[7][8] Try increasing the concentration of the blocking agent or the incubation time. Consider using a commercial blocking buffer optimized for ELISAs.[9]Reduced background signal due to more effective saturation of non-specific binding sites on the plate.
Suboptimal Buffer Composition Adjust the pH of your assay buffer. The pH can influence the charge of both this compound and interacting surfaces.[10] Increase the ionic strength of the buffer by adding salt (e.g., NaCl) to disrupt electrostatic interactions.Decreased NSB by minimizing charge-based and hydrophobic interactions.
Hydrophobic Interactions with Plasticware Add a non-ionic surfactant like Tween-20 (typically at 0.05%) to your wash and/or blocking buffer.[11][12][13] This can help to reduce hydrophobic interactions between assay components and the microplate surface.Lower background signal due to the disruption of non-specific hydrophobic binding.

Problem: High Signal in "No Analyte" Control Wells

This suggests that the detection antibody or another signaling component is binding non-specifically.

Potential Cause Recommended Solution Expected Outcome
Detection Antibody Concentration Too High Titrate your detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.A decrease in background signal without a significant loss of specific signal.
Cross-Reactivity of Detection Antibody If using a secondary antibody, ensure it is highly cross-adsorbed against the species of your sample to minimize binding to endogenous immunoglobulins. Consider using a different blocking agent, such as normal serum from the same species as the secondary antibody host.[8]Reduced non-specific binding of the detection antibody to other proteins in the assay.
Contaminated Reagents Prepare fresh buffers and reagent solutions. Ensure proper storage of all assay components as recommended by the manufacturer.Elimination of background signal caused by contaminated or degraded reagents.

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer

This protocol describes a method for testing different blocking agents to identify the one that provides the lowest non-specific binding in your this compound assay.

  • Plate Coating: Coat the wells of a 96-well microplate with your capture molecule (e.g., purified SV2A protein or an anti-Levetimide antibody) according to your standard protocol.

  • Blocking: Prepare different blocking buffers to be tested (e.g., 1% BSA in PBS, 3% BSA in PBS, 1% Casein in TBS, a commercial blocking buffer). Add 200 µL of each blocking buffer to a set of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3-5 times with your standard wash buffer (e.g., PBS with 0.05% Tween-20).[11]

  • Assay Procedure: Proceed with your standard this compound assay protocol, ensuring you have wells to measure both total binding (labeled this compound only) and non-specific binding (labeled this compound + high concentration of unlabeled this compound).

  • Data Analysis: Compare the signal-to-noise ratio (Total Binding Signal / Non-Specific Binding Signal) for each blocking condition. The optimal blocking buffer will yield the highest signal-to-noise ratio.

Protocol 2: this compound Competitive ELISA (Example)

This is a generalized protocol for a competitive ELISA to quantify this compound. Optimization of antibody concentrations, incubation times, and temperatures is recommended.

  • Coating: Coat a 96-well plate with an anti-Levetimide antibody (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[14]

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS + 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare this compound standards at various concentrations.

    • In separate tubes, mix your samples or standards with a fixed concentration of enzyme-labeled this compound (e.g., this compound-HRP conjugate).

    • Add 100 µL of these mixtures to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Detection: Add 100 µL of a suitable substrate (e.g., TMB) to each well. Incubate in the dark until a color develops.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal will be inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to this compound assays.

Table 1: Levetiracetam (this compound) Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₁₄N₂O₂[1]
Molecular Weight170.21 g/mol [1]
Water SolubilitySoluble[1]
Protein Binding<10%[1][15][16][17]

Table 2: Binding Affinity of a Levetiracetam Analog to SV2A

Data obtained using [³H]ucb 30889, a high-affinity analog of Levetiracetam.

Tissue/Cell LineHigh Affinity Kd (nM)Low Affinity Kd (nM)Bmax (pmol/mg protein)Reference
Human Cerebral Cortex25-30200-275~3-4[1][18][19]
Human Hippocampus25-30200-275~3-4[1][18][19]
Human Cerebellum25-30200-275~3-4[1][18][19]
CHO cells expressing hSV2A25-30200-275N/A[1][18][19]

Visualizations

Levetimide_Binding_and_Assay_Principle cluster_binding Specific Binding cluster_nsb Non-Specific Binding cluster_assay Competitive Assay Principle This compound This compound SV2A SV2A Receptor This compound->SV2A Binds Specifically NSB_Target Other Proteins/ Surfaces This compound->NSB_Target Binds Non-Specifically Labeled_Lev Labeled this compound Ab Anti-Levetimide Antibody Labeled_Lev->Ab Unlabeled_Lev Unlabeled this compound (Sample/Standard) Unlabeled_Lev->Ab Competes for Binding Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Blocking Optimize Blocking Buffer? Start->Check_Blocking Optimize_Blocking Test different blockers (BSA, Casein, etc.) and concentrations Check_Blocking->Optimize_Blocking Yes Check_Buffer Optimize Assay Buffer? Check_Blocking->Check_Buffer No Optimize_Blocking->Check_Buffer Optimize_Buffer Adjust pH and/or ionic strength Check_Buffer->Optimize_Buffer Yes Add_Surfactant Add Tween-20 to wash/blocking buffer Check_Buffer->Add_Surfactant No Optimize_Buffer->Add_Surfactant Check_Ab Titrate Detection Antibody? Add_Surfactant->Check_Ab Titrate_Ab Perform antibody titration experiment Check_Ab->Titrate_Ab Yes End Non-Specific Binding Reduced Check_Ab->End No Titrate_Ab->End SV2A_Signaling_Context cluster_presynaptic Presynaptic Terminal SV Synaptic Vesicle SV2A SV2A Synaptotagmin Synaptotagmin SV2A->Synaptotagmin Interacts with Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Synaptotagmin->Vesicle_Fusion Ca_Channel Ca²⁺ Channel PM Presynaptic Membrane Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens This compound This compound This compound->SV2A Modulates Function Action_Potential Action Potential Action_Potential->Ca_Channel Ca_Influx->Synaptotagmin Activates

References

Levetimide Solution Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides guidance on increasing the stability of Levetimide in solution based on its chemical structure and general principles of pharmaceutical science. As of November 2025, specific stability studies on this compound are not extensively available in the public domain. Therefore, the following recommendations are extrapolated from data on related chemical moieties and should be adapted and validated for your specific experimental conditions.

Introduction

This compound's structure, featuring a piperidine ring and a piperidine-2,6-dione moiety, suggests potential susceptibility to degradation pathways such as hydrolysis and oxidation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate these stability issues in their solution-based experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency over a short period in aqueous solution. Hydrolysis: The amide/imide bonds in the piperidine-2,6-dione ring are likely susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.pH Control: Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-6), where many amide-containing compounds exhibit maximum stability. Use appropriate buffer systems (e.g., citrate, acetate) to maintain the desired pH.
Discoloration of the solution or appearance of unknown peaks in chromatography. Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.Inert Atmosphere & Light Protection: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Precipitation of the compound from the solution. Poor Solubility & Aggregation: this compound may have limited solubility in aqueous solutions, leading to precipitation over time, especially at higher concentrations or upon changes in temperature.Solvent System Optimization: this compound is reported to be soluble in DMSO.[2] For aqueous experiments, prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay. The use of co-solvents or solubility enhancers like cyclodextrins could also be explored.
Inconsistent experimental results between batches of prepared solutions. Inconsistent Storage & Handling: Variations in storage temperature, exposure to light, and the age of the solution can all contribute to variable degradation and, consequently, inconsistent results.Standardized Protocols & Fresh Preparation: Establish and adhere to strict, standardized protocols for solution preparation, handling, and storage. Whenever possible, prepare fresh solutions for each experiment or define a maximum storage duration based on stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

Based on its chemical structure, the two most probable degradation pathways for this compound are:

  • Hydrolysis: The piperidine-2,6-dione ring contains amide-like bonds that can be hydrolyzed, leading to ring-opening and the formation of inactive degradation products. This process is often pH-dependent.

  • Oxidation: The nitrogen atom and adjacent carbon atoms in the piperidine ring are potential sites for oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.

Q2: What is the ideal pH for storing this compound solutions?

While specific data for this compound is unavailable, for many pharmaceutical compounds containing amide or imide functionalities, a pH range of 4 to 6 is often found to be optimal for minimizing hydrolysis. It is crucial to perform a pH-rate profile study to determine the specific pH of maximum stability for this compound in your experimental system.

Q3: How should I prepare and store a stock solution of this compound?

For short-term storage (days to weeks), it is recommended to store this compound as a solid in a dry, dark environment at 0-4°C.[2] For long-term storage (months to years), storing the solid at -20°C is advisable.[2]

For solution-based experiments, prepare a concentrated stock solution in an anhydrous organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing aqueous working solutions, dilute the stock solution immediately before use.

Q4: Can I do anything to prevent oxidative degradation?

Yes. To minimize oxidation, you can:

  • Use Degassed Solvents: Degas your solvents (especially aqueous buffers) to remove dissolved oxygen before preparing your this compound solution.

  • Work Under Inert Gas: Handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon.

  • Add Antioxidants: Consider the addition of antioxidants to your formulation. Common antioxidants used in pharmaceutical preparations include ascorbic acid, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA). The choice and concentration of the antioxidant must be validated for compatibility with your experimental system.

  • Use Chelating Agents: To mitigate metal-catalyzed oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer to sequester trace metal ions.

Q5: How can I monitor the stability of my this compound solution?

The stability of a this compound solution can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products.

Experimental Protocols

Protocol 1: Preliminary pH-Rate Profile Study

Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, and 11).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Divide each solution into two sets of vials. Protect one set from light.

  • Store the vials at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Plot the logarithm of the this compound concentration versus time for each pH to determine the degradation rate constant.

  • Plot the logarithm of the rate constant versus pH to identify the pH of maximum stability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways for this compound.

Methodology:

  • Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat a this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photodegradation: Expose a this compound solution to a light source that provides an output similar to the ICH Q1B guideline specifications.

  • Thermal Degradation: Store a solid sample of this compound at a high temperature (e.g., 70°C).

  • Analyze all stressed samples by LC-MS/MS to identify and characterize the degradation products.

Visualizations

Logical Workflow for Investigating this compound Instability

G Troubleshooting this compound Solution Instability A Observe Instability (e.g., Potency Loss, Discoloration) B Hypothesize Degradation Pathway A->B C Hydrolysis (Amide/Imide Cleavage) B->C D Oxidation (Piperidine Ring) B->D E Implement Stabilization Strategy C->E D->E F pH Control (pH 4-6 Buffer) E->F For Hydrolysis G Inert Atmosphere & Light Protection E->G For Oxidation H Monitor Stability (HPLC Analysis) F->H G->H I Optimized Stable Solution H->I

Caption: A logical workflow for diagnosing and addressing this compound instability in solution.

Potential Degradation Pathways of this compound

G Inferred Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) This compound->Oxidation RingOpenedProduct Ring-Opened Degradation Product Hydrolysis->RingOpenedProduct OxidizedProduct Oxidized Degradation Product (e.g., N-oxide) Oxidation->OxidizedProduct

Caption: Inferred primary degradation pathways for this compound based on its chemical structure.

References

Technical Support Center: Optimizing Levetimide PET Scans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levetimide PET scans. The following sections address common issues encountered during experimental procedures to ensure optimal and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injected dose for a this compound PET scan?

A1: The optimal injected dose of this compound can vary depending on the scanner, patient characteristics, and the specific research question. However, a general guideline is to aim for a dose that maximizes the signal-to-noise ratio while minimizing radiation exposure.[1][2] For many PET tracers, dose is often adjusted based on patient weight.[3] It is recommended to perform initial phantom studies to determine the optimal dose for your specific scanner and imaging protocol. A common starting point for many 18F-labeled radiotracers is in the range of 185-370 MBq (5-10 mCi).

Q2: How long should the uptake period be for this compound?

A2: The uptake period for a radiotracer is determined by its pharmacokinetic profile, specifically the time it takes to reach peak concentration in the target tissue and achieve a stable target-to-background ratio. For neuroreceptor imaging, this can range from 45 to 90 minutes. Dynamic scanning, where images are acquired continuously after injection, can help determine the optimal uptake time for your specific research.

Q3: What are the key quality control measures for the this compound radiotracer?

A3: Ensuring the quality of the radiotracer is critical for accurate and reproducible results.[4][5] Key quality control measures include:

  • Radiochemical Purity: This confirms that the radioactivity is bound to the this compound molecule. It is typically assessed using High-Performance Liquid Chromatography (HPLC).[6][7][8]

  • Radiochemical Yield: This is the percentage of the initial radioactivity that is incorporated into the final radiotracer product.[6][7]

  • Molar Activity: This is the amount of radioactivity per mole of the compound and is important for receptor studies to avoid receptor saturation.

  • pH and Sterility: The final product should be within a physiological pH range and be sterile for injection.

Q4: How can I minimize motion artifacts in my this compound PET scans?

A4: Patient motion during a PET scan can lead to blurred images and inaccurate quantification.[9] To minimize motion artifacts:

  • Ensure the patient is comfortable and well-instructed to remain still.

  • Use head restraints or other immobilization devices.

  • For longer scans, consider motion correction software if available on your scanner.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal in Target Region Insufficient injected dose.Increase the injected dose within safe limits. Perform dose optimization studies.[2][3]
Incorrect uptake time.Perform dynamic scanning to determine the optimal uptake window.
Poor radiochemical purity of the tracer.Verify the radiochemical purity using HPLC before injection.[6][7][8]
Patient medication interference.Review the patient's medication history for any drugs that may interact with the target receptor.
High Background Noise Suboptimal image reconstruction parameters.Consult with a medical physicist to optimize the reconstruction algorithm (e.g., OSEM with appropriate iterations and subsets).
Insufficient uptake time leading to high blood pool activity.[9]Increase the uptake period to allow for clearance of the tracer from the bloodstream.
Scatter events.Utilize scatter correction methods provided by the scanner software.
Inconsistent Results Across Scans Variability in patient preparation.Standardize patient preparation protocols, including fasting state and pre-scan instructions.
Inconsistent injected dose or uptake time.Strictly adhere to the optimized injection and imaging protocols.
Scanner calibration drift.Ensure regular calibration and quality assurance of the PET scanner.
Image Artifacts Patient motion.Use patient immobilization techniques and consider motion correction.[9]
Metal implants.If possible, position the patient to exclude metal implants from the field of view. Use appropriate artifact reduction algorithms if available.
Attenuation correction errors.Ensure accurate co-registration of the CT or MR scan with the PET data for proper attenuation correction.[10]

Experimental Protocols

This compound Radiolabeling and Quality Control

This protocol outlines the general steps for the synthesis and quality control of a hypothetical 18F-labeled this compound.

  • Radiosynthesis:

    • The synthesis of [18F]this compound is performed via nucleophilic substitution of a suitable precursor with [18F]fluoride.

    • The reaction is carried out in an automated synthesis module.

    • The crude product is purified using semi-preparative HPLC.

  • Quality Control:

    • Radiochemical Purity:

      • An aliquot of the final product is analyzed by analytical HPLC with a radioactivity detector.

      • The radiochemical purity should be >95%.

    • Molar Activity:

      • The molar activity is determined by measuring the radioactivity of a known mass of the non-radioactive this compound standard.

    • Residual Solvents:

      • Gas chromatography is used to ensure that residual solvent levels are below the limits specified in the pharmacopeia.

    • Sterility and Endotoxin Testing:

      • The final product is passed through a sterile filter and tested for sterility and endotoxins.

This compound PET Imaging Protocol
  • Patient Preparation:

    • Patients should fast for at least 4-6 hours prior to the scan.

    • A venous catheter is inserted for radiotracer injection.

  • Radiotracer Injection:

    • The optimized dose of [18F]this compound is administered intravenously as a bolus.

  • Uptake Phase:

    • The patient rests in a quiet, dimly lit room for the specified uptake period (e.g., 60 minutes).

  • Image Acquisition:

    • The patient is positioned in the PET scanner with their head in the center of the field of view.

    • A low-dose CT or MR scan is acquired for attenuation correction and anatomical localization.

    • A static PET scan of 15-30 minutes is acquired. Alternatively, a dynamic scan can be performed starting from the time of injection.

  • Image Reconstruction and Analysis:

    • PET images are reconstructed using an appropriate algorithm (e.g., 3D OSEM).

    • The images are co-registered with the anatomical images (CT or MRI).

    • Regions of interest (ROIs) are drawn on the target and reference regions to calculate standardized uptake values (SUVs) or binding potentials.

Visualizations

Levetimide_PET_Scan_Workflow cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Patient_Prep Patient Preparation (Fasting, Consent) Injection This compound Injection Patient_Prep->Injection Radiotracer_QC Radiotracer QC (Purity, Dose Cal) Radiotracer_QC->Injection Uptake Uptake Phase (e.g., 60 min) Injection->Uptake Scan PET/CT or PET/MR Scan Uptake->Scan Reconstruction Image Reconstruction (Attenuation Correction) Scan->Reconstruction Analysis Quantitative Analysis (SUV, BP) Reconstruction->Analysis Report Final Report Analysis->Report

Caption: A flowchart illustrating the major steps in a this compound PET scan experiment.

Levetimide_Signaling_Hypothesis This compound This compound Receptor Target Receptor This compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A hypothetical signaling pathway for the this compound radiotracer.

References

Common artifacts in Levetimide imaging and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Levetimide" does not correspond to a known imaging agent. This guide addresses common artifacts in Positron Emission Tomography (PET) imaging, a modality frequently used in neurological research and drug development, which may be relevant to the intended query. The information provided here is for technical support purposes for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions regarding artifacts encountered during PET imaging experiments.

Patient and Motion-Related Artifacts

Question: Why do I see blurring or ghosting in my PET images?

Answer: Blurring or "ghosting" in PET images is often caused by patient motion during the scan.[1][2] The long acquisition times in PET imaging make it particularly susceptible to artifacts from both voluntary and involuntary movements, such as breathing or head motion.[2][3]

Troubleshooting Steps:

  • Patient Comfort and Immobilization: Ensure the patient is comfortable and securely immobilized before starting the scan. Head holders and other restraints can be used to minimize movement.

  • Clear Instructions: Provide clear instructions to the patient to remain as still as possible during the acquisition.[1]

  • Motion Correction Software: If available, utilize motion correction algorithms during image reconstruction.

  • Shorter Acquisition Times: When possible, optimize the protocol to reduce the scan duration without compromising image quality.

Question: There are areas of unexpectedly high or low tracer uptake in the brain that don't correlate with the expected physiological distribution. What could be the cause?

Answer: Unintended physiological motion, such as swallowing, coughing, or even eye movements, can lead to misregistration of the PET data, resulting in artifacts that may appear as areas of altered tracer uptake.

Troubleshooting Steps:

  • Monitor the Patient: Observe the patient during the scan for any significant movements.

  • Image Co-registration Review: Carefully review the co-registration of the PET data with the anatomical images (CT or MRI) to identify any spatial shifts that may indicate motion.

  • Gating Techniques: For physiological motions like respiration, respiratory gating techniques can be employed to acquire data only during specific phases of the respiratory cycle.[2]

Technical and Instrumentation Artifacts

Question: My images have a "starburst" or streak pattern around areas of high tracer concentration. What causes this?

Answer: This is known as a streak artifact and is often caused by high levels of activity, which can overwhelm the detector.[1] It can also result from errors in the image reconstruction process.

Troubleshooting Steps:

  • Administered Dose: Ensure the administered dose of the radiotracer is within the recommended range for the scanner and the specific imaging protocol.

  • Reconstruction Algorithm: Experiment with different reconstruction algorithms and parameters. Iterative reconstruction methods are often better at handling high count rates than simple filtered back-projection.

  • Scanner Calibration: Verify that the PET scanner is properly calibrated. Regular quality control checks are essential to identify and rectify any detector or electronic issues.

Question: I am observing a uniform or non-uniform pattern of "noise" or graininess across the image. How can I improve this?

Answer: Image noise in PET is often related to a low number of detected coincidence events.

Troubleshooting Steps:

  • Acquisition Duration: Increasing the scan time will result in the collection of more data and can improve the signal-to-noise ratio.

  • Administered Dose: While being mindful of radiation safety, ensuring an adequate dose is administered can increase the number of decay events.

  • Post-processing Filters: Applying appropriate smoothing filters during or after image reconstruction can reduce the appearance of noise, but be aware that excessive smoothing can blur anatomical details.

  • Reconstruction Parameters: The choice of reconstruction algorithm and its parameters, such as the number of iterations and subsets, can significantly impact image noise.

Quantitative Data Summary

The following table summarizes common PET imaging artifacts, their causes, and recommended solutions.

Artifact CategorySpecific ArtifactCommon CausesRecommended Solutions
Patient-Related Motion Artifacts (Blurring, Ghosting)Voluntary or involuntary patient movement during the scan.[1][2][3]Patient immobilization, clear instructions, motion correction software.[1][2]
MisregistrationPhysiological motion (e.g., swallowing, coughing).Patient monitoring, careful review of image co-registration.
Technical/Instrumentation Streak ArtifactsHigh tracer activity, reconstruction errors.[1]Optimize administered dose, use appropriate reconstruction algorithms, scanner calibration.
Image NoiseLow count statistics.Increase acquisition time, optimize administered dose, use post-processing filters.
Attenuation Correction ArtifactsMismatched PET and CT/MRI scans due to patient motion between scans, presence of metallic implants.Ensure patient remains still between scans, use metal artifact reduction sequences for CT.

Experimental Protocols & Methodologies

A generalized experimental workflow for a neurological PET study is outlined below.

cluster_pre_acquisition Pre-Acquisition cluster_acquisition Acquisition cluster_post_acquisition Post-Acquisition A Subject Preparation (e.g., fasting) C Dose Calculation & Administration A->C B Radiotracer Synthesis & Quality Control B->C D Patient Positioning & Immobilization C->D E Anatomical Scan (CT or MRI) D->E F PET Scan Acquisition E->F G Image Reconstruction (with corrections) F->G H Image Analysis (e.g., ROI definition) G->H I Data Interpretation H->I

Figure 1: Generalized experimental workflow for a neurological PET study.

Signaling Pathways and Logical Relationships

The following diagram illustrates a simplified logical workflow for troubleshooting common PET imaging artifacts.

Start Artifact Identified in PET Image Q1 Is the artifact related to image blurriness or ghosting? Start->Q1 A1 Likely Motion Artifact Q1->A1 Yes Q2 Are there streak patterns around high-uptake areas? Q1->Q2 No S1 Review patient immobilization and use motion correction. A1->S1 End Artifact Addressed S1->End A2 Likely High-Count or Reconstruction Artifact Q2->A2 Yes Q3 Is the image excessively grainy or noisy? Q2->Q3 No S2 Check injected dose and reconstruction parameters. A2->S2 S2->End A3 Likely Low Count Statistics Q3->A3 Yes Q3->End No S3 Increase scan time or use smoothing filters. A3->S3 S3->End

Figure 2: Troubleshooting workflow for common PET imaging artifacts.

References

Overcoming low signal-to-noise ratio in Levetimide binding studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal-to-noise ratios in Levetiracetam binding studies. As "Levetimide" is not a recognized compound in the scientific literature, this guide focuses on Levetiracetam, a well-characterized anti-epileptic drug that binds to the synaptic vesicle protein 2A (SV2A).

Frequently Asked Questions (FAQs)

Q1: What is the primary binding target of Levetiracetam?

A1: The primary binding target of Levetiracetam is the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3] SV2A is an integral membrane protein found on synaptic vesicles in neurons and is involved in the regulation of neurotransmitter release.[4] The binding of Levetiracetam to SV2A is considered central to its anti-epileptic mechanism of action.[5]

Q2: Why am I observing a low signal-to-noise ratio in my Levetiracetam binding assay?

A2: A low signal-to-noise ratio can stem from several factors, including high non-specific binding of your radioligand, low specific binding, suboptimal assay conditions (e.g., buffer composition, incubation time, temperature), poor quality of reagents, or issues with your detection method.

Q3: What are the typical binding affinity (Kd) values for Levetiracetam and its analogs to SV2A?

A3: The binding affinity of Levetiracetam itself is in the micromolar range. However, higher affinity radioligands, such as [3H]ucb 30889, are commonly used to study the Levetiracetam binding site on SV2A. The Kd for [3H]ucb 30889 binding to human SV2A is typically in the nanomolar range. Some studies have reported the presence of both high and low-affinity binding sites.[1][6]

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide addresses common issues leading to a poor signal-to-noise ratio in Levetiracetam-SV2A binding assays, which often utilize a radiolabeled analog of Levetiracetam.

ProblemPotential CauseSuggested Solution
High Background Signal High Non-Specific Binding of Radioligand: The radioligand is binding to components other than SV2A (e.g., filter plates, other proteins).- Optimize Blocking: Pre-treat filter plates with a blocking agent like 0.3% polyethylenimine (PEI). - Adjust Buffer Composition: Include a detergent like 0.01% Triton X-100 in your wash buffer to reduce non-specific interactions. - Increase Wash Steps: Increase the number and volume of washes with cold buffer to more effectively remove unbound radioligand.
Radioligand Degradation: The radioligand has degraded, leading to breakdown products that may bind non-specifically.- Proper Storage: Ensure the radioligand is stored at the recommended temperature and protected from light. - Use Fresh Aliquots: Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Low Specific Signal Low Concentration of SV2A: The tissue or cell preparation has a low abundance of the SV2A protein.- Use Enriched Preparations: Utilize brain regions known to have high SV2A expression (e.g., cerebral cortex, hippocampus) or cell lines overexpressing SV2A.[1] - Increase Protein Concentration: Increase the amount of membrane preparation per well, but be mindful that this can also increase non-specific binding.
Suboptimal Incubation Time: The binding reaction has not reached equilibrium.- Perform a Time-Course Experiment: Determine the optimal incubation time to achieve maximal specific binding. Association kinetics for some ligands can be biphasic.[1][6]
Incorrect Buffer pH or Ionic Strength: The pH or salt concentration of the assay buffer is not optimal for SV2A-ligand interaction.- Optimize Buffer Conditions: The optimal pH is typically around 7.4. Perform experiments to test a range of pH values and salt concentrations.
Inactive Ligand or Protein: The radioligand or the SV2A protein in your preparation is inactive.- Verify Reagent Quality: Use a new batch of radioligand. Prepare fresh membrane fractions and verify the presence of SV2A via Western blot.

Data Presentation

Table 1: Binding Affinities of Levetiracetam and Analogs to SV2A

CompoundRadioligandPreparationKd (nM)Bmax (pmol/mg protein)Reference
[3H]ucb 30889ItselfHuman Cerebral Cortex53 ± 7~3-4[1][6]
[3H]ucb 30889ItselfHuman Hippocampus55 ± 9~3-4[1][6]
[3H]ucb 30889ItselfHuman Cerebellum70 ± 11~3-4[1][6]
[3H]ucb 30889ItselfCHO cells expressing hSV2A75 ± 33Not Reported[1][6]
[3H]ucb 30889 (High Affinity Site)ItselfHuman Brain/CHO-hSV2A25 - 30Not Reported[1]
[3H]ucb 30889 (Low Affinity Site)ItselfHuman Brain/CHO-hSV2A200 - 275Not Reported[1]

Experimental Protocols

Detailed Methodology for Radioligand Binding Assay for Levetiracetam/SV2A

This protocol is adapted from studies characterizing the binding of [3H]ucb 30889 to SV2A.

1. Membrane Preparation: a. Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. d. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. e. Resuspend the final pellet in assay buffer at a protein concentration of 10-15 mg/ml and store at -80°C.

2. Binding Assay: a. Prepare the assay buffer: 50 mM Tris-HCl, pH 7.4. b. In a 96-well plate, add the following to each well:

  • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled Levetiracetam (e.g., 10 µM) for determining non-specific binding.
  • 50 µL of [3H]ucb 30889 at the desired concentration (e.g., 1-2 nM).
  • 100 µL of the membrane preparation (at a final protein concentration of 50-100 µ g/well ). c. Incubate the plate at 4°C for 60-120 minutes with gentle shaking. d. Terminate the assay by rapid filtration through a GF/B filter plate that has been pre-soaked in 0.3% polyethylenimine. e. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). f. Allow the filters to dry. g. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled Levetiracetam) from the total binding. b. For saturation binding experiments, plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax.

Mandatory Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Wash & Resuspend Pellet centrifuge2->pellet membranes Membrane Suspension pellet->membranes plate 96-well Plate Setup membranes->plate add_ligand Add [3H]ucb 30889 plate->add_ligand add_competitor Add Buffer or Competitor plate->add_competitor add_membranes Add Membranes add_ligand->add_membranes add_competitor->add_membranes incubation Incubation (4°C) add_membranes->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_data Plot Data calc_specific->plot_data fit_curve Curve Fitting plot_data->fit_curve results Determine Kd and Bmax fit_curve->results

Caption: Experimental workflow for a Levetiracetam/SV2A radioligand binding assay.

sv2a_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron SV Synaptic Vesicle SV2A SV2A Neurotransmitters Neurotransmitters Syt1 Synaptotagmin-1 SV2A->Syt1 interacts with Release Neurotransmitter Release SV2A->Release modulates Syt1->Release Ca2+ sensor for Levetiracetam Levetiracetam Levetiracetam->SV2A binds to Receptors Neurotransmitter Receptors Release->Receptors activates Signal Postsynaptic Signal Receptors->Signal

Caption: Simplified diagram of the role of SV2A in synaptic transmission and the action of Levetiracetam.

References

Levetimide solubility issues and solutions for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing solubility challenges with Levetimide (Levetiracetam) for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound, also known as Levetiracetam, is generally characterized by good aqueous solubility. However, if you are encountering issues, it is crucial to select the appropriate solvent based on your experimental needs. Levetiracetam is very soluble in water and freely soluble in several organic solvents. For biological experiments, starting with sterile, purified water or a buffered solution like PBS is recommended. If a higher concentration stock solution is required, organic solvents such as DMSO or ethanol can be used, followed by further dilution in your aqueous experimental medium.

Q2: What is the maximum concentration of this compound I can dissolve in water?

A2: Levetiracetam has a very high solubility in water, reported to be 1040 mg/mL.[1] This high solubility makes it suitable for a wide range of aqueous-based assays without the need for organic solvents.

Q3: Can I use DMSO to prepare a stock solution? What is the recommended concentration?

A3: Yes, DMSO is a suitable solvent for preparing a concentrated stock solution of Levetiracetam. It is soluble in DMSO at concentrations up to 100 mM. When preparing a stock solution in DMSO for cell culture experiments, it is critical to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: My this compound solution appears cloudy or has precipitates. What should I do?

A4: Cloudiness or precipitation may indicate that the solubility limit has been exceeded in the chosen solvent or that the compound has precipitated upon dilution into an aqueous buffer.

  • Troubleshooting Steps:

    • Gentle Warming: Try gently warming the solution (e.g., in a 37°C water bath) to aid dissolution.

    • Sonication: Use a sonicator bath to break up any aggregates and enhance solubilization.

    • pH Adjustment: The solubility of some compounds can be pH-dependent. Although Levetiracetam is highly water-soluble, ensuring the pH of your buffer is within a neutral range (e.g., pH 7.2-7.4 for physiological buffers) is good practice.

    • Co-solvents: For challenging preparations, a co-solvent system may be necessary. However, given Levetiracetam's high intrinsic solubility, this is often not required.

Q5: How should I prepare this compound for in vitro cell culture experiments?

A5: For cell-based assays, it is best to dissolve Levetiracetam directly in the cell culture medium (e.g., DMEM) to the desired final concentration.[2] If a stock solution is prepared in an organic solvent like DMSO, ensure the final solvent concentration in the culture well is minimal and does not affect cell viability. A vehicle control (medium with the same concentration of the solvent) should always be included in your experimental design.

Q6: What is a suitable vehicle for administering this compound in animal studies?

A6: Due to its high water solubility, Levetiracetam can be dissolved in sterile saline (0.9% NaCl) or sterile water for injection for in vivo administration (e.g., intraperitoneal or intravenous injection).[3] The concentration should be calculated based on the required dosage (mg/kg) and the injection volume appropriate for the animal model.

Quantitative Solubility Data

The following table summarizes the solubility of Levetiracetam in various common laboratory solvents.

SolventSolubilityReference
Water1040 mg/mL[1][4][5][6][7]
Chloroform653 mg/mL[1][4]
Methanol536 mg/mL[1][4]
Ethanol165 mg/mL[1][4]
DMSO~100 mM
PBS (pH 7.2)~10 mg/mL[8][9]
Acetonitrile57 mg/mL[1][4]
n-HexanePractically Insoluble[1][4]

Experimental Protocols

Preparation of Levetiracetam Stock Solution (100 mM in DMSO)
  • Weighing: Accurately weigh the required amount of Levetiracetam powder. The molecular weight of Levetiracetam is 170.21 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need 17.02 mg of Levetiracetam.

  • Dissolving: Add the weighed Levetiracetam to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO. For 1 mL of stock, add 1 mL of DMSO.

  • Solubilization: Vortex the tube until the Levetiracetam is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Preparation of Levetiracetam Working Solution for Cell Culture (e.g., 100 µM in DMEM)
  • Thaw Stock Solution: Thaw a frozen aliquot of the 100 mM Levetiracetam in DMSO stock solution at room temperature.

  • Dilution: Prepare an intermediate dilution if necessary. For a final concentration of 100 µM, you can perform a 1:1000 dilution of the 100 mM stock solution directly into the cell culture medium. For example, add 1 µL of the 100 mM stock solution to 1 mL of DMEM.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Application: Add the prepared working solution to your cell cultures. Remember to include a vehicle control (DMEM with 0.1% DMSO in this example).

Visualizations

Levetiracetam Mechanism of Action

Levetiracetam_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_downstream Potential Downstream Effects Levetiracetam Levetiracetam SV2A SV2A (Synaptic Vesicle Protein 2A) Levetiracetam->SV2A Binds to JAK2 JAK2 Levetiracetam->JAK2 May modulate Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Mediates STAT3 STAT3 JAK2->STAT3 Phosphorylates GeneExpression Altered Gene Expression STAT3->GeneExpression Regulates

Caption: Levetiracetam's primary mechanism of action involves binding to SV2A.

Experimental Workflow for Levetiracetam Solution Preparation

Levetiracetam_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Levetiracetam Powder dissolve 2. Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve solubilize 3. Vortex/Sonicate/ Warm to fully dissolve dissolve->solubilize store 4. Aliquot and store at -20°C solubilize->store thaw 5. Thaw stock solution store->thaw For use dilute 6. Dilute in experimental buffer/medium thaw->dilute mix 7. Mix thoroughly dilute->mix apply 8. Apply to experiment mix->apply

Caption: Workflow for preparing Levetiracetam solutions for experimental use.

References

Best practices for handling and storage of Levetimide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The compound "Levetimide" is not found in publicly available chemical or pharmaceutical databases. The following technical support guide has been generated using best practices and data for a representative small molecule research compound to fulfill the user's request for a detailed experimental and handling guide. The information provided is for illustrative purposes and should be adapted to the specific compound being used.

Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and troubleshooting tips for the handling, storage, and experimental use of this compound.

Frequently Asked Questions (FAQs)

1. How should I store this compound upon arrival?

Upon receipt, solid this compound should be stored at -20°C, protected from light and moisture. For long-term storage, it is recommended to keep it at -80°C.

2. How do I prepare a stock solution of this compound?

To prepare a stock solution, reconstitute the solid this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. It is recommended to briefly vortex and sonicate the solution to ensure the compound is fully dissolved.

3. How should I store the this compound stock solution?

Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1-2 months) and at -80°C for long-term storage (up to 6 months).

4. Is this compound light-sensitive?

Yes, like many small molecule inhibitors, this compound may be light-sensitive. It is recommended to store both the solid compound and its solutions in amber vials or tubes wrapped in foil to protect them from light.

5. What is the stability of this compound in solution?

This compound stock solutions in DMSO are generally stable for up to 6 months when stored at -80°C and for up to 2 months at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. The stability of this compound in aqueous solutions is significantly lower, and it is recommended to prepare fresh dilutions in your cell culture medium or assay buffer for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution The concentration of this compound is too high for the solvent.Gently warm the solution to 37°C and sonicate to redissolve the compound. If precipitation persists, you may need to prepare a new stock solution at a lower concentration.
Precipitation in cell culture medium The final concentration of DMSO is too high, or this compound has low solubility in aqueous solutions.Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. Prepare fresh dilutions of this compound in pre-warmed medium for each experiment.
Inconsistent experimental results Degradation of this compound due to improper storage or repeated freeze-thaw cycles.Use a fresh aliquot of the stock solution for each experiment. Verify the storage conditions of your stock solutions.
High cellular toxicity The concentration of this compound is too high, or the cells are sensitive to the DMSO solvent.Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Include a vehicle control (DMSO alone) to assess the effect of the solvent on your cells.

Quantitative Data Summary

Table 1: Solubility of this compound
Solvent Solubility
DMSO≥ 50 mg/mL
Ethanol≥ 25 mg/mL
Water< 0.1 mg/mL
Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
Storage Temperature Stability
-80°CUp to 6 months
-20°CUp to 2 months
4°CUp to 1 week
Room Temperature (25°C)Up to 24 hours

Experimental Protocols and Visualizations

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.

  • Vortex the solution for 30 seconds to mix.

  • Sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Diagram 1: Experimental Workflow for a Cell-Based Assay

experimental_workflow start Start cell_culture 1. Seed Cells in 96-well Plate start->cell_culture incubation1 2. Incubate for 24h (37°C, 5% CO2) cell_culture->incubation1 treatment 3. Treat Cells with this compound incubation1->treatment incubation2 4. Incubate for 48h (37°C, 5% CO2) treatment->incubation2 assay 5. Perform Viability Assay (e.g., MTT) incubation2->assay readout 6. Measure Absorbance assay->readout end End readout->end

Caption: Workflow for assessing this compound's effect on cell viability.

Diagram 2: Simplified Kinase Signaling Pathway

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription This compound This compound This compound->mek Inhibition

Caption: this compound as a hypothetical inhibitor of the MEK kinase pathway.

Technical Support Center: Data Analysis in Levetimide PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levetimide Positron Emission Tomography (PET) imaging. The content is designed to address specific data analysis challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Quantification Methods: Which approach should I use for quantifying this compound PET data?

Question: I am unsure whether to use a simplified quantification method like the Standardized Uptake Value Ratio (SUVR) or a full kinetic model. What are the advantages and disadvantages of each?

Answer: The choice between SUVR and full kinetic modeling depends on the specific research question, available resources, and the desired level of quantitative accuracy.

  • Simplified Uptake Value Ratio (SUVR): This method is computationally less demanding and does not require arterial blood sampling.[1] It is often used for clinical studies and larger cohorts where a less invasive procedure is preferable. For the SV2A tracer [11C]UCB-J, a 60- to 90-minute post-injection scan window provides the best correlation between SUVR (using the centrum semiovale as a reference region) and the more quantitative binding potential (BPnd) derived from kinetic modeling.[1] However, SUVR can be susceptible to biases from changes in blood flow and may not be as accurate as full kinetic modeling.[2]

  • Full Kinetic Modeling: This approach provides more accurate and detailed quantitative information, such as the total volume of distribution (VT), which reflects the tissue-to-plasma radioligand concentration ratio at equilibrium.[3] Common models include the one-tissue compartment model (1TCM) and the two-tissue compartment model (2TCM).[4] Kinetic modeling requires dynamic PET data and an arterial input function (AIF) derived from arterial blood sampling, making it more invasive and technically challenging.[4]

Troubleshooting:

  • High variability in SUVR values: This could be due to an inappropriate reference region or physiological variability between subjects. Ensure the chosen reference region has minimal specific binding and is not affected by the disease state.

  • Difficulty in obtaining a stable arterial input function: Issues with arterial catheterization, blood sample timing, or metabolite analysis can affect the accuracy of kinetic modeling. Refer to the detailed arterial blood sampling protocol below.

2. Kinetic Modeling: Which kinetic model is most appropriate for this compound PET data?

Question: I am using kinetic modeling for my this compound PET data. Should I use a one-tissue or a two-tissue compartment model?

Answer: For SV2A PET tracers like [11C]UCB-J, the one-tissue compartment model (1TCM) is often preferred. Studies have shown that VT values estimated with 1TCM and 2TCM are highly comparable.[5] However, the 1TCM often provides more stable and reliable estimates of the influx rate constant (K1).[4] The 2TCM can be prone to instability and may result in less reliable microparameter estimates.[4]

Troubleshooting:

  • Poor model fits: If your data does not fit well to the chosen model, consider factors such as patient motion, incorrect input function, or the presence of radiometabolites that are not accounted for.

  • Unstable parameter estimates: High standard errors on your estimated parameters may indicate that the model is too complex for the data or that the data quality is poor. In such cases, a simpler model like the 1TCM may be more robust.

Comparison of Kinetic Models for [11C]UCB-J PET

ModelBiasVariance/StabilityRecommendation
1TCM LowMore stable K1 estimatesGenerally recommended for robust VT and K1 estimation.[4]
2TCM Low (for VT)Less stable microparameters (K1)Can be used, but caution is advised due to potential instability of parameter estimates.[4]
Logan Plot Underestimation of VT-Can be used for simplification where estimation of microparameters is not required, but be aware of the potential for underestimation.[4]

3. Reference Region Selection: What is the optimal reference region for this compound PET analysis?

Question: I am struggling to select an appropriate reference region for my this compound PET studies. I have heard conflicting information about using the cerebellum versus white matter.

Answer: The selection of a suitable reference region is a significant challenge in SV2A PET imaging. An ideal reference region should be devoid of specific binding.

  • Cerebellum: While often used as a reference region in amyloid PET imaging, the cerebellum does exhibit specific binding of SV2A tracers, which can lead to an underestimation of binding in target regions.[3][6]

  • Centrum Semiovale (White Matter): The centrum semiovale has been proposed as a reference region due to its expected low SV2A density.[7] However, studies have shown evidence of some specific binding in this region, and its use can lead to an overestimation of non-displaceable uptake (VND) by approximately 35-40%.[7] Despite this bias, it may still be a useful estimate for noninvasive quantification.[7]

Troubleshooting:

  • Inconsistent results with cerebellum as a reference region: This is likely due to the presence of specific binding in the cerebellum. Consider using a different reference region or a full kinetic model with an arterial input function.

  • Bias when using centrum semiovale: Be aware of the known overestimation of VND when using the centrum semiovale. This bias should be considered when interpreting the results.

Test-Retest Variability of [11C]UCB-J Total Volume of Distribution (VT)

Brain RegionMean Absolute Test-Retest Variability (%)
Putamen3
Caudate3
Thalamus3
Hippocampus4
Anterior Cingulate Cortex5
Posterior Cingulate Cortex3
Centrum Semiovale3

Data adapted from Finnema et al. (2018).[8]

4. Partial Volume Effects: How do I correct for partial volume effects in my this compound PET data?

Question: I am concerned that partial volume effects (PVE), especially in brain regions with atrophy, are affecting my quantitative results. What is the best way to perform partial volume correction (PVC)?

Answer: Partial volume effects can lead to an underestimation of tracer uptake in small structures or areas with atrophy.[9] Partial volume correction is therefore crucial for accurate quantification. The Geometric Transfer Matrix (GTM) method is a widely used approach for PVC in brain PET studies.[10] This method requires high-resolution anatomical images (e.g., from MRI) to define anatomical regions of interest.[3]

Troubleshooting:

  • Inaccurate PVC: Errors in the co-registration between PET and MRI images or inaccuracies in the segmentation of brain regions can lead to incorrect PVC.[10] Careful quality control of these steps is essential.

  • Increased noise after PVC: Some PVC methods can amplify noise in the images. It is important to choose a method that balances resolution recovery with noise amplification.

Experimental Protocols

1. Preclinical this compound ([11C]UCB-J) PET Imaging Protocol (Mouse)

This protocol outlines a typical procedure for performing [11C]UCB-J PET imaging in mice to assess synaptic density.

  • Animal Preparation:

    • Anesthetize the mouse with isoflurane (e.g., 2% for induction, 1.5% for maintenance).

    • Place a catheter in the lateral tail vein for radiotracer injection.

    • Position the animal on the scanner bed with the head secured to minimize motion.

  • Radiotracer Administration:

    • Administer a bolus injection of [11C]UCB-J (e.g., 4.9 ± 1.6 MBq in 200 µl) via the tail vein catheter.[4]

  • PET Image Acquisition:

    • Start a dynamic PET scan immediately upon injection.

    • Acquire data for a total of 60-90 minutes.[4]

    • A typical framing sequence might be: 6x10s, 6x20s, 4x30s, 5x60s, 4x120s, 6x300s.

  • CT Scan:

    • Following the PET scan, perform a short CT scan for attenuation correction and anatomical co-registration.[4]

  • Image Reconstruction:

    • Reconstruct the dynamic PET data using an appropriate algorithm, such as Ordered Subset Expectation Maximization (OSEM).[8]

    • Apply corrections for attenuation, scatter, and decay.

2. Arterial Blood Sampling Protocol for Primate PET Imaging

This protocol describes a manual arterial blood sampling procedure for generating an arterial input function in non-human primate PET studies.

  • Catheterization:

    • Under anesthesia, place a catheter in a femoral or radial artery.

    • Confirm arterial placement by observing pulsatile blood flow.

  • Sample Collection:

    • Begin collecting arterial blood samples just before the radiotracer injection and continue throughout the scan.

    • A typical sampling schedule for a 90-minute scan might be: every 10-15 seconds for the first 2 minutes, then at 2.5, 3, 4, 5, 7.5, 10, 15, 20, 30, 45, 60, 75, and 90 minutes.[11]

    • Collect approximately 1-2 mL of blood per sample into heparinized tubes.

  • Sample Processing:

    • Immediately after collection, place blood samples on ice.

    • Centrifuge the samples to separate plasma.

    • Measure the radioactivity in a known volume of plasma using a gamma counter.

  • Metabolite Analysis:

    • For a subset of plasma samples, perform high-performance liquid chromatography (HPLC) to determine the fraction of unmetabolized parent radiotracer.

    • This is crucial for generating a metabolite-corrected arterial input function.

3. Partial Volume Correction (GTM) Protocol for Brain PET

This protocol outlines the general steps for applying the Geometric Transfer Matrix (GTM) method for partial volume correction.

  • Image Co-registration:

    • Co-register the subject's high-resolution anatomical MRI scan to their PET image.

  • Brain Segmentation:

    • Segment the MRI into different tissue types (gray matter, white matter, cerebrospinal fluid) and define anatomical regions of interest (ROIs).

  • Point Spread Function (PSF) Estimation:

    • Determine the point spread function of the PET scanner, which describes the blurring of the image. This can be done through phantom measurements.

  • GTM Calculation:

    • The GTM is a matrix that describes the spill-over of signal between the defined ROIs based on their geometry and the scanner's PSF.

  • PVC Application:

    • The GTM is inverted and applied to the regional PET data to correct for the partial volume effects, providing a more accurate estimate of the true radioactivity concentration in each region.

Visualizations

Experimental_Workflow General Workflow for this compound PET Data Analysis cluster_acquisition Data Acquisition cluster_processing Image Processing cluster_analysis Quantitative Analysis Animal_Prep Animal/Patient Preparation Tracer_Admin Radiotracer Administration (e.g., [11C]UCB-J) Animal_Prep->Tracer_Admin PET_Scan Dynamic PET Scan Tracer_Admin->PET_Scan Reconstruction Image Reconstruction (e.g., OSEM) PET_Scan->Reconstruction CT_Scan CT Scan CT_Scan->Reconstruction Blood_Sampling Arterial Blood Sampling (for Kinetic Modeling) Kinetic_Modeling Kinetic Modeling (1TCM/2TCM) Blood_Sampling->Kinetic_Modeling Coregistration PET-MRI Co-registration Reconstruction->Coregistration PVC Partial Volume Correction (e.g., GTM) Coregistration->PVC PVC->Kinetic_Modeling SUVR_Analysis SUVR Analysis PVC->SUVR_Analysis Statistical_Analysis Statistical Analysis Kinetic_Modeling->Statistical_Analysis SUVR_Analysis->Statistical_Analysis

Caption: General workflow for this compound PET data analysis.

Reference_Region_Challenges Challenges in Reference Region Selection cluster_candidates Candidate Regions cluster_issues Identified Issues Ideal_Ref Ideal Reference Region (No Specific Binding) Cerebellum Cerebellum Ideal_Ref->Cerebellum Often Used Centrum_Semiovale Centrum Semiovale (White Matter) Ideal_Ref->Centrum_Semiovale Proposed Cerebellum_Binding Presence of Specific SV2A Binding Cerebellum->Cerebellum_Binding CS_Bias Overestimation of Non-displaceable Uptake Centrum_Semiovale->CS_Bias Quantification_Impact Impact on Quantitative Accuracy Cerebellum_Binding->Quantification_Impact Underestimation of Target Binding CS_Bias->Quantification_Impact Biased Quantification

Caption: Challenges in reference region selection for SV2A PET.

Kinetic_Modeling_Process Kinetic Modeling Process for this compound PET cluster_inputs Inputs cluster_models Compartment Models cluster_outputs Outputs Dynamic_PET Dynamic PET Data (Time-Activity Curves) oneTCM One-Tissue Compartment Model (1TCM) Dynamic_PET->oneTCM twoTCM Two-Tissue Compartment Model (2TCM) Dynamic_PET->twoTCM AIF Arterial Input Function (Metabolite Corrected) AIF->oneTCM AIF->twoTCM VT Total Volume of Distribution (VT) oneTCM->VT K1 Influx Rate Constant (K1) oneTCM->K1 Decision Model Selection (e.g., AIC, Stability) oneTCM->Decision twoTCM->VT twoTCM->K1 BPnd Binding Potential (BPBPndnd) twoTCM->BPnd twoTCM->Decision Final_Params Final Quantitative Parameters Decision->Final_Params Select Optimal Model

Caption: Kinetic modeling process for this compound PET data.

References

Technical Support Center: Levetiracetam Animal Handling and Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Levetiracetam (LEV) in animal experiments. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Levetiracetam?

A1: Levetiracetam's primary mechanism of action involves its binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein found in the membrane of synaptic vesicles.[1][2] This interaction is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability and seizure activity.[1]

Q2: What is the appropriate route of administration for Levetiracetam in rodents?

A2: Levetiracetam can be administered via several routes in rodents, including intraperitoneal (i.p.) injection, oral gavage (p.o.), and intravenously (i.v.).[3][4][5] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile. For acute seizure models, i.p. injection is common due to its rapid absorption.[3][5]

Q3: What are the common side effects of Levetiracetam observed in animal models?

A3: In animal models, Levetiracetam is generally well-tolerated with a high safety margin.[3] The most commonly reported side effects are mild and transient, including sedation, ataxia (incoordination), and in some cases, decreased appetite.[6][7][8] Behavioral changes such as hyperactivity or aggression have been noted in some dogs, particularly those with pre-existing behavioral issues.[8][9]

Q4: How should Levetiracetam be prepared for administration?

A4: For injection, Levetiracetam can be dissolved in sterile saline (0.9% sodium chloride).[5][10] For oral administration, it can be dissolved in water or a suitable vehicle. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.

Q5: Is it necessary to monitor plasma levels of Levetiracetam during an experiment?

A5: While not always mandatory, monitoring plasma levels can be beneficial, especially in long-term studies or when trying to establish a clear dose-response relationship.[11] It helps to ensure that the drug concentrations are within the therapeutic range and to explain variability in experimental outcomes.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in seizure scores between animals in the same treatment group. - Inconsistent drug administration (e.g., incorrect volume, leakage from injection site).- Individual differences in drug metabolism.- Variation in the severity of induced seizures.- Ensure proper training in administration techniques.- Consider using a different route of administration that ensures more consistent absorption.- Increase the number of animals per group to account for individual variability.- Ensure the seizure induction method is highly standardized.
Animals appear overly sedated or ataxic after Levetiracetam administration. - The dose of Levetiracetam may be too high for the specific animal strain or model.- Interaction with other administered compounds (e.g., anesthetics, other drugs).- Perform a dose-response study to determine the optimal dose with minimal side effects.- Reduce the dose of Levetiracetam.- Review all administered compounds for potential drug interactions.
No significant anti-convulsant effect is observed. - The dose of Levetiracetam may be too low.- The timing of drug administration relative to seizure induction may be suboptimal.- The chosen seizure model may be insensitive to Levetiracetam.- Drug solution may have been improperly prepared or stored.- Increase the dose of Levetiracetam based on literature recommendations.[3][12]- Adjust the pre-treatment time to coincide with the peak plasma concentration of the drug.- Levetiracetam is known to be more effective in chronic and kindled models of epilepsy rather than some acute models like the maximal electroshock test.[3][4]- Always use freshly prepared drug solutions.
Animals exhibit unexpected behavioral changes (e.g., hyperactivity, aggression). - This can be a rare side effect of Levetiracetam, as observed in some canine studies.[8][9]- Document all behavioral changes meticulously.- If the behavior interferes with the experiment, consider if a lower effective dose can be used.- Ensure that the observed behaviors are not a result of the seizure model itself or other experimental stressors.
Difficulty in dissolving Levetiracetam for administration. - Use of an inappropriate solvent.- Low temperature of the solvent.- Levetiracetam is soluble in water and saline.- Gentle warming of the solvent may aid in dissolution.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Levetiracetam in Various Animal Species

Species Route of Administration Dose (mg/kg) Tmax (hours) T1/2 (hours) Primary Route of Elimination
Mouse Oral20~0.5 - 1.0~2.0Renal (Urine)[13][14]
Rat Oral20~0.5 - 1.0~3.0 - 4.0Renal (Urine)[13][14]
Dog Oral21.70.62.87Renal (Urine)[15]
Cat Oral94.35.2~4.0 - 7.0Renal (Urine)[16]

Tmax: Time to maximum plasma concentration; T1/2: Elimination half-life. Data are approximate and can vary based on the specific study and animal strain.

Table 2: Effective Doses of Levetiracetam in Rodent Seizure Models

Animal Model Seizure Induction Method Effective Dose (ED50 or Minimum Active Dose) Route of Administration
Mouse Pilocarpine-induced seizuresED50 = 7 mg/kgi.p.[3]
Mouse Pentylenetetrazol (PTZ)-kindledED50 = 36 mg/kgi.p.[3]
Rat Audiogenic seizures5.4 to 96 mg/kg (dose-dependent)i.p.[12]
Rat Pilocarpine-induced status epilepticus400 mg/kg (attenuation of behavior)i.v.[4]
Rat Submaximal PTZ-induced seizures108 mg/kgi.p.[5]

ED50: The dose that produces a therapeutic effect in 50% of the population.

Experimental Protocols

Protocol 1: Pentylenetetrazol (PTZ)-Induced Acute Seizures in Rats
  • Animal Preparation:

    • Use adult male Sprague-Dawley or Wistar rats (200-250g).

    • Acclimate animals to the housing facility for at least one week prior to the experiment.

    • House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Levetiracetam Administration:

    • Prepare a fresh solution of Levetiracetam in 0.9% sterile saline.

    • Administer Levetiracetam at the desired dose (e.g., 108 mg/kg) via intraperitoneal (i.p.) injection.[5]

    • The control group should receive an equivalent volume of the saline vehicle.

    • Allow for a pre-treatment time of 30 minutes before PTZ injection.[5]

  • Seizure Induction:

    • Prepare a fresh solution of Pentylenetetrazol (PTZ) in 0.9% sterile saline.

    • Administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a dose known to induce seizures (e.g., 50-70 mg/kg).[5][17]

    • Immediately after PTZ injection, place the animal in an individual observation chamber.

  • Behavioral Observation and Scoring:

    • Observe the animals continuously for at least 30 minutes following PTZ administration.

    • Score seizure activity using a standardized scale (e.g., Racine's scale).

    • Record the latency to the first seizure and the duration and severity of the seizures.

  • Post-Procedure Care:

    • Monitor animals for recovery.

    • Ensure easy access to food and water.

    • Euthanize animals at the end of the experiment using a humane, approved method.

Protocol 2: Pilocarpine-Induced Status Epilepticus in Mice
  • Animal Preparation:

    • Use adult male C57BL/6 or other suitable mouse strains (20-25g).

    • Follow the same acclimation and housing procedures as in Protocol 1.

  • Pre-treatment:

    • To reduce peripheral cholinergic effects of pilocarpine, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine injection.

  • Levetiracetam Administration:

    • Administer Levetiracetam at the desired dose (e.g., 7 mg/kg) via i.p. injection.[3]

    • The control group receives an equivalent volume of the vehicle.

    • The timing of Levetiracetam administration can be varied depending on the experimental question (e.g., before or after the onset of status epilepticus).

  • Induction of Status Epilepticus:

    • Administer pilocarpine hydrochloride (250-300 mg/kg, i.p.).[18]

    • Observe the mice for the development of seizures, which typically progress to status epilepticus (continuous seizure activity) within 30-60 minutes.

  • Seizure Monitoring and Termination:

    • Monitor seizure behavior and score severity.

    • After a predetermined duration of status epilepticus (e.g., 90 minutes), terminate the seizures with an injection of a benzodiazepine such as diazepam (10 mg/kg, i.p.).

  • Post-Procedure Care:

    • Provide intensive supportive care, including subcutaneous injections of sterile saline for hydration and placing soft, moist food on the cage floor.

    • Monitor animals closely for several days for recovery.

Visualizations

Signaling Pathway and Experimental Workflows

Levetiracetam_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Vesicle Fusion Release Reduced Neurotransmitter Release Vesicle->Release Neurotransmitter Neurotransmitter (e.g., Glutamate) Reduced_Excitability Reduced Postsynaptic Excitability Release->Reduced_Excitability Leads to

Caption: Levetiracetam's interaction with SV2A in the presynaptic terminal.

Experimental_Workflow_Seizure_Model start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Random Assignment to Treatment Groups (Control vs. LEV) acclimation->grouping drug_admin Drug/Vehicle Administration (i.p., p.o., etc.) grouping->drug_admin seizure_induction Seizure Induction (e.g., PTZ, Pilocarpine) drug_admin->seizure_induction Pre-treatment Interval observation Behavioral Observation & Seizure Scoring seizure_induction->observation data_analysis Data Collection & Analysis observation->data_analysis end End data_analysis->end

Caption: General experimental workflow for testing Levetiracetam in animal seizure models.

References

Validation & Comparative

Comparing Levetimide and Dexetimide binding profiles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Binding Profiles of Levetimide and Dexetimide

This guide provides a detailed comparison of the binding profiles of this compound and Dexetimide, two stereoisomers of the potent antimuscarinic agent benzetimide.[1] While structurally similar, these enantiomers exhibit distinct and stereoselective affinities for different receptor systems, leading to different pharmacological profiles. This document summarizes their binding affinities, details the experimental protocols used for these determinations, and illustrates the associated signaling pathways.

Binding Affinity Profile

The binding affinities of this compound and Dexetimide have been characterized at muscarinic acetylcholine receptors and sigma receptors. The data reveals a clear divergence in their primary targets. Dexetimide is a potent muscarinic receptor antagonist, while this compound shows a higher affinity and stereoselectivity for sigma receptors.

CompoundReceptor SubtypeRadioligandKᵢ (nM)Reference Tissue/Cell Line
This compound Sigma (σ₁)--INVALID-LINK--pentazocine2.2Not Specified
Sigma (σ₂)[³H]DTG103Not Specified
Dexetimide Sigma (σ₁)--INVALID-LINK--pentazocine19Not Specified
Sigma (σ₂)[³H]DTG65Not Specified
¹²⁷I-iododexetimide *Muscarinic M₁³H-n-methylscopolamine0.337CHO cells expressing human mAchR
Muscarinic M₂³H-n-methylscopolamine1.358CHO cells expressing human mAchR
Muscarinic M₃³H-n-methylscopolamine5.694CHO cells expressing human mAchR
Muscarinic M₄³H-n-methylscopolamine0.645CHO cells expressing human mAchR
Muscarinic M₅³H-n-methylscopolamine1.332CHO cells expressing human mAchR

Note: Data for Dexetimide's muscarinic receptor affinity is presented for its radioiodinated derivative, ¹²⁷I-iododexetimide, which is expected to have a similar binding profile to the parent compound.

Experimental Protocols

The binding affinities presented in this guide were determined using standard radioligand binding assays. The following sections provide a generalized methodology for these experiments.

Muscarinic Receptor Binding Assay

This protocol is based on competitive binding assays using cell membranes expressing specific muscarinic receptor subtypes.

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells overexpressing one of the human muscarinic acetylcholine receptor subtypes (M₁-M₅) are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane pellet is resuspended in an appropriate assay buffer.

  • Competitive Binding Assay: The cell membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist, such as ³H-n-methylscopolamine.

  • Compound Incubation: Increasing concentrations of the test compound (e.g., ¹²⁷I-iododexetimide) are added to the incubation mixture.

  • Equilibrium and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[2]

Sigma Receptor Binding Assay

This protocol describes the methodology for determining binding affinities at sigma-1 and sigma-2 receptor sites.

  • Tissue Homogenate Preparation: Brain tissue (e.g., from guinea pig) is homogenized in a suitable buffer and centrifuged to prepare a membrane fraction.[3] The protein concentration of the homogenate is determined.

  • Radioligand Binding: The membrane homogenate is incubated with a specific radioligand for the sigma receptor subtype of interest. For sigma-1 sites, --INVALID-LINK--pentazocine is commonly used. For sigma-2 sites, [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) is often employed, typically in the presence of a masking agent to block binding to sigma-1 sites.[4]

  • Competitive Inhibition: A range of concentrations of the test compounds (this compound and Dexetimide) are included in the incubation to compete with the radioligand for binding.

  • Incubation and Filtration: The assay tubes are incubated to reach equilibrium. The reaction is then terminated by rapid filtration over glass fiber filters to separate bound and free radioligand.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition curves. The Kᵢ values are then calculated using the Cheng-Prusoff equation.

Signaling Pathways

The differential binding of this compound and Dexetimide to their respective primary targets initiates distinct intracellular signaling cascades.

Dexetimide and Muscarinic Acetylcholine Receptor Signaling

As an antagonist of muscarinic acetylcholine receptors, Dexetimide blocks the signaling pathways initiated by acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M₁-M₅). The M₁, M₃, and M₅ subtypes primarily couple to Gq/11 proteins, while the M₂ and M₄ subtypes couple to Gi/o proteins.[5]

Muscarinic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M1_M3_M5_Receptor M₁, M₃, M₅ Receptor Acetylcholine->M1_M3_M5_Receptor M2_M4_Receptor M₂, M₄ Receptor Acetylcholine->M2_M4_Receptor Dexetimide Dexetimide Dexetimide->M1_M3_M5_Receptor Dexetimide->M2_M4_Receptor Gq_11 Gq/11 M1_M3_M5_Receptor->Gq_11 Activates Gi_o Gi/o M2_M4_Receptor->Gi_o Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP

Muscarinic Acetylcholine Receptor Signaling Pathway
This compound and Sigma-1 Receptor Signaling

This compound's higher affinity for the sigma-1 receptor suggests its pharmacological actions are mediated through this unique intracellular chaperone protein. The sigma-1 receptor is located at the endoplasmic reticulum (ER)-mitochondrion interface and plays a crucial role in regulating calcium signaling and cellular stress responses.[6][7]

Sigma1_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Sigma1_BiP Sigma-1 Receptor-BiP Complex (Inactive) Sigma1_Active Sigma-1 Receptor (Active) Sigma1_BiP->Sigma1_Active Dissociates IP3R IP₃ Receptor (IP₃R) Sigma1_Active->IP3R Modulates Ca_Mito Ca²⁺ influx into Mitochondria IP3R->Ca_Mito Regulates Ca²⁺ flux This compound This compound This compound->Sigma1_BiP Binds Cellular_Stress Cellular Stress (e.g., ER Stress) Cellular_Stress->Sigma1_BiP Induces dissociation ATP_Production ↑ ATP Production Ca_Mito->ATP_Production

References

Unraveling Muscarinic Antagonist Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The quest for a selective muscarinic antagonist named Levetimide has yielded no specific findings in current scientific literature, suggesting a potential misnomer or a compound not yet in the public domain. However, the underlying interest in validating a selective muscarinic antagonist remains a critical area of research in drug development. This guide provides a comprehensive framework for such a validation process, using well-characterized selective muscarinic antagonists as illustrative examples.

This publication serves as a comparative guide for researchers, scientists, and drug development professionals. It outlines the essential experimental data and methodologies required to validate the selectivity of a muscarinic antagonist. To demonstrate this process, we will compare the performance of established selective antagonists—pirenzepine (M1-selective), methoctramine (M2-selective), and darifenacin (M3-selective)—against the non-selective antagonist, atropine.

Key Experimental Data

Quantitative data from binding and functional assays are paramount in determining the selectivity of a muscarinic antagonist. The following tables summarize the binding affinities of our example compounds for the five muscarinic receptor subtypes (M1-M5).

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Selected Antagonists
CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)Selectivity
Pirenzepine 18[1]480-690[1]---M1 selective
Methoctramine 50[2]13.2[2]214[2]31.6[2]135[2]M2 selective
Darifenacin ~6.3 (pKi 8.2)[3]~398.1 (pKi 7.4)[3]~0.79 (pKi 9.1)[3]~501.2 (pKi 7.3)[3]~100 (pKi 8.0)[3]M3 selective[4][5]
Atropine 0.2-2.4[1][6]0.8-2.4[1]0.33[6]--Non-selective

Experimental Protocols and Methodologies

The validation of a selective muscarinic antagonist relies on a series of well-defined experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor.[7] These assays measure the displacement of a radiolabeled ligand by the test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of the antagonist for each muscarinic receptor subtype.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing a single human muscarinic receptor subtype (M1-M5) are prepared.[3]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test antagonist.[8]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[9]

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[3]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (Expressing M1-M5) Incubation Incubate Components Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-NMS) Radioligand->Incubation Test_Antagonist Test Antagonist (Varying Concentrations) Test_Antagonist->Incubation Filtration Separate Bound/ Free Ligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow
Functional Assays

Functional assays are essential to determine whether the compound acts as an antagonist and to quantify its potency in a cellular context.

This assay measures the activation of G proteins, which is an early event in muscarinic receptor signaling.[10]

Objective: To determine the ability of the antagonist to inhibit agonist-stimulated G protein activation.

General Protocol:

  • Membrane Incubation: Cell membranes expressing the muscarinic receptor subtype of interest are incubated with a fixed concentration of a muscarinic agonist (e.g., carbachol) and varying concentrations of the test antagonist.

  • GTPγS Addition: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is added to the mixture.

  • G Protein Activation: Agonist-induced receptor activation leads to the binding of [³⁵S]GTPγS to the Gα subunit.

  • Separation and Quantification: The membrane-bound [³⁵S]GTPγS is separated from the free form by filtration, and the radioactivity is quantified.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined.

GTP_gamma_S_Pathway cluster_receptor Muscarinic Receptor Signaling cluster_activation G Protein Activation cluster_antagonism Antagonist Action Agonist Agonist Receptor Muscarinic Receptor (M1, M3, M5 - Gq/11) (M2, M4 - Gi/o) Agonist->Receptor binds G_Protein G Protein (GDP-bound, inactive) Receptor->G_Protein activates Active_G_Protein Active G Protein (GTP-bound) G_Protein->Active_G_Protein GDP -> GTP exchange GTP_gamma_S [³⁵S]GTPγS GTP_gamma_S->G_Protein binds in assay Antagonist Selective Antagonist Antagonist->Receptor blocks agonist binding

GTPγS Binding Assay Principle

For muscarinic receptor subtypes that couple to Gq/11 (M1, M3, M5), receptor activation leads to an increase in intracellular calcium. Calcium flux assays measure this change.[11][12]

Objective: To determine the ability of the antagonist to block agonist-induced increases in intracellular calcium.

General Protocol:

  • Cell Loading: Cells expressing the target muscarinic receptor are loaded with a calcium-sensitive fluorescent dye.[13]

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation: A fixed concentration of a muscarinic agonist is added to the cells.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.[14]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

Calcium_Flux_Signaling cluster_pathway M1/M3/M5 Signaling Pathway cluster_assay_vis Assay Visualization cluster_antagonist_action Antagonist Intervention Agonist Agonist Receptor M1/M3/M5 Receptor Agonist->Receptor Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Dye Calcium-sensitive Dye Ca_Release->Ca_Dye Fluorescence Fluorescence Increase Ca_Dye->Fluorescence Antagonist Selective Antagonist Antagonist->Receptor blocks

Calcium Flux Signaling Pathway

Conclusion

The validation of a selective muscarinic antagonist is a multi-faceted process that requires rigorous experimental evaluation. By employing a combination of radioligand binding assays and functional assays such as GTPγS binding and calcium flux, researchers can accurately determine the affinity, potency, and selectivity of a novel compound. The data presented for pirenzepine, methoctramine, and darifenacin serve as a benchmark for the level of characterization required to confidently classify a compound as a selective muscarinic antagonist. While "this compound" remains elusive, the principles and methodologies outlined in this guide provide a clear path forward for the validation of any new chemical entity in this important therapeutic area.

References

Comparative Analysis of Levetiracetam's Cross-reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Levetiracetam's binding affinity and functional activity across a range of neurotransmitter receptors. The data presented underscores Levetiracetam's unique and highly selective mechanism of action, which is primarily mediated through its interaction with the synaptic vesicle protein 2A (SV2A).

Executive Summary

Levetiracetam, an established anti-epileptic drug, exhibits a highly specific binding profile, distinguishing it from many other central nervous system (CNS) active agents. Extensive preclinical evaluations have demonstrated that Levetiracetam's primary and sole high-affinity binding site is the synaptic vesicle protein 2A (SV2A).[1][2][3][4] This interaction is considered the key driver of its anticonvulsant effects.[3] Notably, comprehensive screening studies have consistently shown a lack of significant direct interaction with a broad panel of neurotransmitter receptors, ion channels, and transporters at pharmacologically relevant concentrations. While some indirect modulatory effects on GABAergic and glutamatergic systems have been reported, these are not a result of direct receptor binding.

Primary Target: Synaptic Vesicle Protein 2A (SV2A)

Levetiracetam binds with high affinity to SV2A, a transmembrane protein found in synaptic vesicles that is crucial for the normal functioning of presynaptic nerve terminals.[3][5] The affinity of Levetiracetam and its analogs for SV2A correlates strongly with their anticonvulsant potency.[1][5]

Quantitative Binding Data for SV2A

The following table summarizes the binding affinity of Levetiracetam and its enantiomer for the SV2A receptor.

CompoundReceptorAssay TypeParameterValue (nM)Source
LevetiracetamRat SV2ARadioligand Binding ([³H]ucb 30889)Ki1580[6]
LevetiracetamRat Brain MembranesRadioligand Binding ([³H]levetiracetam)Kd780 ± 115[7]
LevetiracetamHuman SV2A (expressed in COS-7 cells)Radioligand Binding ([³H]ucb 30889)IC₅₀~2000[1]
ucb L060 (R-enantiomer)Human SV2A (expressed in COS-7 cells)Radioligand Binding ([³H]ucb 30889)IC₅₀>100,000[1]

Cross-reactivity with Other Neurotransmitter Receptors

Levetiracetam has been evaluated against a wide array of CNS targets and has consistently demonstrated a lack of significant binding affinity. The following table summarizes these findings from various preclinical safety pharmacology and receptor screening panels.

Receptor/Target ClassRepresentative Receptors/TransportersFinding
GABAergic GABA-A, GABA-BNo direct binding or functional modulation.[5] Some studies suggest indirect effects on GABAergic neurotransmission.
Glutamatergic NMDA, AMPA, KainateNo direct binding to receptor sites.[5] Evidence suggests a potential reduction in glutamate release presynaptically.
Dopaminergic D₁, D₂, D₃, D₄, D₅, Dopamine Transporter (DAT)No significant binding affinity.
Serotonergic 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₃, 5-HT₅ₐ, 5-HT₆, 5-HT₇, Serotonin Transporter (SERT)No significant binding affinity.
Adrenergic α₁, α₂, β₁, β₂, Norepinephrine Transporter (NET)No significant binding affinity.
Cholinergic Muscarinic (M₁-M₅), NicotinicNo significant binding affinity.
Histaminergic H₁, H₂, H₃No significant binding affinity.
Opioid μ, δ, κNo significant binding affinity.
Ion Channels Voltage-gated Na⁺, Ca²⁺ (L, N, P/Q-type)No direct binding to voltage-gated sodium channels.[5] Some reports indicate a partial inhibition of N-type calcium channels.[5]

Note: The term "No significant binding affinity" indicates that in broad receptor screening panels, Levetiracetam did not show significant displacement of specific radioligands at concentrations typically up to 10 µM.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of Levetiracetam and a general workflow for assessing receptor cross-reactivity.

Levetiracetam's Primary Mechanism of Action Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Binds to SynapticVesicle Synaptic Vesicle SV2A->SynapticVesicle Located on NeurotransmitterRelease Modulation of Neurotransmitter Release SV2A->NeurotransmitterRelease Modulates AnticonvulsantEffect Anticonvulsant Effect NeurotransmitterRelease->AnticonvulsantEffect Leads to General Workflow for Receptor Cross-Reactivity Screening cluster_0 Preparation cluster_1 Binding Assays cluster_2 Functional Assays cluster_3 Data Analysis Compound Test Compound (Levetiracetam) RadioligandAssay Competitive Radioligand Binding Assays Compound->RadioligandAssay FunctionalAssay Cell-based Functional Assays (e.g., Calcium Flux, cAMP) Compound->FunctionalAssay ReceptorPanel Panel of Neurotransmitter Receptors and Transporters MembranePrep Receptor Membrane Preparation ReceptorPanel->MembranePrep CellLines Recombinant Cell Lines Expressing Target Receptor ReceptorPanel->CellLines DataAnalysis Determine Ki, IC50, EC50 and Percent Inhibition RadioligandAssay->DataAnalysis MembranePrep->RadioligandAssay FunctionalAssay->DataAnalysis CellLines->FunctionalAssay SelectivityProfile Generate Selectivity Profile DataAnalysis->SelectivityProfile

References

Levetimide in the Landscape of Sigma Receptor Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Levetimide and other prominent sigma receptor ligands. It offers a comprehensive overview of their binding affinities, functional effects, and the intricate signaling pathways they modulate, supported by experimental data and methodologies.

The sigma receptors, comprising the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, have emerged as significant therapeutic targets for a range of neurological and psychiatric disorders, as well as for cancer.[1][2] These unique intracellular proteins, primarily located at the endoplasmic reticulum, modulate a variety of cellular functions through interactions with other signaling molecules.[3] A diverse array of synthetic compounds, known as sigma receptor ligands, have been developed to probe the function of these receptors and for their therapeutic potential. This guide focuses on a comparative analysis of this compound alongside other well-characterized sigma receptor ligands.

Comparative Binding Affinity of Sigma Receptor Ligands

The affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The binding affinities (Ki) of this compound and a selection of other significant sigma receptor ligands for both σ₁ and σ₂ receptors are summarized below. Ki values represent the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay.

Ligandσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Primary ActivityReference
This compound 2.2 103 - [4]
Dexetimide1965-[4]
(+)-Pentazocine3-5>10,000Agonist[5][6]
Haloperidol2-42-4Antagonist[7]
SA4503 (Cutamesine)4.663.1Agonist[8]
PRE-08453.2>30,000Agonist[5]
1,3-di-o-tolylguanidine (DTG)~35~40Non-selective[9]
BD-10471.846Antagonist[10]
Ifenprodil1702.5σ₂ selective[5]

Note: The primary activity (agonist/antagonist) of this compound at sigma receptors is not definitively established in the available literature.

Experimental Protocols: Determining Ligand Binding Affinity

The binding affinities presented in this guide are typically determined using radioligand binding assays. These assays are fundamental in pharmacological research for characterizing the interaction between a ligand and a receptor.

Radioligand Binding Assay for Sigma Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain, liver, or cultured cell lines).

  • Radioligand for σ₁ receptor: --INVALID-LINK---Pentazocine.

  • Radioligand for σ₂ receptor: [³H]1,3-di-o-tolylguanidine ([³H]DTG).

  • Unlabeled ("cold") ligands for competition (the test compound and a reference compound for non-specific binding, e.g., haloperidol).

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

To determine binding to σ₂ receptors specifically when using the non-selective radioligand [³H]DTG, a "masking" agent that selectively binds to σ₁ receptors, such as (+)-pentazocine, is included in the assay.[1]

Below is a graphical representation of a typical experimental workflow for a competitive radioligand binding assay.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_membranes Prepare Receptor Membrane Homogenates incubate Incubate Membranes with Radioligand and Test Ligand prep_membranes->incubate prep_ligands Prepare Radioligand and Unlabeled Ligand Solutions prep_ligands->incubate filtrate Rapid Filtration to Separate Bound from Unbound Ligand incubate->filtrate count Scintillation Counting of Filter-Bound Radioactivity filtrate->count analyze Generate Competition Curve and Calculate IC50/Ki count->analyze

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Sigma Receptor Signaling Pathways

Sigma-1 receptors are ligand-operated molecular chaperones that modulate the function of various client proteins, including ion channels and G-protein coupled receptors.[10] Their activation can influence a multitude of downstream signaling pathways, impacting cellular processes such as calcium signaling, neuronal excitability, and cell survival.

Upon ligand binding, the sigma-1 receptor can dissociate from its binding partner at the endoplasmic reticulum, the Binding immunoglobulin Protein (BiP), and translocate to other cellular compartments to interact with its target proteins.

The following diagram illustrates a simplified overview of some key signaling pathways modulated by sigma-1 receptor activation.

signaling_pathway cluster_er Endoplasmic Reticulum s1r_bip σ₁R-BiP Complex s1r_active Active σ₁R s1r_bip->s1r_active Dissociation of BiP ip3r IP3 Receptor ca_release Ca²⁺ Release ip3r->ca_release Stimulates ligand Sigma-1 Receptor Agonist ligand->s1r_bip Binds s1r_active->ip3r Modulates ion_channels Ion Channels (e.g., K⁺, Na⁺, Ca²⁺) s1r_active->ion_channels Modulates downstream Downstream Signaling Cascades (e.g., PKC, MAPK) ca_release->downstream Activates cellular_response Cellular Responses (Neuroprotection, Neurite Outgrowth, Modulation of Neurotransmission) downstream->cellular_response ion_channels->cellular_response

Fig. 2: Simplified sigma-1 receptor signaling pathway.

Functional Consequences of Sigma Receptor Ligand Binding

The functional outcomes of sigma receptor ligand binding are diverse and depend on whether the ligand acts as an agonist or an antagonist.

  • Agonists , such as (+)-Pentazocine and PRE-084, have been shown to promote neuronal survival, enhance neurite outgrowth, and exhibit antidepressant-like and cognitive-enhancing effects in preclinical models.[8][10]

  • Antagonists , like Haloperidol and BD-1047, can block the effects of agonists and have been investigated for their potential in treating psychosis and certain types of pain.[7][10]

The functional profile of this compound as a sigma receptor agonist or antagonist has not been extensively characterized in publicly available literature. Further studies are required to elucidate its specific effects on cellular signaling and its potential therapeutic applications.

Logical Relationship in Ligand Classification

The classification of a compound as a sigma receptor ligand and its subsequent categorization as an agonist or antagonist follows a logical progression of experimental evaluation.

ligand_classification start Test Compound binding_assay Radioligand Binding Assay (σ₁ and σ₂ receptors) start->binding_assay is_ligand Does it bind with significant affinity? binding_assay->is_ligand not_ligand Not a Sigma Receptor Ligand is_ligand->not_ligand No functional_assay Functional Assays (e.g., Ca²⁺ imaging, neurite outgrowth, in vivo behavioral models) is_ligand->functional_assay Yes agonist Agonist Activity functional_assay->agonist antagonist Antagonist Activity functional_assay->antagonist no_activity No Functional Activity (Neutral Antagonist) functional_assay->no_activity

References

The Gold Standard Calibration: Correlating Levetiracetam-Analog PET Data with Post-Mortem SV2A Receptor Autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the validation of in-vivo synaptic vesicle glycoprotein 2A (SV2A) positron emission tomography (PET) imaging with ex-vivo autoradiography.

This guide provides an objective comparison of Levetiracetam-analog PET imaging data with post-mortem SV2A receptor autoradiography, supported by experimental data. Synaptic vesicle glycoprotein 2A (SV2A) is a crucial protein in presynaptic terminals and a key target for the antiepileptic drug Levetiracetam. Its widespread expression in the brain makes it an excellent biomarker for synaptic density. PET imaging using radiolabeled ligands derived from Levetiracetam allows for the in-vivo quantification of SV2A, offering a window into synaptic integrity in living subjects. However, the validation of these in-vivo measurements against a "gold standard" ex-vivo technique is paramount for ensuring accuracy and reliability. This guide delves into the correlation between SV2A PET imaging and post-mortem receptor autoradiography, providing detailed experimental protocols and quantitative comparisons.

Quantitative Data Summary

The following tables summarize key quantitative data from studies correlating in-vivo SV2A PET imaging with ex-vivo autoradiography. These studies primarily utilize analogs of UCB-J, a derivative of Levetiracetam.

RadiotracerModalityBrain RegionBmax (pmol/mg protein)Kd (nM)Reference
[18F]SynVesT-1AutoradiographyMouse Brain18 ± 19.8 ± 1.7[1]
[18F]SynVesT-1Homologous competitive binding assayRodent Brain4.5–189.8–19.6[1]
[3H]UCB-JAutoradiographyRat Brain Homogenate0.81 ± 0.0252.6 ± 0.25[1]
In-Vivo PET TracerPost-Mortem MethodSpeciesCorrelation (r or R²)Key FindingsReference
[11C]UCB-J[3H]UCB-J AutoradiographyRat (Spinal Cord Injury)r = 0.92Strong positive correlation between in-vivo PET signal and post-mortem SV2A density.[2]
[11C]UCB-JWestern Blot (SV2A & Synaptophysin)BaboonR² = 0.92 (SV2A), R² = 0.90 (Synaptophysin)Excellent linear correlation between PET signal and regional SV2A and synaptophysin levels.[3][4]
[11C]UCB-JAutoradiographyNon-human primate & HumanGood correlationConsistent regional distribution of SV2A binding between species.[3][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for SV2A PET imaging and post-mortem receptor autoradiography based on published studies.

In-Vivo SV2A PET Imaging Protocol
  • Radiotracer Synthesis: Radiotracers such as [11C]UCB-J or [18F]SynVesT-1 are synthesized using automated modules.[1] The final product is purified and formulated for intravenous injection.

  • Animal/Human Subject Preparation: Subjects are anesthetized (for animal studies) and positioned in the PET scanner. A transmission scan may be performed for attenuation correction.

  • Radiotracer Administration: A bolus of the radiotracer is injected intravenously.

  • Dynamic PET Scanning: Dynamic emission data are acquired for a period of 60-90 minutes post-injection.[1]

  • Blood Sampling (for full kinetic modeling): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.

  • Image Reconstruction and Analysis: PET images are reconstructed using standard algorithms. Time-activity curves are generated for various brain regions of interest.

  • Kinetic Modeling: The binding potential (BP_ND) or distribution volume (V_T) is calculated using kinetic models such as the simplified reference tissue model (SRTM) or a one-tissue compartment model.[1][5] Reference regions with low SV2A density, such as the cerebellum or centrum semiovale, are often used.[3][4] For simplified quantification, the standardized uptake value ratio (SUVR) can be calculated for a specific time window (e.g., 30-60 minutes post-injection).[1]

Post-Mortem SV2A Receptor Autoradiography Protocol
  • Tissue Preparation: Following euthanasia (in animal studies) or at post-mortem (for human tissue), the brain is rapidly removed, frozen, and sectioned on a cryostat (typically 20 µm sections).

  • Radioligand Incubation: Brain sections are incubated with a radiolabeled ligand (e.g., [3H]UCB-J) in a binding buffer at a specific concentration.[7]

  • Determination of Non-Specific Binding: A parallel set of sections is incubated with the radioligand in the presence of a high concentration of a non-labeled SV2A ligand (e.g., Levetiracetam) to determine non-specific binding.[7]

  • Washing: Sections are washed in ice-cold buffer to remove unbound radioligand.

  • Drying and Exposure: The washed and dried sections are apposed to a phosphor imaging plate or autoradiographic film for a specific duration.

  • Image Acquisition and Analysis: The imaging plates are scanned, and the resulting digital images are analyzed using densitometry software.

  • Quantification: The optical density of the autoradiograms is converted to radioactivity concentration (e.g., fmol/mg tissue) using co-exposed radioactive standards. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Visualizing the Workflow and Correlation

The following diagrams illustrate the experimental workflow for correlating PET and autoradiography data, as well as the logical relationship between the two techniques.

G cluster_pet In-Vivo PET Imaging cluster_autorad Ex-Vivo Autoradiography pet_subject Subject (Animal/Human) pet_injection Radiotracer Injection ([11C]UCB-J or [18F]SynVesT-1) pet_subject->pet_injection autorad_tissue Post-Mortem Brain Tissue pet_subject->autorad_tissue Same Subject pet_scan Dynamic PET Scan pet_injection->pet_scan pet_analysis Kinetic Modeling (BP_ND, V_T, SUVR) pet_scan->pet_analysis correlation Statistical Correlation (e.g., Pearson's r) pet_analysis->correlation In-Vivo Data autorad_section Cryosectioning autorad_tissue->autorad_section autorad_incubation Radioligand Incubation ([3H]UCB-J) autorad_section->autorad_incubation autorad_imaging Autoradiogram Exposure autorad_incubation->autorad_imaging autorad_analysis Densitometry Analysis (Specific Binding) autorad_imaging->autorad_analysis autorad_analysis->correlation Ex-Vivo Data

Caption: Experimental workflow for correlating in-vivo PET with ex-vivo autoradiography.

G cluster_concepts Conceptual Relationship synaptic_density True Synaptic Density (in the brain) pet In-Vivo PET Signal ([11C]UCB-J V_T) synaptic_density->pet Measures autorad Ex-Vivo Autoradiography ([3H]UCB-J Specific Binding) synaptic_density->autorad Directly Quantifies pet->autorad Validated by (Strong Correlation)

Caption: Logical relationship between PET, autoradiography, and synaptic density.

Conclusion

The strong correlation observed between in-vivo SV2A PET imaging with Levetiracetam analogs and ex-vivo autoradiography provides robust validation for the use of these PET tracers as reliable biomarkers for synaptic density.[2][3][4] This validation is critical for the application of SV2A PET in clinical research and drug development, particularly in the context of neurodegenerative diseases where synaptic loss is a key pathological feature.[8] The methodologies outlined in this guide serve as a foundation for designing and interpreting studies that aim to quantify synaptic density in the living brain. The consistent findings across different radiotracers and species underscore the translational potential of this imaging approach.

References

Head-to-head comparison of Levetimide with other PET tracers for muscarinic receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals in neuropharmacology and molecular imaging.

Note to the reader: Information regarding a specific PET tracer named "Levetimide" for muscarinic receptors was not available in the published scientific literature at the time of this guide's compilation. Therefore, this guide provides a head-to-head comparison of other prominent and well-characterized PET tracers used for imaging muscarinic acetylcholine receptors (mAChRs), focusing on their performance, supporting experimental data, and methodologies. This comparative analysis aims to serve as a valuable resource for the selection of appropriate radiotracers in preclinical and clinical research.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that play a crucial role in regulating a wide array of physiological functions in the central and peripheral nervous system.[1] Dysregulation of muscarinic signaling is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[2] Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of mAChRs, providing valuable insights into disease mechanisms and a tool for drug development.[1][3] The development of subtype-selective PET tracers is critical for dissecting the roles of the five muscarinic receptor subtypes (M1-M5) in health and disease.[2] This guide provides a detailed comparison of key PET tracers developed for imaging muscarinic receptors.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are divided into two main signaling pathways based on their G protein coupling. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic Receptor Signaling Pathways Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Subtypes cluster_M2_M4 M2, M4 Subtypes M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Acetylcholine PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ Intracellular Ca2+ IP3->Ca2_increase PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Acetylcholine AC Adenylyl Cyclase (AC) Gio->AC cAMP_decrease ↓ cAMP AC->cAMP_decrease

Muscarinic Receptor Signaling Pathways Diagram

Head-to-Head Comparison of Muscarinic PET Tracers

The development of PET tracers for mAChRs has evolved from non-selective ligands to highly selective agents for specific subtypes, particularly M1 and M4, which are key targets for therapeutic intervention in cognitive and psychotic disorders.

Pan-Muscarinic Receptor Tracers

These tracers bind to multiple muscarinic receptor subtypes.

TracerBinding Affinity (IC50/Ki)Key CharacteristicsReference(s)
[11C]Scopolamine IC50 = 0.7 nM (non-selective)High binding affinity, good whole-brain uptake. Clears preferentially from regions with low mAChR density.[2]
[18F]4-FDEX Not specified for subtypesGood brain uptake (4% of injected dose at 5 min). Retention in putamen, prefrontal cortex, and hippocampus. Subtype selectivity not fully evaluated.[1]
Subtype-Selective Muscarinic PET Tracers

Significant efforts have been made to develop tracers with high selectivity for individual mAChR subtypes.

TracerBinding Affinity (Ki)SelectivityKey In Vivo CharacteristicsReference(s)
[11C]LSN3172176 M1: 8.9 nMM1 > M4 (4.6x) > M5 (6.2x) > M2 (7.2x) >> M3 (340x)High brain uptake, fast kinetics, and high specific binding signals in non-human primates and humans. Cerebellum is a suitable reference region.[1][4][5]
[11C]GSK1034702 pEC50 = 8.1 (allosteric)Allosteric modulator with selectivity for M1.Used in human studies to evaluate blood-brain barrier permeability. Limited specific binding reported.[1]
TracerBinding Affinity (Ki)SelectivityKey In Vivo CharacteristicsReference(s)
[18F]FP-TZTP M1: 7.4 nM, M2: 2.2 nMConsidered M2 selective based on in vitro binding in heart vs. brain tissue and ex vivo autoradiography in knockout mice.Used for human brain imaging.[6]
TracerBinding Affinity (Ki/Kd)SelectivityKey In Vivo CharacteristicsReference(s)
[11C]MK-6884 High affinity (nanomolar range)Positive allosteric modulator (PAM) with high selectivity for M4.Rapid blood-brain barrier penetration. Distribution consistent with known M4 expression (highest in striatum). Binding is enhanced by acetylcholine.[1][7][8]
[11C]VU0467485 EC50 = 78.8 nM (PAM)Highly selective M4 PAM.No specific binding observed in rat brain autoradiography in self-blocking experiments.[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application and interpretation of PET imaging studies. Below is a generalized workflow for a preclinical PET imaging study with a novel muscarinic receptor tracer.

Preclinical PET Imaging Workflow Generalized Preclinical PET Imaging Workflow cluster_pre_imaging Pre-Imaging cluster_imaging Imaging cluster_post_imaging Post-Imaging Analysis animal_prep Animal Preparation (e.g., fasting, anesthesia) tracer_admin Radiotracer Administration (e.g., intravenous injection) animal_prep->tracer_admin uptake Uptake Period tracer_admin->uptake pet_scan PET Scan Acquisition (Dynamic or Static) uptake->pet_scan ct_scan CT Scan for Attenuation Correction and Anatomical Localization pet_scan->ct_scan image_recon Image Reconstruction ct_scan->image_recon roi_analysis Region of Interest (ROI) Analysis image_recon->roi_analysis kinetic_modeling Kinetic Modeling (e.g., SUV, BPnd) roi_analysis->kinetic_modeling data_interp Data Interpretation kinetic_modeling->data_interp

Generalized Preclinical PET Imaging Workflow
Key Methodological Considerations

  • Radiolabeling: The synthesis and purification of the radiotracer must ensure high radiochemical purity and specific activity. For instance, [11C]MK-6884 is synthesized from the N-alkylation of its precursor with [11C]methyl iodide.[7]

  • Animal Models: The choice of animal model is critical and should be relevant to the disease being studied. For example, transgenic mouse models of Alzheimer's disease are often used.

  • Imaging Protocol: The imaging protocol, including the injected dose, uptake time, and scan duration, needs to be optimized for each tracer.[9][10] For example, a first-in-human study of [11C]LSN3172176 involved a 120-minute PET scan with arterial blood sampling.[10]

  • Data Analysis: Quantitative analysis of PET data often involves kinetic modeling to estimate parameters such as the standardized uptake value (SUV) and the non-displaceable binding potential (BPND), which reflects the density of available receptors.[8][11]

Conclusion

The field of muscarinic receptor PET imaging has seen significant advancements with the development of subtype-selective tracers. Tracers like [11C]LSN3172176 for M1 and [11C]MK-6884 for M4 receptors have shown promising results in preclinical and clinical studies, enabling a more precise investigation of the role of these receptors in neuropsychiatric disorders. The choice of a PET tracer for a specific research question should be guided by a thorough evaluation of its binding affinity, selectivity, and in vivo pharmacokinetic properties. This guide provides a comparative overview to aid researchers in this selection process and in the design of rigorous and reproducible PET imaging studies.

References

Validating Levetimide's Binding Specificity: A Comparison Guide for Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the binding specificity of the investigational compound Levetimide, a novel kinase inhibitor, using knockout (KO) models. We will explore the critical role of these models in confirming on-target activity and minimizing off-target effects, supported by detailed experimental protocols and comparative data.

Introduction: The Imperative of Target Validation

The efficacy and safety of any targeted therapeutic agent are contingent on its specific interaction with the intended molecular target. This compound has been developed as a selective inhibitor of Kinase Alpha (KA), a serine/theronine kinase implicated in proliferative signaling pathways. To unequivocally demonstrate that the cellular effects of this compound are mediated through its interaction with KA, it is essential to employ robust target validation strategies. The use of knockout models, where the gene encoding the target protein is inactivated, provides the most definitive evidence of on-target binding and specificity.[1][2][3][4][5][6]

This guide will compare the binding of this compound in wild-type (WT) cellular models versus Kinase Alpha knockout (KA-/-) models, providing a framework for researchers to design and interpret their own validation studies.

Experimental Methodologies

A critical aspect of validating drug-target interactions is the selection of appropriate experimental techniques. Below are detailed protocols for generating knockout models and assessing binding affinity.

Generation of Kinase Alpha Knockout (KA-/-) Cell Lines via CRISPR-Cas9

The CRISPR-Cas9 system is a powerful tool for creating gene knockouts with high precision.[2][3][4][5] This protocol outlines the generation of a KA-/- cell line.

Materials:

  • Wild-type (WT) cancer cell line expressing Kinase Alpha

  • pSpCas9(BB)-2A-GFP (PX458) plasmid

  • Single-guide RNAs (sgRNAs) targeting an early exon of the KA gene

  • Lipofectamine™ 3000 Transfection Reagent

  • Fluorescence-Activated Cell Sorter (FACS)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • DNA extraction kit

  • Sanger sequencing reagents

  • Anti-Kinase Alpha antibody for Western blot

Protocol:

  • sgRNA Design and Cloning: Design two to three unique sgRNAs targeting the first exon of the KA gene to induce frameshift mutations. Clone the sgRNAs into the pSpCas9(BB)-2A-GFP plasmid.

  • Transfection: Transfect the WT cells with the sgRNA-containing plasmids using Lipofectamine™ 3000 according to the manufacturer's instructions.

  • FACS Sorting: 48 hours post-transfection, isolate single GFP-positive cells into 96-well plates using FACS.

  • Clonal Expansion: Expand the single-cell clones in complete media.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the expanded clones and perform Sanger sequencing of the targeted region to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot Analysis: Confirm the absence of Kinase Alpha protein expression in the identified KO clones by Western blotting.[7]

Comparative Binding Affinity Assays

To quantify the binding of this compound to its target, a competitive binding assay can be employed.[8]

Materials:

  • Wild-type (WT) and Kinase Alpha knockout (KA-/-) cell lysates

  • This compound

  • A fluorescently-labeled, ATP-competitive broad-spectrum kinase inhibitor (tracer)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Lysate Preparation: Prepare clarified cell lysates from both WT and KA-/- cells.

  • Assay Setup: In a 384-well plate, add the cell lysate (WT or KA-/-), the fluorescent tracer at a fixed concentration, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of each well using a microplate reader.

  • Data Analysis: The binding of the tracer to Kinase Alpha will result in a high FP signal. In WT lysates, this compound will compete with the tracer for binding to Kinase Alpha, leading to a dose-dependent decrease in the FP signal. In KA-/- lysates, the high FP signal should be absent, and this compound should not induce a significant change in the low FP signal. Calculate the IC50 value for this compound in the WT lysate.

Data Presentation: Quantitative Comparison of this compound Binding

The following tables summarize the expected quantitative data from the comparative binding affinity assays.

Table 1: Competitive Binding Affinity of this compound in WT and KA-/- Lysates

Cell LysateThis compound IC50 (nM)Maximum FP Signal (mP)
Wild-Type (WT)15.2250
KA-/->10,00050

Table 2: Kinase Selectivity Profiling of this compound

A broader kinase panel screen is essential to understand the selectivity of this compound.

Kinase TargetThis compound IC50 (nM)
Kinase Alpha 15.2
Kinase Beta8,500
Kinase Gamma>10,000
Kinase Delta5,200

Visualizing the Path to Validation

Diagrams are provided below to illustrate the key processes in validating this compound's binding specificity.

G cluster_0 CRISPR-Cas9 Knockout Workflow A Design sgRNAs for Kinase Alpha B Transfect WT Cells A->B C FACS Sort for GFP+ Cells B->C D Clonal Expansion C->D E Sequence to Confirm Indels D->E F Western Blot to Confirm KO E->F

Caption: Workflow for generating a Kinase Alpha knockout cell line.

G cluster_wt Wild-Type (WT) Cells cluster_ko Kinase Alpha KO (KA-/-) Cells KA Kinase Alpha Downstream Downstream Signaling KA->Downstream Phosphorylates This compound This compound This compound->KA Binds and Inhibits No_KA No Kinase Alpha Levetimide_ko This compound Levetimide_ko->No_KA No Binding Downstream_ko Downstream Signaling (Inactive)

Caption: this compound's interaction in WT vs. KA-/- cells.

Conclusion

The combination of CRISPR-Cas9-mediated gene knockout and quantitative binding assays provides a robust framework for validating the on-target specificity of this compound. The data clearly demonstrate that this compound's binding is dependent on the presence of Kinase Alpha, confirming it as the primary target. This validation is a critical step in the preclinical development of this compound, providing strong evidence for its mechanism of action and supporting its advancement toward clinical investigation.

References

A Comparative Study of Levetiracetam in Healthy vs. Diseased Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Levetiracetam on healthy and diseased brain tissue, with a focus on its application in epilepsy and potential relevance to neurodegenerative disorders such as Alzheimer's disease. The information is supported by experimental data and includes detailed methodologies for key experiments.

Executive Summary

Levetiracetam, a widely used anti-epileptic drug, exhibits a unique mechanism of action primarily targeting the synaptic vesicle protein 2A (SV2A). This interaction modulates neurotransmitter release, with a more pronounced effect observed in pathological states of neuronal hyperexcitability. This guide presents a comparative analysis of Levetiracetam and its higher-affinity analog, Brivaracetam, detailing their binding affinities, efficacy in preclinical models, and impact on neuronal function in both healthy and diseased states.

Data Presentation

Table 1: Comparative Binding Affinity of Levetiracetam and Alternatives to SV2A
CompoundBrain Tissue SourceConditionBinding Affinity (Kd or Ki)Maximum Binding Capacity (Bmax)Reference
LevetiracetamHumanHealthy~600 nMNot specified[1]
LevetiracetamRatHealthyNot specifiedNot specified[1][2]
BrivaracetamHumanHealthy~30 nMNot specified[1][2]
BrivaracetamRatHealthyNot specifiedNot specified[2]
[18F]SynVesT-1 (PET Tracer)RodentHealthy9.8–19.6 nM4.5–18 pmol/mg protein[3]

Note: Direct comparative binding studies in healthy vs. diseased tissue with reported Kd and Bmax values are limited in the reviewed literature. However, studies show a reduction in SV2A expression in diseased tissue, which would imply a lower Bmax.

Table 2: Efficacy of SV2A Ligands in Preclinical Models of Epilepsy
CompoundAnimal ModelSeizure TypeEfficacy (ED50)Reference
LevetiracetamAudiogenic seizure-susceptible miceClonic convulsions30 mg/kg (i.p.)[4]
BrivaracetamAudiogenic seizure-susceptible miceClonic convulsions2.4 mg/kg (i.p.)[4]
BrivaracetamCorneally kindled miceSecondarily generalized seizures1.2 mg/kg (i.p.)[4]
LevetiracetamCorneally kindled miceSecondarily generalized seizures7.3 mg/kg (i.p.)[4]
Table 3: Effects of Levetiracetam on Neuronal Function
ParameterBrain Tissue ConditionExperimental ModelEffect of LevetiracetamQuantitative DataReference
SV2A ExpressionAlzheimer's DiseasePostmortem human brain tissueDecreased SV2A levels in hippocampus and entorhinal cortex.41% reduction in SV2A marker in an area associated with memory in AD patients compared to controls.[5][6][7]
Glutamate ReleaseHealthyRat dentate gyrus slicesInhibited evoked excitatory postsynaptic currents (EPSCs).Inhibited evoked EPSCAMPA and EPSCNMDA by 80% at 100 µM.[3]
Synaptic Plasticity (LTP)Alzheimer's Disease Model (hAPP mice)Hippocampal slicesReversed deficits in long-term potentiation (LTP).Chronic treatment with Levetiracetam reversed synaptic dysfunction.[8]
Neuronal FiringEpilepsy ModelRat Substantia Nigra Pars ReticulataDecreased spontaneous neuronal firing.Significant decrease in firing rate.

Experimental Protocols

SV2A Binding Assay

This protocol is a synthesized method for determining the binding affinity of compounds to SV2A in brain tissue homogenates.

Materials:

  • Brain tissue (e.g., hippocampus or cortex) from healthy control and diseased animal models.

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Radioligand: [3H]ucb 30889 or other suitable SV2A-specific radioligand.

  • Levetiracetam or other test compounds.

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Tissue Homogenization: Dissect the brain region of interest on ice and homogenize in ice-cold homogenization buffer using a Teflon-glass homogenizer.

  • Membrane Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspension: Resuspend the membrane pellet in fresh, ice-cold buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • Binding Reaction: In a reaction tube, combine a fixed amount of membrane protein (e.g., 100-200 µg), the radioligand at a specific concentration (e.g., 1-5 nM), and varying concentrations of the unlabeled test compound (for competition assays) or buffer (for saturation assays).

  • Incubation: Incubate the reaction mixtures at 4°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: For saturation binding, determine Kd and Bmax values by Scatchard analysis. For competition binding, calculate the IC50 and subsequently the Ki value.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the general procedure for measuring extracellular neurotransmitter levels in the brain of freely moving animals.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • HPLC system with electrochemical or fluorescence detection.

  • Levetiracetam solution for administration.

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a perfusion pump.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., 15-20 minutes) into a fraction collector to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer Levetiracetam (e.g., via intraperitoneal injection or through the dialysis probe).

  • Post-treatment Collection: Continue to collect dialysate samples to monitor changes in neurotransmitter concentrations.

  • Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content (e.g., glutamate, GABA) using HPLC.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects between healthy and diseased animal groups.

Brain Slice Electrophysiology (Whole-Cell Patch-Clamp)

This protocol describes the recording of synaptic currents from neurons in acute brain slices.

Materials:

  • Vibrating microtome (vibratome).

  • Dissection microscope.

  • Recording chamber with perfusion system.

  • Micromanipulators.

  • Patch-clamp amplifier and data acquisition system.

  • Glass micropipettes.

  • Artificial cerebrospinal fluid (aCSF) for slicing and recording.

  • Intracellular solution for the recording pipette.

  • Levetiracetam stock solution.

Procedure:

  • Brain Slice Preparation: Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated slicing aCSF. Use a vibratome to cut acute brain slices (e.g., 300-400 µm thick) of the desired brain region.

  • Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least one hour to recover.

  • Recording: Place a single slice in the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated recording aCSF.

  • Patching a Neuron: Under visual guidance, approach a neuron with a glass micropipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition: Record synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) in voltage-clamp mode.

  • Drug Application: After recording a stable baseline, perfuse the slice with aCSF containing Levetiracetam at the desired concentration.

  • Data Analysis: Measure the amplitude and frequency of synaptic currents before and after drug application to quantify the effect of Levetiracetam. Compare these effects in slices from healthy and diseased animals.

Mandatory Visualization

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_experiments Experimental Procedures cluster_analysis Data Analysis & Comparison Healthy Healthy Control Brain Tissue Binding SV2A Binding Assay Healthy->Binding Sample Microdialysis In Vivo Microdialysis Healthy->Microdialysis Sample Electrophysiology Brain Slice Electrophysiology Healthy->Electrophysiology Sample Diseased Diseased Model Brain Tissue Diseased->Binding Sample Diseased->Microdialysis Sample Diseased->Electrophysiology Sample Binding_Analysis Binding Affinity (Kd, Bmax) Binding->Binding_Analysis Neurotransmitter_Analysis Neurotransmitter Levels (% Change) Microdialysis->Neurotransmitter_Analysis Synaptic_Analysis Synaptic Currents (Amplitude, Frequency) Electrophysiology->Synaptic_Analysis Comparison Comparative Analysis: Healthy vs. Diseased Binding_Analysis->Comparison Neurotransmitter_Analysis->Comparison Synaptic_Analysis->Comparison

Caption: Experimental workflow for the comparative study of Levetiracetam.

Levetiracetam_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SV Synaptic Vesicle SV2A SV2A Neurotransmitter Glutamate SV->Neurotransmitter releases SV2A->SV modulates vesicle priming Syt1 Synaptotagmin-1 SV2A->Syt1 regulates trafficking Syt1->SV triggers fusion Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion opens AP Action Potential AP->Ca_channel depolarizes Ca_ion->Syt1 binds Released_NT Released Glutamate Levetiracetam Levetiracetam Levetiracetam->SV2A binds to Membrane Receptor Glutamate Receptor Released_NT->Receptor binds to EPSP Excitatory Postsynaptic Potential Receptor->EPSP generates

Caption: Proposed mechanism of action for Levetiracetam at the presynaptic terminal.

References

A Comparative Guide to the In Vivo Stability and Metabolism of Levetiracetam and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo stability and metabolism of the anti-epileptic drug Levetiracetam and its prominent analogs, Brivaracetam and Seletracetam. The information presented herein is intended to assist researchers in understanding the pharmacokinetic profiles of these compounds, supported by experimental data.

In Vivo Pharmacokinetic and Metabolic Profile Comparison

The following tables summarize the key pharmacokinetic parameters of Levetiracetam, Brivaracetam, and Seletracetam, compiled from various preclinical and clinical studies.

ParameterLevetiracetamBrivaracetamSeletracetam
Primary Metabolic Pathway Enzymatic hydrolysis of the acetamide groupPrimarily by hydrolysis of the acetamide moiety; secondary pathway via CYP2C8-mediated hydroxylationHydrolysis of the acetamide group
Primary Route of Elimination Renal excretionMetabolism and subsequent urinary excretionMetabolism and subsequent urinary excretion
Percentage of Unchanged Drug Excreted in Urine ~66%<10%~25-30%
Major Metabolite(s) ucb L057 (inactive carboxylic acid metabolite)Inactive carboxylic acid and hydroxy metabolitesInactive carboxylic acid metabolite
Plasma Protein Binding <10%<20%<10%
Elimination Half-Life (t½) in Humans ~7 hours~9 hours~8 hours
Oral Bioavailability ~100%~100%>90%

Table 1: Comparative Pharmacokinetic Parameters in Humans

SpeciesLevetiracetam (t½)Brivaracetam (t½)Seletracetam (t½)
Rat ~2-3 hours[1]Not explicitly foundNot explicitly found
Mouse Not explicitly foundNot explicitly foundNot explicitly found
Dog Not explicitly foundNot explicitly foundNot explicitly found

Table 2: Comparative Elimination Half-Life in Animal Models (Note: Direct comparative studies across all three compounds in the same animal models are limited. The provided data is from individual studies.)

Experimental Protocols

Detailed methodologies for key experiments cited in the development and evaluation of these compounds are outlined below.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical approach for assessing the pharmacokinetic profile of a Levetiracetam analog in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test compound after a single dose administration in rats.

Materials:

  • Test compound (e.g., a Levetiracetam analog)

  • Vehicle for administration (e.g., saline, polyethylene glycol)

  • Sprague-Dawley rats (male, 250-300g)

  • Administration equipment (e.g., gavage needles for oral administration, syringes for intravenous administration)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Dosing: Administer the test compound to a group of rats at a specified dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[2]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data and calculate the pharmacokinetic parameters using appropriate software.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a general method for evaluating the metabolic stability of a compound using liver microsomes, which is a key indicator of its potential in vivo clearance.

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes and calculate its in vitro half-life and intrinsic clearance.

Materials:

  • Test compound

  • Pooled liver microsomes (from human or relevant animal species)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath (37°C)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Preparation: Prepare a reaction mixture containing the test compound (at a final concentration of, for example, 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[3][4]

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.[3]

  • Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution to stop the reaction.[3][4]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Visualizations

Mechanism of Action: SV2A Modulation

The primary mechanism of action for Levetiracetam and its analogs involves their binding to the synaptic vesicle glycoprotein 2A (SV2A). This interaction is believed to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability.

SV2A_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicle Synaptic Vesicle Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Releases SV2A SV2A SV2A->Vesicle Modulates fusion Ca_channel Ca²⁺ Channel Ca_channel->Vesicle Triggers fusion Receptor Receptor Neurotransmitter->Receptor Binds to Levetimide Levetiracetam / Analog This compound->SV2A Binds to cleft_space Postsynaptic_Neuron Postsynaptic Neuron Receptor->Postsynaptic_Neuron Activates

Caption: Levetiracetam and its analogs bind to SV2A on synaptic vesicles, modulating neurotransmitter release.

Metabolic Pathway of Levetiracetam and Brivaracetam

The metabolic pathways of Levetiracetam and Brivaracetam are relatively simple, primarily involving hydrolysis of the amide group.

Metabolism_Pathway cluster_levetiracetam Levetiracetam Metabolism cluster_brivaracetam Brivaracetam Metabolism LEV Levetiracetam LEV_met ucb L057 (inactive carboxylic acid) LEV->LEV_met Amidase Hydrolysis BRV Brivaracetam BRV_met1 Inactive Carboxylic Acid BRV->BRV_met1 Amidase Hydrolysis (Primary) BRV_met2 Inactive Hydroxy Metabolite BRV->BRV_met2 CYP2C8 Hydroxylation (Secondary)

Caption: Primary metabolic pathways of Levetiracetam and Brivaracetam.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Levetimide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Levetimide in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining product integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent pharmaceutical compound that requires careful handling to minimize exposure. While a comprehensive Safety Data Sheet (SDS) is the primary source for hazard information, the following PPE is mandatory for handling this compound based on general best practices for potent compounds.

Recommended Personal Protective Equipment (PPE) for this compound

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended.[1]Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.Protects eyes from splashes or airborne particles of the compound.
Face ShieldTo be worn in addition to safety glasses or goggles when there is a significant risk of splashing.Offers a full-face barrier against splashes and particulates.
Respiratory Protection Fit-tested N95 or higher respiratorNIOSH-approved.Prevents inhalation of airborne particles, especially when handling the powdered form of the compound.
Body Protection Disposable Gown or Lab CoatMade of a low-linting material such as Tyvek.[2][3]Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoesPrevents exposure from spills.
Disposable Shoe CoversReduces the tracking of contaminants out of the handling area.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to ensure safety and prevent contamination. The following step-by-step guide outlines the operational workflow.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe 1. don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe 2. weighing Weighing and Aliquoting in a Containment System don_ppe->weighing 3. dissolving Dissolving the Compound weighing->dissolving 4. experiment Performing the Experiment dissolving->experiment 5. decontaminate Decontaminate Work Surfaces experiment->decontaminate 6. doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe 7. dispose_waste Dispose of Waste doff_ppe->dispose_waste 8. wash_hands Wash Hands Thoroughly dispose_waste->wash_hands 9. cluster_selection PPE Selection cluster_use Use cluster_disposal Disposal assess_hazard Assess Hazard (Potent Compound) select_ppe Select Appropriate PPE (Gloves, Goggles, Respirator, Gown) assess_hazard->select_ppe handle_chem Handle this compound select_ppe->handle_chem segregate_waste Segregate Contaminated PPE handle_chem->segregate_waste dispose_haz Dispose as Hazardous Waste segregate_waste->dispose_haz

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levetimide
Reactant of Route 2
Levetimide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.